molecular formula C22H18N6 B15580697 (Z)-Rilpivirine-d4

(Z)-Rilpivirine-d4

Katalognummer: B15580697
Molekulargewicht: 370.4 g/mol
InChI-Schlüssel: YIBOMRUWOWDFLG-ONOJOEKRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-Rilpivirine-d4 is a useful research compound. Its molecular formula is C22H18N6 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C22H18N6

Molekulargewicht

370.4 g/mol

IUPAC-Name

4-[[4-[4-[(Z)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]-2,3,5,6-tetradeuteriobenzonitrile

InChI

InChI=1S/C22H18N6/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19/h3-9,11-13H,1-2H3,(H2,25,26,27,28)/b4-3-/i5D,6D,7D,8D

InChI-Schlüssel

YIBOMRUWOWDFLG-ONOJOEKRSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

(Z)-Rilpivirine-d4 chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (Z)-Rilpivirine-d4: Chemical Properties and Structure

Introduction

This compound is the deuterated Z-isomer of Rilpivirine (B1684574), a non-nucleoside reverse transcriptase inhibitor (NNRTI). While the (E)-isomer of Rilpivirine is an approved antiretroviral drug for the treatment of HIV-1 infection, the (Z)-isomer is typically considered an impurity.[1][2][3] The deuterated form, this compound, serves as an important analytical standard for use in pharmacokinetic studies and for the accurate quantification of the (Z)-Rilpivirine isomer in bulk drug substances and pharmaceutical formulations, often employing techniques like ultra-high-performance liquid chromatography (UHPLC).

Chemical Properties and Structure

This compound is a structural analogue of Rilpivirine, distinguished by the cis-configuration of the cyanoethenyl group and the presence of four deuterium (B1214612) atoms on one of the phenyl rings. This isotopic labeling makes it a suitable internal standard for mass spectrometry-based analytical methods.

Table 1: Chemical Properties of this compound
PropertyValueSource
Chemical Formula C₂₂H₁₄D₄N₆[4]
Molecular Weight 370.44 g/mol [4]
CAS Number Not Available[4]
Physical Appearance White to yellow solid (for Rilpivirine-d6)[5]
Solubility Slightly soluble in DMSO and Ethyl Acetate (heated) (for Rilpivirine-d6)[5]

Note: Physical appearance and solubility data are for a related deuterated compound, Rilpivirine-d6, and are likely similar for this compound.

Chemical Structure

The structure of this compound features a central pyrimidine (B1678525) ring connected to a deuterated 4-cyanophenyl group and a 4-((Z)-2-cyanoethenyl)-2,6-dimethylphenyl group. The "Z" designation indicates that the higher priority substituents on either side of the carbon-carbon double bond of the ethenyl group are on the same side.

Mechanism of Action of Rilpivirine

Rilpivirine is a non-competitive inhibitor of HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication.[6][7] It binds to an allosteric hydrophobic pocket near the active site of the enzyme.[6] This binding induces a conformational change in the reverse transcriptase, which inhibits its function and blocks the conversion of viral RNA into DNA, thereby halting the viral replication cycle.[6][7] The flexibility of the Rilpivirine molecule allows it to adapt to the binding pocket, which contributes to its high potency and reduced susceptibility to resistance mutations compared to other NNRTIs.[8]

HIV_Replication_Inhibition Mechanism of Action of Rilpivirine cluster_virus HIV-1 Virus cluster_host_cell Host Cell Cytoplasm Viral RNA Viral RNA Reverse_Transcription Reverse Transcription Viral RNA->Reverse_Transcription Template Reverse_Transcriptase Reverse Transcriptase (RT) Reverse_Transcriptase->Reverse_Transcription Enzyme Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Produces Integration Integration into Host Genome Viral_DNA->Integration Rilpivirine (Z)-Rilpivirine Rilpivirine->Reverse_Transcriptase Binds to allosteric site Inhibition Inhibition Inhibition->Reverse_Transcription Blocks

Mechanism of Rilpivirine as an HIV-1 Reverse Transcriptase Inhibitor.

Experimental Protocols

Synthesis of (Z)-Rilpivirine

The synthesis of Rilpivirine typically involves the condensation of two key intermediates: (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile and 4-((4-chloropyrimidin-2-yl)amino)benzonitrile.[2][9] This reaction often yields a mixture of (E) and (Z) isomers. The (Z)-isomer is generally formed as a minor product.[2] Forced degradation studies, such as through alkaline hydrolysis or photodegradation, can also lead to the formation of the (Z)-isomer from the (E)-isomer.[4][10]

General Synthetic Step for Rilpivirine Isomers:

  • Reaction Setup: A mixture of (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride and 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile is prepared in a suitable solvent, such as acetonitrile (B52724).

  • Reaction Conditions: The reaction mixture is heated under reflux. Some methods have explored microwave irradiation to reduce the reaction time from many hours to around 90 minutes.[9]

  • Product Mixture: The reaction produces a mixture of (E)-Rilpivirine and (Z)-Rilpivirine. The proportion of the Z-isomer can vary depending on the reaction conditions.

  • Purification: The isomers are then separated and purified using chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Analytical Method for the Quantification of (E) and (Z) Isomers

A validated reversed-phase ultra-high-performance liquid chromatography (RP-UHPLC) method is crucial for the simultaneous separation and quantification of (E) and (Z)-Rilpivirine.[4]

Table 2: UHPLC Method Parameters for Rilpivirine Isomer Separation

ParameterCondition
Column Waters Acquity ethylene (B1197577) bridged hybrid Shield RP18 (150 × 2.1 mm, 1.7 μm)
Column Temperature 35.0°C
Mobile Phase Gradient elution of acetonitrile and 0.05% formic acid in 10 mM ammonium (B1175870) formate
Flow Rate 0.30 ml/min
Detection Photo-diode array (PDA) detector and/or Mass Spectrometer

Source:[4][10]

Detailed Protocol for UHPLC Analysis:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound as an internal standard.

    • Prepare calibration standards containing known concentrations of (E)-Rilpivirine and (Z)-Rilpivirine.

    • Dissolve the bulk drug substance or tablet formulation in a suitable diluent to achieve a concentration within the calibration range.

  • Chromatographic Run:

    • Equilibrate the UHPLC system with the initial mobile phase composition.

    • Inject the prepared sample onto the column.

    • Run the gradient elution program to separate the isomers and other related substances.

  • Data Acquisition and Analysis:

    • Monitor the eluent using a PDA detector at an appropriate wavelength and/or a mass spectrometer.

    • Identify the peaks for (E)-Rilpivirine and (Z)-Rilpivirine based on their retention times compared to the standards.

    • Quantify the amount of each isomer by integrating the peak areas and comparing them against the calibration curve.

UHPLC_Workflow UHPLC Workflow for Rilpivirine Isomer Analysis cluster_prep Sample Preparation cluster_analysis UHPLC Analysis cluster_data Data Processing Stock_Solution Prepare Stock Solutions ((E/Z)-Rilpivirine, this compound) Calibration_Standards Create Calibration Standards Stock_Solution->Calibration_Standards Injection Inject Sample into UHPLC System Calibration_Standards->Injection Sample_Prep Prepare Test Sample (Bulk Drug / Tablet) Sample_Prep->Injection Separation Chromatographic Separation (RP18 Column, Gradient Elution) Injection->Separation Detection Detection (PDA / Mass Spectrometry) Separation->Detection Peak_Integration Peak Identification and Integration Detection->Peak_Integration Quantification Quantification against Calibration Curve Peak_Integration->Quantification Report Generate Report (% (E)-isomer, % (Z)-isomer) Quantification->Report

Workflow for the analysis of Rilpivirine isomers using UHPLC.

References

(Z)-Rilpivirine-d4 synthesis and characterization methods

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of (Z)-Rilpivirine-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rilpivirine is a highly potent second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] It belongs to the diarylpyrimidine (DAPY) class of antiretrovirals.[3] The active therapeutic agent is the (E)-isomer, while the (Z)-isomer is considered a related impurity.[4][5]

Deuterium-labeled analogues of active pharmaceutical ingredients (APIs), such as this compound, are critical tools in drug development. They serve as ideal internal standards for quantitative bioanalytical assays, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), due to their similar physicochemical properties to the analyte but distinct mass.[6] This allows for precise quantification in complex biological matrices by correcting for variability during sample preparation and analysis.[6] This guide provides a comprehensive overview of the synthesis and characterization of this compound.

Synthesis of this compound

While the exact commercial synthesis protocol for this compound is typically proprietary, a plausible and efficient synthetic route can be devised based on established methods for Rilpivirine synthesis and common deuteration techniques.[6][7] The overall strategy involves the synthesis of a deuterated key intermediate, 4-amino-benzonitrile-d4, followed by its coupling with a pyrimidine (B1678525) core and subsequent reaction with the (Z)-isomer of the cyanoethenyl-dimethylphenyl fragment.

The general synthesis is a multi-step process:

  • Deuteration of a Precursor: Synthesis of 4-aminobenzonitrile-d4.

  • Formation of Intermediate A: Synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile-d4.

  • Final Coupling Reaction: Coupling Intermediate A with (Z)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Precursor Deuteration cluster_1 Step 2: Intermediate A Synthesis cluster_2 Step 3: Final Coupling p_aminobenzonitrile 4-Aminobenzonitrile d2o_catalyst D₂O, Catalyst (e.g., Pd/C) p_aminobenzonitrile->d2o_catalyst p_aminobenzonitrile_d4 4-Aminobenzonitrile-d4 d2o_catalyst->p_aminobenzonitrile_d4 intermediate_A Intermediate A: 4-((4-chloropyrimidin-2-yl)amino)benzonitrile-d4 p_aminobenzonitrile_d4->intermediate_A p_aminobenzonitrile_d4:e->intermediate_A:w dichloropyrimidine 2,4-Dichloropyrimidine dichloropyrimidine->intermediate_A final_product This compound intermediate_A->final_product intermediate_Z Intermediate Z: (Z)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile intermediate_Z->final_product Characterization_Workflow cluster_outputs Characterization Data start Synthesized This compound hplc RP-HPLC Analysis start->hplc ms Mass Spectrometry (LC-MS/MS) start->ms nmr NMR Spectroscopy (¹H and ²H NMR) start->nmr purity Chemical & Isomeric Purity hplc->purity identity Structural Confirmation & Molecular Weight ms->identity enrichment Isotopic Purity & Deuterium Location ms->enrichment nmr->enrichment Mechanism_of_Action cluster_hiv HIV Replication Cycle cluster_inhibition Inhibition by Rilpivirine Viral_RNA Viral RNA RT_Enzyme HIV-1 Reverse Transcriptase (RT) Viral_RNA->RT_Enzyme dNTPs Host dNTPs dNTPs->RT_Enzyme Viral_DNA Viral DNA RT_Enzyme->Viral_DNA Reverse Transcription Binding_Site Allosteric Binding Pocket Rilpivirine Rilpivirine Rilpivirine->Binding_Site RT_Inhibited RT Enzyme (Inhibited State) Binding_Site->RT_Inhibited Induces Conformational Change Block BLOCK RT_Inhibited->Block

References

A Technical Guide to the Mechanism of Action of (Z)-Rilpivirine-d4 as an Internal Standard in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of (Z)-Rilpivirine-d4's function as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis. While the parent compound, Rilpivirine (B1684574), is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1, its deuterated analog serves a critical analytical role. Its mechanism of action is not pharmacological but rather metrological; it provides a basis for reliable and accurate quantification of Rilpivirine in complex biological matrices. This document details the foundational principles of SIL-IS, presents key quantitative performance data, outlines detailed experimental protocols, and illustrates the core concepts through logical and workflow diagrams.

Introduction: The Gold Standard of Bioanalytical Quantification

In drug development, particularly in pharmacokinetic and toxicokinetic studies, the accurate measurement of a drug's concentration in biological fluids is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technology for this purpose due to its high sensitivity and specificity.[1] However, the analytical process is susceptible to variations arising from sample preparation, instrument performance, and matrix effects.[2]

To correct for this variability, an internal standard (IS) is employed.[3] The ideal IS is a compound that behaves identically to the analyte of interest throughout the entire analytical procedure but is distinguishable by the detector.[4] Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" because their physicochemical properties are nearly identical to the unlabeled analyte.[2][4] The substitution of hydrogen atoms with deuterium (B1214612) results in a mass shift detectable by the mass spectrometer without significantly altering chemical properties like extraction efficiency, chromatographic retention time, and ionization response.[3]

Pharmacological Context: The Mechanism of Action of Rilpivirine

Before delving into its analytical function, it is crucial to understand the therapeutic role of Rilpivirine. Rilpivirine is a second-generation NNRTI used in the treatment of HIV-1 infections.[5][6] Its mechanism involves binding to an allosteric, non-active site on the HIV-1 reverse transcriptase enzyme.[5][7] This binding induces a conformational change in the enzyme, inhibiting its ability to convert viral RNA into DNA, a critical step in the viral replication cycle.[7][8] This targeted action halts viral proliferation, reducing the patient's viral load.[5][8]

Rilpivirine_MoA cluster_virus HIV-1 Replication Cycle Viral_RNA Viral RNA RT Reverse Transcriptase (RT) Viral_RNA->RT Transcription Viral_DNA Viral DNA RT->Viral_DNA Block X Integration Integration into Host Genome Viral_DNA->Integration Rilpivirine (Z)-Rilpivirine Rilpivirine->RT Allosteric Binding

Caption: Pharmacological mechanism of Rilpivirine as an NNRTI.

Analytical Mechanism of Action: How this compound Functions as an Internal Standard

The "mechanism of action" of this compound is its ability to perfectly track the analyte, (Z)-Rilpivirine, through every stage of an LC-MS/MS workflow. By adding a known, fixed amount of the deuterated standard to every sample (including calibrators, quality controls, and unknown study samples) at the beginning of the process, it experiences the same procedural losses and ionization variations as the analyte.[9]

Because the analyte and the IS are chemically homologous, they will:

  • Co-extract during sample preparation (e.g., protein precipitation or liquid-liquid extraction) with the same efficiency.

  • Co-elute during chromatographic separation.[3]

  • Experience identical ionization suppression or enhancement (matrix effects) in the mass spectrometer's ion source.[1]

The mass spectrometer detects the analyte and the IS at different mass-to-charge ratios (m/z). The final quantification is based on the ratio of the analyte's peak area to the IS's peak area. Since any variability affects both compounds proportionally, the ratio remains constant and directly correlates to the analyte's initial concentration. This ratiometric measurement effectively cancels out analytical error, leading to high precision and accuracy.[1]

IS_Logic cluster_analyte Analyte Path (Rilpivirine) cluster_is Internal Standard Path (Rilpivirine-d4) cluster_correction Correction Principle A_Sample Analyte in Sample (Unknown Quantity) A_Prep Sample Prep A_Sample->A_Prep A_Ion Ionization A_Prep->A_Ion IS_Prep Sample Prep A_Prep->IS_Prep Same Loss % A_Signal Analyte Signal (Variable) A_Ion->A_Signal IS_Ion Ionization A_Ion->IS_Ion Same Matrix Effect Ratio Peak Area Ratio (Analyte / IS) = CONSTANT A_Signal->Ratio IS_Sample IS in Sample (Known Quantity) IS_Sample->IS_Prep IS_Prep->IS_Ion IS_Signal IS Signal (Variable) IS_Ion->IS_Signal IS_Signal->Ratio Result Accurate & Precise Quantification Ratio->Result

Caption: The logical principle of internal standard correction.

Quantitative Performance Data

The use of a deuterated internal standard significantly enhances the performance and robustness of a bioanalytical method. The tables below summarize typical quantitative data for the analysis of Rilpivirine using a deuterated analog (Rilpivirine-d6) as the internal standard, which is directly comparable to the performance expected from Rilpivirine-d4.[10]

Table 1: Representative Mass Spectrometric Parameters

Parameter (Z)-Rilpivirine (Analyte) (Z)-Rilpivirine-d6 (Internal Standard)
Precursor Ion (m/z) 367.1 373.2
Product Ion (m/z) 128.0 134.2
Ionization Mode Positive Ionization Positive Ionization

Data sourced from a study using Rilpivirine-d6, which demonstrates the principle applicable to any deuterated Rilpivirine IS.[10]

Table 2: Typical Bioanalytical Method Validation Data

Validation Parameter Performance Metric Result
Linearity Range Concentration 0.5 - 200 ng/mL[10]
Extraction Recovery Mean % Recovery (Analyte) 94.9%[10]
Mean % Recovery (IS) 99.9%[10]
Matrix Effect IS-Normalized Matrix Factor 0.98 - 1.02[10]
Precision (CV%) Intra-assay ≤ 15%
Inter-assay ≤ 15%
Accuracy (% Bias) Within-run ± 15% of nominal
Between-run ± 15% of nominal

General acceptance criteria as per FDA/ICH guidelines.[9] Specific rilpivirine assay results fall within these ranges.[10]

Experimental Protocols

The successful implementation of this compound as an internal standard requires validated and well-documented experimental procedures. Below are representative protocols for sample preparation and analysis.

Bioanalytical Workflow Overview

The overall process involves adding the internal standard, preparing the sample to remove interferences, separating the analyte from other components, and detecting both the analyte and the internal standard.

Workflow node_start Biological Sample (e.g., Plasma) node_is Add this compound Internal Standard node_start->node_is node_prep Sample Preparation (PPT or LLE) node_is->node_prep node_lc LC Separation (C18 Column) node_prep->node_lc node_ms MS/MS Detection (MRM Mode) node_lc->node_ms node_data Data Processing (Calculate Peak Area Ratio) node_ms->node_data node_end Final Concentration Result node_data->node_end

Caption: A typical bioanalytical workflow using an internal standard.

Protocol 1: Sample Preparation by Protein Precipitation (PPT)

This method is rapid and effective for removing the majority of proteins from plasma or serum samples.[4]

  • Pipette 100 µL of the biological sample (calibrator, QC, or unknown) into a clean 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution (at a fixed, known concentration). Vortex briefly.

  • Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to induce protein precipitation.

  • Vortex the tube vigorously for 1 minute.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation by Liquid-Liquid Extraction (LLE)

This method offers a cleaner extraction and can improve sensitivity.[10]

  • Pipette 50 µL of the plasma sample into a microcentrifuge tube.

  • Add a specified volume of the this compound internal standard working solution.

  • Add an appropriate volume of an immiscible organic solvent (e.g., a mixture of methyl-tert-butyl ether and diethyl ether).

  • Vortex vigorously for several minutes to ensure thorough mixing and extraction of the analyte and IS into the organic phase.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a mobile phase-compatible solution for injection.

Representative LC-MS/MS Conditions

These parameters are based on a validated method for Rilpivirine and serve as a strong starting point.[10]

  • LC Column: C18 analytical column (e.g., Gemini C18, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.8 mL/min (example).

  • Gradient: Isocratic or gradient elution optimized to achieve separation from matrix components and a short run time (e.g., ~2.2 minutes).

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple quadrupole.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Polarity: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: As listed in Table 1.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Rilpivirine in complex biological matrices. Its mechanism of action as an internal standard is rooted in its chemical and physical similarity to the unlabeled analyte, allowing it to compensate for variations inherent in the bioanalytical process. By leveraging the principles of stable isotope dilution and ratiometric analysis via LC-MS/MS, researchers and drug development professionals can generate high-quality, reliable data essential for regulatory submissions and the advancement of clinical pharmacology.[4][9] The robust performance metrics and validated protocols associated with its use underscore its status as the gold standard for the bioanalysis of Rilpivirine.

References

The Kinetic Isotope Effect of Deuterated Rilpivirine: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the scientific principles and potential therapeutic benefits of applying the kinetic isotope effect (KIE) to the HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI), Rilpivirine. By strategically replacing hydrogen atoms with their heavier, stable isotope deuterium (B1214612), it is possible to favorably alter the drug's metabolic profile, potentially leading to improved pharmacokinetic properties and a more robust treatment option for individuals with HIV-1.

Introduction: The Rationale for Deuterating Rilpivirine

Rilpivirine is a potent NNRTI with established efficacy in the treatment of HIV-1 infection.[1] However, like many pharmaceuticals, its therapeutic window and dosing frequency are largely dictated by its rate of metabolism. The primary route of Rilpivirine metabolism is oxidation by the cytochrome P450 enzyme CYP3A4, which is abundant in the liver.[1][2] This metabolic process primarily involves the hydroxylation of the 2,6-dimethylphenyl ring and its associated methyl groups.[1]

The strategic substitution of hydrogen with deuterium at these metabolically vulnerable sites can significantly slow down the rate of metabolism. This phenomenon, known as the kinetic isotope effect, arises from the fact that a carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond.[1] For enzymatic reactions where C-H bond cleavage is the rate-determining step, this subtle change can have a profound impact on the drug's pharmacokinetic profile.

The primary goals of deuterating Rilpivirine are:

  • To decrease the rate of metabolic clearance.

  • To increase the drug's biological half-life (t½).

  • To enhance total drug exposure (Area Under the Curve, AUC).

  • To potentially reduce dosing frequency, thereby improving patient adherence.

  • To minimize the formation of specific metabolites, which could mitigate potential metabolite-associated toxicities.

Quantitative Analysis of the Kinetic Isotope Effect

While specific clinical data for deuterated Rilpivirine is not yet publicly available, the well-documented effects of deuteration on other drugs serve as a strong indicator of its potential. For instance, preclinical studies on a deuterated analog of ivacaftor (B1684365), a drug for cystic fibrosis, demonstrate the typical pharmacokinetic improvements that can be expected.

ParameterSpeciesIvacaftorDeuterated Ivacaftor (Illustrative)
Half-life (t½) Rat4.8 hours9.2 hours
Clearance (CL) Rat3.5 L/h/kg1.8 L/h/kg
AUC Rat12,300 ng·h/mL25,100 ng·h/mL

Table 1: Illustrative preclinical pharmacokinetic data comparing a standard drug with its deuterated analog. The data presented here is adapted from studies on a deuterated version of ivacaftor and serves as a conceptual model for the anticipated effects on Rilpivirine.[1]

Experimental Protocols

Hypothetical Synthesis of Deuterated Rilpivirine

The synthesis of deuterated Rilpivirine would involve the introduction of deuterium at the metabolically susceptible methyl groups of the 2,6-dimethylphenyl ring. While a definitive, published protocol is proprietary, a general approach can be outlined as follows:

  • Precursor Synthesis: The initial step involves the synthesis of a deuterated precursor, such as (E)-3-(4-amino-3,5-di(trideuteromethyl)phenyl)acrylonitrile.

  • Deuterium Introduction: Deuterium can be incorporated by utilizing a deuterated starting material, for example, deuterated toluene, or by employing specific deuteration reagents like D₂O with a suitable catalyst at an appropriate stage in the precursor's synthesis.[1]

  • Coupling Reaction: The deuterated precursor is then coupled with the second key fragment of the molecule, 4-((4-chloropyrimidin-2-yl)amino)benzonitrile. This reaction is typically carried out under reflux conditions or can be accelerated using microwave-assisted synthesis to form the final deuterated Rilpivirine molecule.[1]

  • Purification and Characterization: The final product is purified using standard techniques such as column chromatography and recrystallization. The identity of the compound and the extent of isotopic enrichment are confirmed using Nuclear Magnetic Resonance (¹H-NMR, ²H-NMR) and Mass Spectrometry.[1]

In Vitro Metabolic Stability Assay

To quantitatively assess the kinetic isotope effect, a direct comparison of the metabolic stability of deuterated Rilpivirine and its non-deuterated counterpart is essential.

  • Incubation Preparation: Prepare incubation mixtures in microcentrifuge tubes containing human liver microsomes (HLMs), a rich source of CYP enzymes, in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Compound Addition: Add either Rilpivirine or deuterated Rilpivirine to the tubes to achieve a final concentration of, for example, 1 µM.

  • Reaction Initiation: Pre-warm the mixtures to 37°C. Initiate the metabolic reaction by adding an NADPH-regenerating system. A parallel control reaction without the NADPH system is crucial to account for any non-enzymatic degradation.[1]

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), an aliquot of the reaction mixture is transferred to a stop solution (e.g., cold acetonitrile) to quench the enzymatic reaction.

  • Analysis: The samples are then centrifuged to precipitate proteins. The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound (Rilpivirine or deuterated Rilpivirine).

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A significantly longer half-life and lower clearance for the deuterated version would confirm the kinetic isotope effect.

Visualizing the Core Concepts

To better illustrate the underlying principles and experimental logic, the following diagrams have been generated using the Graphviz DOT language.

Rilpivirine_Metabolism Rilpivirine Rilpivirine Metabolites Metabolites Rilpivirine->Metabolites Oxidation CYP3A4 CYP3A4 CYP3A4->Rilpivirine Metabolizes

Rilpivirine Metabolism by CYP3A4.

KIE_Logic cluster_0 Non-Deuterated Rilpivirine cluster_1 Deuterated Rilpivirine CH_Bond C-H Bond Fast_Metabolism Faster Metabolism CH_Bond->Fast_Metabolism Weaker Bond CD_Bond C-D Bond Slow_Metabolism Slower Metabolism CD_Bond->Slow_Metabolism Stronger Bond

The Kinetic Isotope Effect Logic.

Experimental_Workflow Synthesis Synthesis of Deuterated Rilpivirine Stability_Assay In Vitro Metabolic Stability Assay Synthesis->Stability_Assay LCMS_Analysis LC-MS/MS Analysis Stability_Assay->LCMS_Analysis Data_Comparison Data Comparison (Deuterated vs. Non-Deuterated) LCMS_Analysis->Data_Comparison

Experimental Workflow for KIE Assessment.

Conclusion

The application of the kinetic isotope effect through the deuteration of Rilpivirine presents a promising strategy for enhancing its pharmacokinetic profile.[1] By slowing the rate of CYP3A4-mediated metabolism, a deuterated version of Rilpivirine could potentially offer a longer half-life, increased drug exposure, and a more convenient dosing regimen for individuals living with HIV-1.[1] Further preclinical and clinical studies are warranted to fully elucidate the therapeutic advantages of this approach.

References

(Z)-Rilpivirine-d4 certificate of analysis and purity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (Z)-Rilpivirine-d4: Certificate of Analysis and Purity Assessment

For researchers, scientists, and drug development professionals, understanding the purity and analytical profile of a deuterated active pharmaceutical ingredient (API) like this compound is critical for its application in pharmacokinetic studies, as an internal standard, or in metabolic research. This technical guide provides a comprehensive overview of the typical data found in a Certificate of Analysis (CoA) for this compound, details the experimental protocols for its purity and identity assessment, and illustrates relevant biological pathways.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis for this compound provides a summary of its identity, purity, and quality. While a specific batch CoA is not publicly available, the following table represents the typical quantitative data provided by manufacturers.

Table 1: Typical Quantitative Data for this compound

TestMethodSpecificationTypical Result
Identity
¹H NMRUSP <761>Conforms to structureConforms
Mass SpectrometryUSP <736>Conforms to molecular weightConforms
Purity
Chemical Purity (HPLC)USP <621>≥98%99.5%
Isotopic PurityMass Spectrometry≥95% Deuterium (B1214612) Incorporation>99%
Deuterium Incorporation¹H NMR / ²H NMRReport Value>95% at labeled positions
Residual Solvents
VariousUSP <467>Meets USP limitsComplies
Inorganic Impurities
Residue on IgnitionUSP <281>≤0.1%<0.05%
Physical Properties
AppearanceVisualWhite to off-white solidConforms

Experimental Protocols

The analytical methods used to characterize this compound are crucial for ensuring its quality. Deuterated compounds require specific analytical techniques to confirm not only chemical purity but also the extent and location of isotopic labeling.[1][2]

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of the substance by separating it from any organic impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing a buffer like ammonium (B1175870) acetate).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a specified wavelength (e.g., 290 nm).

  • Procedure: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) and injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks to calculate the purity.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is used to confirm the molecular weight of this compound and to determine its isotopic purity.

  • Instrumentation: A high-resolution mass spectrometer (HRMS) such as a time-of-flight (TOF) or Orbitrap instrument.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Procedure for Identity: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured to confirm it matches the theoretical mass of this compound (C₂₂H₁₄D₄N₆).

  • Procedure for Isotopic Purity: The relative intensities of the peaks corresponding to the deuterated molecule and its non-deuterated and partially deuterated isotopologues are measured to calculate the percentage of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Deuterium Incorporation

NMR spectroscopy is a powerful tool for confirming the chemical structure and determining the specific sites and extent of deuterium labeling.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms the labeling. The integration of the remaining proton signals provides a quantitative measure of deuterium incorporation.

  • ²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a definitive confirmation of the deuterium location and a quantitative measure of the isotopic enrichment at each labeled site.[2]

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆).

Visualizing Workflows and Pathways

Analytical Workflow for Quality Control

The following diagram illustrates the typical workflow for the analytical characterization of this compound.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Start Bulk this compound Dissolution Dissolution in appropriate solvent Start->Dissolution HPLC HPLC Analysis (Chemical Purity) Dissolution->HPLC MS Mass Spectrometry (Identity & Isotopic Purity) Dissolution->MS NMR NMR Spectroscopy (Structure & D-Incorporation) Dissolution->NMR Data_Analysis Data Interpretation & Comparison to Specs HPLC->Data_Analysis MS->Data_Analysis NMR->Data_Analysis CoA Certificate of Analysis Generation Data_Analysis->CoA

Analytical workflow for this compound quality control.
Mechanism of Action: HIV-1 Reverse Transcriptase Inhibition

Rilpivirine (B1684574) is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[3][4][5] It directly binds to and inhibits the activity of HIV-1 reverse transcriptase, an enzyme essential for viral replication.[4][6][7]

HIV_RT_Inhibition cluster_0 HIV-1 Replication Cycle Viral_RNA Viral RNA RT Reverse Transcriptase (RT) Viral_RNA->RT Reverse Transcription Viral_DNA Viral DNA RT->Viral_DNA Integration Integration into Host Genome Viral_DNA->Integration Rilpivirine This compound Rilpivirine->RT Inhibition Inhibition

Inhibition of HIV-1 reverse transcriptase by Rilpivirine.
Potential Off-Target Signaling Pathway Involvement

Recent research suggests that rilpivirine may have effects on cellular signaling pathways beyond its role as an NNRTI, including the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[6][7] This has led to investigations into its potential for drug repurposing.[6][7]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P pSTAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Rilpivirine (Z)-Rilpivirine Rilpivirine->JAK potential inhibition

Potential influence of Rilpivirine on the JAK-STAT pathway.

References

Solubility Profile of Rilpivirine: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Solubility of Rilpivirine (B1684574)

Rilpivirine is characterized by its poor aqueous solubility, a critical factor influencing its formulation and bioavailability.[1] The solubility of Rilpivirine in common organic solvents has been reported, providing a baseline for solvent selection in analytical and formulation development.

SolventSolubility
Dimethyl Sulfoxide (DMSO)Readily soluble (> 50 mg/mL)[2]
Dimethylformamide (DMF)~0.3 mg/mL[3]
Polyethylene Glycol 400 (PEG 400)Moderately soluble (40 mg/mL)[2]
Water (pH 7.0)Practically insoluble (<0.1 mg/mL)[2]

Note: The data presented is for the non-deuterated (E)-isomer of Rilpivirine.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental step in preformulation studies. The following are standard methodologies that can be employed to ascertain the solubility of (Z)-Rilpivirine-d4.

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method, developed by Higuchi and Connors, is the gold standard for determining thermodynamic equilibrium solubility.[4] It is a reliable method for compounds with low solubility.

Principle: An excess amount of the solid compound is added to a specific solvent and agitated until the solution is saturated and in equilibrium with the undissolved solid. The concentration of the dissolved compound in the filtered solution is then quantified.

Detailed Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a different organic solvent of interest. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium. Temperature control is critical as solubility is temperature-dependent.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solids settle. Subsequently, filter the supernatant through a non-adsorptive, fine-pore filter (e.g., 0.45 µm PTFE or PVDF) to obtain a clear, saturated solution.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose.[5][6] A calibration curve prepared with known concentrations of the compound is used to determine the solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess this compound to solvent B Agitate at constant temperature (24-72h) A->B C Settle undissolved solids B->C D Filter supernatant C->D E Analyze filtrate via HPLC D->E F Determine concentration from calibration curve E->F

Shake-Flask Solubility Workflow

Kinetic Solubility Determination

Kinetic solubility measurements are higher-throughput and often used in the early stages of drug discovery. These methods measure the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution.

Principle: A concentrated stock solution of the compound (typically in DMSO) is diluted into an aqueous buffer, inducing precipitation. The concentration of the compound remaining in the solution after a short incubation period is measured.

Detailed Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Dilution and Precipitation: Dispense the aqueous buffer of choice into a multi-well plate. Add a small volume of the DMSO stock solution to each well and mix rapidly to induce precipitation.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Filtration: Filter the samples through a filter plate to remove the precipitated solid.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.[7][8]

Analytical Techniques for Quantification

Accurate quantification of the dissolved analyte is paramount for reliable solubility data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of pharmaceutical compounds.[6]

Workflow:

  • Sample Injection: An aliquot of the filtered, saturated solution is injected into the HPLC system.

  • Separation: The sample is passed through a stationary phase (column) with a liquid mobile phase. The components of the sample are separated based on their differential partitioning between the two phases. A reversed-phase C18 column is commonly used for compounds like Rilpivirine.[9]

  • Detection: A detector, typically a UV-Vis detector set at the wavelength of maximum absorbance for Rilpivirine (around 306 nm), measures the analyte as it elutes from the column.[3]

  • Quantification: The peak area of the analyte is proportional to its concentration. A calibration curve of known standards is used to calculate the concentration in the sample.

G A Filtered Sample B HPLC Injector A->B C C18 Column (Separation) B->C D UV-Vis Detector C->D E Data Acquisition & Quantification D->E

HPLC Quantification Workflow

UV-Vis Spectroscopy

For high-throughput kinetic solubility assays, UV-Vis spectroscopy offers a faster alternative to HPLC.[7]

Workflow:

  • Sample Preparation: The filtered, saturated solution is placed in a UV-transparent plate (e.g., 96-well plate).

  • Measurement: A UV-Vis plate reader measures the absorbance of the sample at the compound's λmax.

  • Quantification: The concentration is determined by comparing the absorbance to a calibration curve prepared from standards of known concentrations.

Factors Influencing Solubility

Several factors can significantly impact the solubility of a compound and must be controlled during experimental determination:

  • Temperature: Solubility is generally temperature-dependent. Experiments should be conducted at a constant, recorded temperature.

  • pH: For ionizable compounds, solubility is highly dependent on the pH of the medium.[10]

  • Solvent Purity: The purity of the organic solvents used should be high to avoid erroneous results.

  • Solid-State Properties: The crystalline form (polymorphism) of the compound can affect its solubility. It is important to characterize the solid form being tested.

By following these detailed protocols and considering the influential factors, researchers can accurately determine the solubility of this compound in various organic solvents, providing crucial data for subsequent stages of drug development.

References

Commercial Suppliers of (Z)-Rilpivirine-d4 for Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for (Z)-Rilpivirine-d4, a critical reagent for research and development in antiretroviral drug analysis. The guide includes a comparative table of suppliers, detailed experimental protocols for its use, and visualizations of its mechanism of action and analytical workflows.

This compound is the deuterated analog of the Z-isomer of Rilpivirine (B1684574), a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. In research, particularly in pharmacokinetic and bioequivalence studies, deuterated standards like this compound are indispensable as internal standards for quantitative analysis by mass spectrometry.

Commercial Supplier Data

The following table summarizes the key information for commercial suppliers of this compound. For detailed specifications such as purity and isotopic enrichment, it is recommended to request a Certificate of Analysis (CoA) from the respective supplier.

SupplierProduct NameCatalog NumberMolecular FormulaMolecular Weight ( g/mol )
Cerilliant Z-Rilpivirine-d4B130813-10[1]C₂₂H₁₄D₄N₆370.44[1]
Clearsynth Z-Rilpivirine-d4CS-B-00370[2][3]Not ProvidedNot Provided
MedChemExpress This compoundHY-157075S[4][5]Not ProvidedNot Provided

Experimental Protocols

Detailed methodologies are crucial for the accurate application of this compound in research. Below are representative protocols for common analytical techniques.

UHPLC Method for Isomer Separation

This protocol is adapted from a method for the simultaneous quantification of (E) and (Z) isomers of Rilpivirine and is suitable for assessing the purity of the Z-isomer.[6]

  • Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system equipped with a photodiode array (PDA) detector.

  • Column: Waters Acquity ethylene (B1197577) bridged hybrid Shield RP18 (150 × 2.1 mm, 1.7 μm).[6]

  • Mobile Phase: A gradient elution using acetonitrile (B52724) and 0.05% formic acid in 10 mM ammonium (B1175870) formate.[6]

  • Flow Rate: 0.30 ml/min.[6]

  • Column Temperature: 35.0°C.[6]

  • Detection: UV detection at an appropriate wavelength for Rilpivirine.

  • Sample Preparation: Dissolve a known quantity of this compound in a suitable solvent, such as acetonitrile or methanol, to prepare a stock solution. Further dilutions are made to fall within the calibration range of the assay.

LC-MS/MS Bioanalytical Method

This protocol provides a framework for the quantification of Rilpivirine in biological matrices, such as human plasma, using this compound as an internal standard.[7]

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

  • Chromatography:

    • Column: Gemini C18 (150 × 4.6 mm, 5 µm).[7]

    • Mobile Phase: Optimized to achieve separation and compatibility with mass spectrometry (e.g., a gradient of acetonitrile and water with a small percentage of formic acid).

    • Run Time: Approximately 2.2 minutes.[7]

  • Mass Spectrometry:

    • Ionization: Positive ion mode.[7]

    • MRM Transitions: The precursor-to-product ion transitions for Rilpivirine (m/z 367.1 → 128.0) and a deuterated internal standard (e.g., Rilpivirine-d6, m/z 373.2 → 134.2) are monitored.[7] The specific transition for this compound would need to be empirically determined.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Spike a 50 µL plasma sample with a known concentration of this compound internal standard.

    • Perform liquid-liquid extraction using a mixture of methyl-tert-butyl ether and diethyl ether.[7]

    • Evaporate the organic layer and reconstitute the residue in the mobile phase for injection.

Visualizations

Mechanism of Action of Rilpivirine

Rilpivirine functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to an allosteric site on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its catalytic activity.[8][9][10] This prevents the conversion of the viral RNA genome into DNA, a critical step for viral replication.[8][9][10]

Mechanism_of_Action cluster_hiv HIV-1 Replication Cycle Viral_RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase Viral_RNA->Reverse_Transcriptase template Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration Rilpivirine This compound Rilpivirine->Reverse_Transcriptase Allosteric Inhibition

Caption: Rilpivirine's inhibitory effect on HIV-1 reverse transcriptase.

Experimental Workflow for Bioanalysis

The following diagram outlines a standard workflow for the quantitative analysis of an analyte in a biological sample using a deuterated internal standard with LC-MS/MS.

Experimental_Workflow start Biological Sample add_is Add this compound (Internal Standard) start->add_is extraction Sample Extraction add_is->extraction lc_separation LC Separation extraction->lc_separation ms_detection MS Detection lc_separation->ms_detection quantification Data Quantification ms_detection->quantification end Result quantification->end

Caption: A typical bioanalytical workflow using an internal standard.

References

Foundational Research on Deuterated Antiretroviral Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning the deuteration of antiretroviral compounds. By strategically replacing hydrogen atoms with their heavier isotope, deuterium (B1214612), researchers aim to improve the pharmacokinetic profiles and overall therapeutic indices of these critical drugs. This guide summarizes key quantitative data, details experimental methodologies, and visualizes the metabolic pathways of prominent antiretroviral agents, offering a comprehensive resource for professionals in the field of drug development.

Introduction to Deuteration in Antiretroviral Therapy

Deuteration is a strategic modification in medicinal chemistry where one or more hydrogen atoms in a drug molecule are replaced by deuterium. This substitution can significantly alter the metabolic fate of a drug due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of many antiretroviral drugs.[1][2] By slowing down the rate of metabolism, deuteration can lead to a longer drug half-life, increased plasma exposure, and potentially a reduced dosing frequency or lower required dose.[1] Furthermore, deuteration can sometimes alter metabolic pathways, potentially reducing the formation of toxic metabolites.[1] This approach has been successfully applied to various drug classes, and its application to antiretrovirals is an active area of research.

Quantitative Data Summary

The following tables summarize the available quantitative data comparing key parameters of deuterated and non-deuterated antiretroviral compounds.

Table 1: Comparative In Vitro Efficacy of Deuterated vs. Non-Deuterated Nevirapine

CompoundTargetIC50 (µM)
NevirapineHIV Reverse Transcriptase0.540
12-d3-NevirapineHIV Reverse Transcriptase0.910[3]

Table 2: Pharmacokinetic Parameters of Non-Deuterated Antiretrovirals in Humans

DrugKey ParameterValue
Darunavir (B192927) (boosted with Ritonavir) Bioavailability82%[4][5]
Tmax2.5 - 4 hours[4]
Half-life (t1/2)~15 hours[4][5]
Protein Binding~95%[4][5]
Raltegravir (B610414) Tmax~3 hours
Half-life (t1/2)~9 hours
Protein Binding~83%
Atazanavir Bioavailability>68%
Tmax~2-3 hours
Half-life (t1/2)~7 hours (unboosted)
Protein Binding~86%
Efavirenz (B1671121) Tmax3-5 hours
Half-life (t1/2)40-55 hours
Protein Binding>99%

Note: Data for deuterated versions of Darunavir, Raltegravir, Atazanavir, and Efavirenz for direct comparison are limited in publicly available literature.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of research. Below are outlines of typical protocols for the synthesis and evaluation of deuterated antiretroviral compounds.

General Synthesis of Deuterated Compounds

The synthesis of deuterated antiretrovirals typically involves the introduction of deuterium at a specific, metabolically vulnerable position in the molecule. This can be achieved through various chemical methods, including:

  • Deuterated Building Blocks: Utilizing starting materials that already contain deuterium atoms at the desired positions.

  • Deuterium Gas (D2) Exchange: Employing catalytic reactions to exchange hydrogen with deuterium gas.

  • Deuterated Reagents: Using deuterated reducing agents (e.g., sodium borodeuteride) or alkylating agents (e.g., deuterated methyl iodide) to introduce deuterium.

Example: Conceptual Synthesis of a Deuterated Protease Inhibitor

A common strategy for deuterating protease inhibitors that are metabolized by CYP3A4 involves targeting aliphatic or aromatic C-H bonds susceptible to hydroxylation. For instance, to synthesize a deuterated analog of Darunavir, one might consider introducing deuterium at the isobutyl moiety, a known site of metabolism.[6][7] This could potentially be achieved by using a deuterated isobutyl-containing starting material in the synthetic route.

A detailed, step-by-step experimental protocol for the synthesis of a specific deuterated antiretroviral is often proprietary or found within the detailed experimental sections of peer-reviewed research articles and patent applications.

In Vitro Efficacy Assays

The antiviral activity of deuterated compounds is typically assessed using in vitro cell-based assays.

Protocol: Anti-HIV Activity Assay

  • Cell Culture: Human T-lymphocyte cell lines (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.

  • Viral Infection: Cells are infected with a known titer of a laboratory-adapted or clinical isolate of HIV-1.

  • Drug Treatment: Immediately after infection, cells are treated with serial dilutions of the deuterated and non-deuterated antiretroviral compounds.

  • Incubation: The treated, infected cells are incubated for a period of 3-7 days to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication is measured using various methods, such as:

    • p24 Antigen ELISA: Measures the concentration of the HIV-1 p24 capsid protein in the cell culture supernatant.

    • Reverse Transcriptase Activity Assay: Measures the activity of the viral reverse transcriptase enzyme.

    • Cell Viability Assay (e.g., MTT assay): Measures the cytopathic effect of the virus on the cells.

  • Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the drug that inhibits viral replication by 50%, is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

In Vitro Metabolic Stability Assays

To evaluate the impact of deuteration on metabolic stability, in vitro assays using liver microsomes are commonly employed.

Protocol: Metabolic Stability in Human Liver Microsomes (HLMs)

  • Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a NADPH-generating system (cofactor for CYP enzymes), and a buffer solution.

  • Drug Incubation: The deuterated and non-deuterated antiretroviral compounds are added to the pre-warmed incubation mixture to initiate the metabolic reaction.

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Sample Analysis: The concentration of the parent drug remaining at each time point is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The rate of disappearance of the parent drug is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint). A longer half-life for the deuterated compound compared to its non-deuterated counterpart indicates improved metabolic stability.

Visualization of Metabolic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the primary metabolic pathways of key antiretroviral drugs. Understanding these pathways is essential for identifying potential sites for deuteration to improve drug properties.

Efavirenz Metabolic Pathway

Efavirenz_Metabolism Efavirenz Efavirenz Metabolite1 8-hydroxyefavirenz (Major Metabolite) Efavirenz->Metabolite1 CYP2B6 (major) CYP2A6 (minor) Metabolite2 7-hydroxyefavirenz Efavirenz->Metabolite2 CYP2A6 Secondary_Metabolites Secondary Metabolites (e.g., 8,14-dihydroxyefavirenz) Metabolite1->Secondary_Metabolites CYP2B6 Excretion Glucuronidated and Sulfated Conjugates (Excretion) Metabolite1->Excretion Metabolite2->Excretion Secondary_Metabolites->Excretion

Primary metabolic pathways of Efavirenz.

The metabolism of efavirenz is primarily mediated by CYP2B6, leading to the formation of 8-hydroxyefavirenz.[8][9][10] A minor pathway involves CYP2A6, which produces 7-hydroxyefavirenz.[10] These primary metabolites can undergo further oxidation, primarily by CYP2B6, to form secondary metabolites, which are then conjugated for excretion.[8][10]

Atazanavir Metabolic Pathway

Atazanavir_Metabolism Atazanavir Atazanavir Oxidative_Metabolites Mono- and Di-oxygenated Metabolites Atazanavir->Oxidative_Metabolites CYP3A4 (major) Minor_Metabolites N-dealkylated, Hydrolyzed, and Glucuronidated Metabolites Atazanavir->Minor_Metabolites CYP3A4 and UGTs Excretion Biliary and Renal Excretion Oxidative_Metabolites->Excretion Minor_Metabolites->Excretion

Primary metabolic pathways of Atazanavir.

Atazanavir is extensively metabolized by CYP3A4, primarily through mono- and di-oxygenation. Minor metabolic pathways include N-dealkylation, hydrolysis, and glucuronidation. The resulting metabolites are then eliminated through biliary and renal excretion.

Darunavir Metabolic Pathway

Darunavir_Metabolism Darunavir Darunavir Oxidative_Metabolites Oxidative Metabolites (Carbamate hydrolysis, aliphatic & aromatic hydroxylation) Darunavir->Oxidative_Metabolites CYP3A4 (major) Glucuronidated_Metabolites Glucuronidated Metabolites Darunavir->Glucuronidated_Metabolites UGTs Excretion Fecal and Renal Excretion Oxidative_Metabolites->Excretion Glucuronidated_Metabolites->Excretion

Primary metabolic pathways of Darunavir.

The metabolism of darunavir is predominantly carried out by CYP3A4, leading to various oxidative metabolites through carbamate (B1207046) hydrolysis and hydroxylation at aliphatic and aromatic positions.[4][5][6][7] Glucuronidation represents a minor metabolic pathway.[6][7] The metabolites are primarily excreted in the feces.[4][5]

Raltegravir Metabolic Pathway

Raltegravir_Metabolism Raltegravir Raltegravir Glucuronide_Conjugate Raltegravir-glucuronide Raltegravir->Glucuronide_Conjugate UGT1A1 Excretion Renal and Fecal Excretion Glucuronide_Conjugate->Excretion

Primary metabolic pathway of Raltegravir.

Unlike many other antiretrovirals, raltegravir is primarily metabolized through glucuronidation, a phase II metabolic reaction.[11][12][13][14] The main enzyme responsible for this process is UGT1A1.[11][12][13][14] The resulting glucuronide conjugate is then eliminated from the body via renal and fecal excretion.

Conclusion

The strategic deuteration of antiretroviral compounds holds significant promise for improving their therapeutic properties. By understanding the metabolic pathways of these drugs and leveraging the kinetic isotope effect, it is possible to design molecules with enhanced pharmacokinetic profiles, potentially leading to improved efficacy, safety, and patient compliance. While the publicly available comparative data for deuterated antiretrovirals is still emerging, the foundational principles and experimental methodologies outlined in this guide provide a solid framework for researchers and drug developers working to advance this important area of medicinal chemistry. Further research is warranted to fully elucidate the clinical benefits of deuterated antiretrovirals.

References

Methodological & Application

Application Note: Quantification of (Z)-Rilpivirine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Rilpivirine (B1684574) in human plasma. The method utilizes (Z)-Rilpivirine-d4 as an internal standard (IS) to ensure accuracy and precision. A simple liquid-liquid extraction (LLE) procedure is employed for sample preparation, providing high recovery and minimal matrix effects. This method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and bioequivalence (BE) studies of Rilpivirine.

Introduction

Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] It acts by non-competitively inhibiting the HIV-1 reverse transcriptase enzyme, which is crucial for viral replication.[2] Monitoring plasma concentrations of Rilpivirine is important for optimizing therapeutic outcomes and minimizing adverse effects. This document outlines a validated LC-MS/MS method for the reliable determination of Rilpivirine in human plasma, using this compound as the internal standard.

Experimental

Materials and Reagents
  • Rilpivirine reference standard

  • This compound (Internal Standard)

  • HPLC-grade acetonitrile, methanol (B129727), methyl-tert-butyl ether, and diethyl ether[3][4]

  • Formic acid, analytical grade[3][5]

  • Ammonium acetate, analytical grade[1][3]

  • Human plasma (blank, drug-free)

Instrumentation
  • Liquid Chromatograph (LC): A system capable of delivering reproducible gradients.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[3]

  • Analytical Column: Gemini C18 (150 x 4.6 mm, 5 µm) or equivalent.[3][4]

Preparation of Solutions
  • Rilpivirine Stock Solution (100 µg/mL): An appropriate amount of Rilpivirine was accurately weighed and dissolved in methanol.[3]

  • This compound Stock Solution (100 µg/mL): An appropriate amount of this compound was accurately weighed and dissolved in methanol.

  • Working Solutions: Calibration standards and quality control (QC) samples were prepared by serial dilution of the Rilpivirine stock solution with a 50:50 mixture of methanol and water.[3]

  • Internal Standard Working Solution (50 ng/mL): The this compound stock solution was diluted with a 50:50 mixture of methanol and water.

Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Pipette 50 µL of human plasma (calibration standard, QC, or unknown sample) into a clean microcentrifuge tube.[4]

  • Add 25 µL of the this compound internal standard working solution (50 ng/mL).

  • Add 1.0 mL of an extraction solvent mixture of methyl-tert-butyl ether and diethyl ether (50:50, v/v).[4]

  • Vortex mix for 10 minutes.[3]

  • Centrifuge at 10,000 rpm for 5 minutes.[3]

  • Transfer the upper organic layer to a clean tube.[3]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[3][5]

  • Reconstitute the residue in 200 µL of the mobile phase.[3]

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.[1][3]

LC-MS/MS Conditions

The chromatographic and mass spectrometric conditions are summarized in the tables below.

Data Presentation

Table 1: Chromatographic Conditions
ParameterValue
Column Gemini C18 (150 x 4.6 mm, 5 µm)[3][4]
Mobile Phase A 0.1% Formic acid in water[5]
Mobile Phase B 0.1% Formic acid in acetonitrile[5]
Flow Rate 0.6 mL/min[1]
Gradient Isocratic or a simple gradient can be optimized. A starting condition could be 45% A and 55% B.[5]
Injection Volume 10 µL[1][3]
Column Temperature 40°C
Run Time ~2.5 minutes[4]
Table 2: Mass Spectrometric Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[1][4]
Scan Type Multiple Reaction Monitoring (MRM)
IonSpray Voltage 5500 V[1]
Source Temperature 550°C[1]
Curtain Gas 10 psi[1]
Collision Gas 15 psi[1]
Nebulizer Gas 40 psi[1]
Heater Gas 45 psi[1]
Table 3: MRM Transitions and Compound-Dependent Parameters
CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
Rilpivirine 367.1[4]128.0[4]95[1]28[1]
This compound 371.2132.2~95~28

Note: The m/z values for this compound are predicted based on a +4 Da shift from Rilpivirine. The product ion would likely correspond to the same fragmentation pathway. Optimal declustering potential and collision energy for the internal standard should be determined experimentally.

Method Validation Summary

The method was validated according to regulatory guidelines. The performance characteristics are summarized below.

Table 4: Method Validation Parameters
ParameterResult
Linearity Range 0.5 - 200 ng/mL[4]
Correlation Coefficient (r²) > 0.99
Accuracy (%RE) Within ±15% (±20% at LLOQ)[5]
Precision (%CV) < 15% (< 20% at LLOQ)[5]
Mean Extraction Recovery Rilpivirine: ~95%, this compound: >95%[4]
Matrix Effect IS-normalized matrix factor between 0.98 and 1.02[4]
Stability Stable under various storage conditions (bench-top, freeze-thaw, long-term)[1][4]

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 50 µL Human Plasma is Add this compound (IS) plasma->is solvent Add Extraction Solvent (MTBE:Diethyl Ether) is->solvent vortex Vortex Mix (10 min) solvent->vortex centrifuge Centrifuge (10,000 rpm, 5 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject 10 µL into LC-MS/MS reconstitute->inject lc Chromatographic Separation (Gemini C18) inject->lc ms Mass Spectrometric Detection (ESI+, MRM) lc->ms data Data Acquisition & Quantification ms->data

Caption: Workflow for Rilpivirine analysis in human plasma.

HIV_Replication_Cycle cluster_virus HIV Virion cluster_cell Host CD4+ Cell viral_rna Viral RNA cell_entry Virus Entry & Uncoating viral_rna->cell_entry reverse_transcriptase Reverse Transcriptase reverse_transcriptase->cell_entry reverse_transcription Reverse Transcription cell_entry->reverse_transcription Viral RNA & Enzymes Released into Cytoplasm viral_dna Viral DNA reverse_transcription->viral_dna Viral RNA -> Viral DNA integration Integration into Host DNA viral_dna->integration transcription_translation Transcription & Translation integration->transcription_translation assembly_budding New Virus Assembly & Budding transcription_translation->assembly_budding rilpivirine (Z)-Rilpivirine rilpivirine->inhibition inhibition->reverse_transcription Inhibition

Caption: Mechanism of action of Rilpivirine in HIV-1 replication.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and efficient means for the quantitative analysis of Rilpivirine in human plasma. The use of a deuterated internal standard, this compound, and a straightforward liquid-liquid extraction protocol ensures high accuracy, precision, and throughput. This method is well-suited for routine therapeutic drug monitoring and clinical research, aiding in the optimization of antiretroviral therapy for patients with HIV-1.

References

Protocol for the Quantification of Rilpivirine in Human Plasma Using (Z)-Rilpivirine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

This application note details a robust and sensitive bioanalytical method for the quantitative determination of Rilpivirine in human plasma using (Z)-Rilpivirine-d4 as a stable isotope-labeled internal standard (IS). The protocol employs a liquid-liquid extraction (LLE) technique for sample preparation, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Rilpivirine. The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental Protocols

Materials and Reagents
  • Rilpivirine analytical standard

  • This compound internal standard

  • HPLC-grade methanol (B129727)

  • HPLC-grade acetonitrile

  • Methyl-tert-butyl ether (MTBE)

  • Diethyl ether

  • Formic acid, analytical grade

  • Ammonium acetate, analytical grade

  • Drug-free human plasma (K2-EDTA)

  • Deionized water

Preparation of Solutions
  • Rilpivirine Stock Solution (1 mg/mL): Accurately weigh a known amount of Rilpivirine and dissolve it in methanol to achieve a final concentration of 1 mg/mL.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in methanol to achieve a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Rilpivirine stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples at desired concentrations.

  • Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 50 ng/mL.

Sample Preparation: Liquid-Liquid Extraction
  • Pipette 50 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the Internal Standard Working Solution (50 ng/mL) to each tube, except for the blank plasma samples.

  • Vortex the tubes for 10 seconds.

  • Add 250 µL of the extraction solvent (a mixture of methyl-tert-butyl ether and diethyl ether, 80:20 v/v).

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
HPLC SystemA high-performance liquid chromatography system
ColumnC18 reversed-phase column (e.g., Gemini C18, 150 x 4.6 mm, 5 µm)[1][2]
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.8 mL/min
Injection Volume10 µL
Column Temperature40°C
GradientIsocratic or a simple gradient can be optimized. A starting condition could be 60% B.[2]
Run TimeApproximately 2.5 minutes[1]

Mass Spectrometry:

ParameterCondition
Mass SpectrometerA triple quadrupole mass spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored TransitionsRilpivirine: m/z 367.1 → 128.0[1] This compound: m/z 371.1 → 132.0 (predicted) or m/z 371.1 → 128.0 (predicted)
Dwell Time200 ms
Collision GasArgon
Source Temperature500°C

Note on this compound transition: The exact product ion for this compound may vary depending on the position of the deuterium (B1214612) labels. The precursor ion will have a mass-to-charge ratio of approximately 371.1. The product ion could either retain the deuterium labels (resulting in an m/z of 132.0) or lose them during fragmentation (resulting in an m/z of 128.0). This should be optimized during method development by infusing a solution of the internal standard.

Data Analysis and Quantification
  • Integrate the peak areas for Rilpivirine and this compound.

  • Calculate the peak area ratio of Rilpivirine to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of Rilpivirine in the QC and unknown samples from the calibration curve.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the method, based on validated methods for Rilpivirine using a deuterated internal standard.[1][3]

Table 1: Calibration Curve and Linearity

ParameterExpected Value
Linearity Range0.5 - 200 ng/mL[1]
Regression ModelWeighted Linear (1/x²)
Correlation Coefficient (r²)> 0.99

Table 2: Precision and Accuracy

Quality Control LevelConcentration (ng/mL)Precision (%CV)Accuracy (%Bias)
LLOQ0.5< 20%± 20%
Low QC1.5< 15%± 15%
Medium QC100< 15%± 15%
High QC180< 15%± 15%

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
Rilpivirine> 90%[1]Minimal (IS-normalized)
This compound> 95%[1]Minimal

Visualizations

G Experimental Workflow for Rilpivirine Analysis in Plasma cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 50 µL Plasma Sample add_is Add 25 µL this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_solvent Add 250 µL Extraction Solvent vortex1->add_solvent vortex2 Vortex Vigorously add_solvent->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Peak Area Ratios integrate->calculate plot Plot Calibration Curve calculate->plot quantify Quantify Unknown Samples plot->quantify

Caption: Workflow for Rilpivirine analysis in human plasma.

G Mechanism of Action: Rilpivirine as an NNRTI cluster_virus HIV-1 Virus cluster_host Host Cell viral_rna Viral RNA rt Reverse Transcriptase (RT) viral_rna->rt Binds to viral_dna Viral DNA (provirus) rt->viral_dna Synthesizes dntps Host dNTPs dntps->rt Substrate integration Integration into Host Genome viral_dna->integration rilpivirine Rilpivirine ((Z)-Isomer) rilpivirine->rt Allosteric Binding

Caption: Rilpivirine allosterically inhibits HIV-1 reverse transcriptase.

References

Application Note: Quantification of Rilpivirine in Cerebrospinal Fluid using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rilpivirine (B1684574) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in the treatment of human immunodeficiency virus type 1 (HIV-1) infection.[1][2] Monitoring its concentration in cerebrospinal fluid (CSF) is crucial for understanding its central nervous system (CNS) penetration and efficacy in viral reservoirs. This application note provides a detailed protocol for the quantification of Rilpivirine in human CSF using a stable isotope-labeled internal standard, such as (Z)-Rilpivirine-d4, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is the preferred method to correct for matrix effects and variations in sample processing and instrument response.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the bioanalytical method, based on validated procedures for Rilpivirine quantification in biological matrices.

Table 1: LC-MS/MS Method Parameters

ParameterRecommended Value
Linearity Range 1 - 2000 ng/mL[4]
Lower Limit of Quantification (LLOQ) 1 ng/mL[4]
Inter-day Precision (%CV) < 15%
Intra-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)[4]
Internal Standard This compound (or other deuterated analogs like Rilpivirine-d6)[3][5][6]

Table 2: Mass Spectrometry Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Rilpivirine367.2224.0[4]
Rilpivirine-d4 (Internal Standard)372.2225.0[4]

Experimental Protocols

This section details the materials and methods for the quantification of Rilpivirine in CSF.

Materials and Reagents
Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[7]

  • C18 reversed-phase column (e.g., Acquity BEH C18, 50 × 2.1 mm, 1.7 µm)[4]

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve the Rilpivirine reference standard in methanol to obtain a concentration of 1 mg/mL.

    • Prepare the this compound internal standard (IS) stock solution in the same manner.

  • Working Solutions:

    • Prepare serial dilutions of the Rilpivirine stock solution with a mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples.

    • Prepare a working solution of the internal standard (e.g., 100 ng/mL) by diluting the IS stock solution.

Sample Preparation (Protein Precipitation)
  • Label polypropylene tubes for calibration standards, QCs, and unknown CSF samples.

  • Add 50 µL of the appropriate Rilpivirine working solution (for calibration and QC samples) or blank matrix (for unknown samples) to the tubes.

  • Add 100 µL of CSF to each tube.

  • Add 20 µL of the internal standard working solution to all tubes except for the blank matrix control.

  • To precipitate proteins, add 200 µL of cold acetonitrile to each tube.[7]

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Conditions:

    • Column: Acquity BEH C18 (50 × 2.1 mm, 1.7 µm)[4]

    • Column Temperature: 55°C[4]

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.75 mL/min[4]

    • Injection Volume: 10 µL

    • Gradient Elution:

      • Start with 95% Mobile Phase A.

      • Linearly decrease to 5% Mobile Phase A over 2 minutes.

      • Hold at 5% Mobile Phase A for 1 minute.

      • Return to 95% Mobile Phase A and re-equilibrate for 2 minutes.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Monitoring Mode: Multiple Reaction Monitoring (MRM)

    • Transitions:

      • Rilpivirine: m/z 367.2 → 224.0[4]

      • This compound: m/z 372.2 → 225.0[4]

Data Analysis
  • Construct a calibration curve by plotting the peak area ratio of Rilpivirine to the internal standard against the nominal concentration of the calibration standards.

  • Apply a linear, weighted (1/x²) regression analysis to the calibration curve.

  • Quantify Rilpivirine concentrations in the QC and unknown samples using the regression equation from the calibration curve.

Workflow Diagram

Rilpivirine_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample CSF Sample (100 µL) IS Add Internal Standard (this compound) Sample->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Vortex Vortex Mix Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection Mass Spectrometric Detection (MRM Mode) Chromatography->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve Generation (Peak Area Ratio vs. Concentration) Integration->Calibration Quantification Quantification of Rilpivirine Calibration->Quantification

Caption: Experimental workflow for Rilpivirine quantification in CSF.

References

Application Notes and Protocols for the HPLC Analysis of Rilpivirine and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) analysis of the non-nucleoside reverse transcriptase inhibitor, Rilpivirine. The methods outlined below are suitable for the quantification of Rilpivirine in bulk drug substances and pharmaceutical dosage forms, as well as for the separation of its geometric (E/Z) isomers. Additionally, a discussion on the potential for atropisomerism and a general approach for developing a chiral separation method are provided.

Quantification of Rilpivirine in Bulk and Pharmaceutical Dosage Forms

This section details a stability-indicating reversed-phase HPLC (RP-HPLC) method for the routine quality control analysis of Rilpivirine.

Application Note

This method is designed for the accurate and precise quantification of Rilpivirine. It is a stability-indicating assay, capable of separating the active pharmaceutical ingredient (API) from its degradation products.[1] The method is robust and can be applied to both bulk drug substance and finished pharmaceutical products.

Experimental Protocol

Chromatographic Conditions:

ParameterCondition
Instrument HPLC system with UV-Vis or Diode Array Detector
Column Gemini-Phenomenex C18 (250 x 4.6 mm, 5 µm)[1]
Mobile Phase A 15mM Potassium Dihydrogen Phosphate (anhydrous), pH adjusted to 3.0 with Orthophosphoric Acid[1]
Mobile Phase B Methanol[1]
Gradient Program 0/30, 35/85, 40/85, 41/30, 45/stop (Time (min)/%B)[1]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 290 nm[1]
Diluent Acetonitrile (B52724) and Water (50:50, v/v)

Preparation of Solutions:

  • Standard Solution (50 µg/mL): Accurately weigh about 25 mg of Rilpivirine reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Dilute to volume with diluent and mix well. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (for Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a portion of the powder equivalent to 25 mg of Rilpivirine into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with diluent, mix well, and filter through a 0.45 µm nylon filter. Pipette 5 mL of the filtered solution into a 50 mL volumetric flask and dilute to volume with diluent.

System Suitability:

ParameterAcceptance Criteria
Tailing Factor Not more than 2.0
Theoretical Plates Not less than 2000
%RSD of 5 replicate injections Not more than 2.0%
Method Validation Summary

The following table summarizes typical validation parameters for this method.

ParameterResult
Linearity Range 12.5 - 37.5 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) < 2.0%
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL

Separation of Rilpivirine E/Z Isomers

This section describes an ultra-high-performance liquid chromatography (UHPLC) method for the separation and quantification of the pharmacologically active (E)-isomer of Rilpivirine from its inactive (Z)-isomer.[2]

Application Note

The presence of the (Z)-isomer of Rilpivirine is a critical quality attribute to control in the drug substance and product. This method provides a rapid and sensitive approach for the simultaneous quantification of both isomers, along with other potential degradation products.[2]

Experimental Protocol

Chromatographic Conditions:

ParameterCondition
Instrument UHPLC system with a Photo-Diode Array (PDA) detector
Column Waters Acquity Ethylene Bridged Hybrid (EBH) Shield RP18 (150 × 2.1 mm, 1.7 µm)[2]
Mobile Phase A 0.05% Formic Acid in 10 mM Ammonium Formate[2]
Mobile Phase B Acetonitrile[2]
Gradient Elution A gradient program should be optimized to achieve separation.
Flow Rate 0.30 mL/min[2]
Injection Volume 1-5 µL
Column Temperature 35°C[2]
Detection Wavelength Diode array detection to monitor multiple wavelengths if necessary.
Diluent Acetonitrile and Milli-Q Water (80:20, v/v)[1]

Preparation of Solutions:

  • Resolution Solution: Prepare a solution containing both the (E)-isomer (Rilpivirine) and the (Z)-isomer impurity standard to demonstrate adequate resolution between the two peaks.

  • Standard and Sample Solutions: Prepare as described in the previous section, using the appropriate diluent.

Method Validation Summary
ParameterResult
Linearity Range 0.05 - 1.5 µg/mL for both isomers
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.03 µg/mL[2]
Limit of Quantification (LOQ) 0.05 µg/mL[2]

Chiral Separation of Rilpivirine Atropisomers

Application Note

Rilpivirine has been shown to exhibit atropisomerism, a type of axial chirality arising from restricted rotation around a single bond. While a specific, validated analytical HPLC method for the routine separation of these atropisomers is not widely published, this section provides a general strategy for method development based on established principles of chiral chromatography. The separation and control of atropisomers can be critical as they may exhibit different pharmacological and toxicological profiles.

General Protocol for Chiral Method Development

1. Column Screening:

  • Screen a variety of chiral stationary phases (CSPs) to identify a column that shows selectivity towards the Rilpivirine atropisomers. Commonly successful CSPs for a wide range of compounds include polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) and macrocyclic glycopeptide-based columns (e.g., Chirobiotic V).

2. Mobile Phase Optimization:

  • Normal Phase Mode: Use mixtures of hexane (B92381) or heptane (B126788) with an alcohol modifier such as isopropanol (B130326) or ethanol. Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid for acidic compounds, diethylamine (B46881) for basic compounds) may be required to improve peak shape.

  • Reversed-Phase Mode: Use mixtures of aqueous buffers (e.g., phosphate, acetate) with organic modifiers like acetonitrile or methanol.

  • Polar Organic Mode: Use polar organic solvents such as acetonitrile or methanol, often with small amounts of additives.

3. Temperature Optimization:

  • Temperature can have a significant effect on chiral separations. Running the separation at sub-ambient temperatures often improves resolution.

4. Detection:

  • UV detection at a wavelength where Rilpivirine has strong absorbance (e.g., 290 nm) is suitable.

Example Starting Conditions for Screening:

ParameterCondition
Column Chiralpak IA or Chiralcel OD-H
Mobile Phase Hexane:Isopropanol (90:10, v/v) with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Temperature 25°C
Detection 290 nm

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting start Start weigh Weigh API/Tablet Powder start->weigh dissolve Dissolve in Diluent & Sonicate weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute filter Filter Sample Solution (0.45 µm) dilute->filter For Sample inject Inject into HPLC System dilute->inject For Standard filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report end_node End report->end_node

Caption: A generalized workflow for the HPLC analysis of Rilpivirine.

References

Application Notes and Protocols for Rilpivirine Analysis in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation and analysis of Rilpivirine (B1684574), a non-nucleoside reverse transcriptase inhibitor (NNRTI), in various biological tissues. Accurate quantification of Rilpivirine in tissue matrices is essential for pharmacokinetic studies, understanding tissue distribution, and evaluating the efficacy of long-acting formulations.

Overview of Sample Preparation Techniques

The choice of sample preparation technique for Rilpivirine analysis in tissues is critical for achieving accurate and reproducible results. The primary goal is to efficiently extract the analyte from a complex biological matrix while minimizing interferences. The most common techniques employed are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

  • Protein Precipitation (PPT): This is a simple and rapid method involving the addition of an organic solvent, typically acetonitrile (B52724), to the tissue homogenate to precipitate proteins. It is a high-throughput technique but may result in less clean extracts compared to LLE and SPE, potentially leading to matrix effects in LC-MS/MS analysis.[1][2][3][4]

  • Liquid-Liquid Extraction (LLE): LLE separates Rilpivirine from the aqueous tissue homogenate into an immiscible organic solvent based on its differential solubility. This technique generally provides cleaner extracts than PPT and can minimize matrix effects.[1][5][6][7]

  • Solid-Phase Extraction (SPE): SPE is a highly selective method that uses a solid sorbent to retain Rilpivirine while other matrix components are washed away. It typically yields the cleanest extracts, leading to improved assay sensitivity and robustness, though it can be more time-consuming and costly than PPT and LLE.[5]

Quantitative Data Summary

The following table summarizes the quantitative performance of different sample preparation techniques for Rilpivirine analysis, primarily in plasma, which serves as a good reference for tissue analysis with appropriate validation.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Linearity Range (ng/mL) 0.5 - 400[1][8]0.5 - 200[5][7]Typically 1 - 5000[5]
Mean Recovery (%) >90%[5]Rilpivirine: ~95%, IS: ~99%[5][7]>90%[5]
Matrix Effect Potential for ion suppression[5]Minimal, IS-normalized factor ~1.0[5][7]Minimal, provides clean extracts[5]
Precision (%CV) < 15%[1][5]< 15%[5][7]< 15%[5]
Accuracy (%) Within ±15% of nominal values[1][5]Within ±15% of nominal values[5][7]Within ±15% of nominal values[5]
Sample Throughput High[5]Moderate[5]Moderate to High (with automation)[5]
Cost per Sample Low[5]Low to Moderate[5]High[5]

Experimental Protocols

Detailed methodologies for the key sample preparation techniques are provided below. It is crucial to use a stable isotope-labeled internal standard (IS), such as Rilpivirine-d6, to ensure high accuracy and precision by compensating for matrix effects and variations in sample processing.[5]

Tissue Homogenization (General Protocol)

Prior to extraction, tissue samples must be homogenized to ensure uniform distribution of the analyte.

Materials:

  • Tissue sample (20-200 mg)[9]

  • Homogenization buffer (e.g., 90% Methanol)[9]

  • Homogenizer (e.g., bead beater, rotor-stator homogenizer)

Protocol:

  • Weigh the tissue sample accurately.

  • Add a specific volume of homogenization buffer (e.g., 1:3 or 1:4 tissue weight to buffer volume ratio).

  • Homogenize the tissue until a uniform suspension is obtained.[3][9]

  • Centrifuge the homogenate if necessary to pellet any remaining solids.

  • Use the resulting supernatant (tissue homogenate) for the subsequent extraction procedures.

Protein Precipitation (PPT) Protocol

This protocol is adapted from methods used for various tissue and plasma samples.[2][3][4]

Materials:

  • Tissue homogenate

  • Internal Standard (IS) working solution (e.g., Rilpivirine-d6)

  • Cold acetonitrile (ACN)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette a known volume (e.g., 100 µL) of tissue homogenate into a microcentrifuge tube.

  • Add the IS working solution.

  • Add 3 volumes of cold acetonitrile (e.g., 300 µL) to precipitate the proteins.[5][6]

  • Vortex vigorously for 1-2 minutes.[6]

  • Centrifuge at high speed (e.g., 14,000 g) for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Carefully transfer the supernatant to a clean tube.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase for increased sensitivity.[3][6]

Liquid-Liquid Extraction (LLE) Protocol

This protocol is based on established methods for Rilpivirine extraction from biological matrices.[5][7]

Materials:

  • Tissue homogenate

  • Internal Standard (IS) working solution

  • Extraction solvent (e.g., mixture of methyl-tert-butyl ether and diethyl ether)[5][7]

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Solvent evaporator (e.g., nitrogen evaporator)

Protocol:

  • Pipette a known volume of tissue homogenate into a microcentrifuge tube.

  • Add the IS working solution.

  • Add the extraction solvent.

  • Vortex vigorously for 5-10 minutes to ensure thorough mixing.[5]

  • Centrifuge at high speed (e.g., 10,000 rpm) for 5-10 minutes to separate the aqueous and organic layers.[5]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[5]

  • Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.

Solid-Phase Extraction (SPE) Protocol

This protocol is a generic method using a polymeric reversed-phase sorbent suitable for Rilpivirine.[5]

Materials:

  • Tissue homogenate

  • Internal Standard (IS) working solution

  • 4% Phosphoric acid in water

  • Methanol (B129727)

  • Water

  • SPE cartridges (e.g., Oasis HLB)

  • SPE manifold

Protocol:

  • Sample Pre-treatment: To a known volume of tissue homogenate, add the IS working solution. Add an equal volume of 4% phosphoric acid in water and vortex to mix.[5]

  • Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to dry.[5]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[5]

  • Elution: Elute Rilpivirine and the IS from the cartridge with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Analytical Method: LC-MS/MS

Following sample preparation, the extracts are typically analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive and selective quantification of Rilpivirine.

Typical LC-MS/MS Parameters:

  • Column: C18 reversed-phase columns are commonly used.[4][10]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).[4][10]

  • Ionization: Electrospray ionization in positive ion mode (ESI+).[10]

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Rilpivirine and its internal standard. For Rilpivirine, a common transition is m/z 367.1 → 128.0.[7]

Visualizations

Rilpivirine Mechanism of Action

Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It directly binds to and inhibits the activity of HIV-1 reverse transcriptase, an enzyme essential for the replication of the virus. This binding is non-competitive with respect to the nucleoside triphosphates.

Rilpivirine_Mechanism cluster_HIV_Replication HIV Replication Cycle Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Template Viral DNA Viral DNA Reverse Transcriptase->Viral DNA Synthesizes Rilpivirine Rilpivirine Rilpivirine->Reverse Transcriptase Inhibits

Caption: Rilpivirine's inhibitory action on HIV-1 reverse transcriptase.

Experimental Workflow for Rilpivirine Tissue Analysis

The following diagram illustrates a typical workflow for the analysis of Rilpivirine in tissue samples, from collection to final data analysis.

Rilpivirine_Workflow cluster_Sample_Collection 1. Sample Collection cluster_Sample_Preparation 2. Sample Preparation cluster_Analysis 3. Analysis Tissue_Collection Tissue Collection (e.g., lymph nodes, liver, spleen) Homogenization Tissue Homogenization Tissue_Collection->Homogenization Extraction Extraction (PPT, LLE, or SPE) Homogenization->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing Sample_Prep_Logic cluster_Techniques Extraction Method Start Tissue Homogenate PPT Protein Precipitation (e.g., Acetonitrile) Start->PPT Simple & Fast LLE Liquid-Liquid Extraction (e.g., Ether mixture) Start->LLE Good Selectivity SPE Solid-Phase Extraction (e.g., Oasis HLB) Start->SPE High Selectivity Supernatant_for_Analysis Analyze Supernatant PPT->Supernatant_for_Analysis Collect Supernatant Organic_Phase_for_Analysis Analyze Organic Phase LLE->Organic_Phase_for_Analysis Collect Organic Phase Eluate_for_Analysis Analyze Eluate SPE->Eluate_for_Analysis Elute Analyte

References

Determining the Optimal Concentration of (Z)-Rilpivirine-d4 for Bioanalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of (Z)-Rilpivirine-d4 as an internal standard in the bioanalysis of Rilpivirine (B1684574). The methodologies outlined are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, ensuring accuracy, precision, and robustness for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.

Introduction

Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. Accurate quantification of Rilpivirine in biological matrices is crucial for clinical efficacy and safety. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis to compensate for variability during sample preparation and analysis. This compound, a deuterated analogue of the Z-isomer of Rilpivirine, serves as an ideal internal standard due to its similar physicochemical properties to the analyte, allowing for reliable correction of matrix effects and other sources of analytical variability.[1]

The geometric isomers of Rilpivirine, (E) and (Z), can interconvert, particularly under the influence of light. Therefore, it is crucial to consider the stability and potential for isomerization of both the analyte and the internal standard throughout the analytical process.[2][3] This protocol emphasizes methods to ensure the isomeric integrity of the analysis.

Data Presentation: Quantitative Parameters for Rilpivirine Bioanalysis

The following tables summarize key quantitative data from published LC-MS/MS methods for Rilpivirine analysis, which can serve as a starting point for method development using this compound.

Table 1: Linearity and Range of Rilpivirine Bioanalytical Methods

Biological MatrixLinearity Range (ng/mL)Internal Standard UsedReference
Human Plasma0.5 - 200Rilpivirine-d6[4][5]
Human Plasma0.5 - 400(13)C-d4-RPV[6]
Rat Serum2 - 1000Didanosine[7]
Human Plasma18 - 715Unspecified[8]
Human Plasma10 - 1800Stable Isotopic IS
Dried Blood Spots2 - 2500Isotopic Labeled IS

Table 2: Performance Metrics of a Validated LC-MS/MS Method for Rilpivirine

ParameterResultReference
Accuracy
Intra-day< 3.3% RSD[8]
Inter-day< 3.3% RSD[8]
Precision
Intra-day2.6% - 11%
Inter-day3.0% - 11.2%
Recovery
Rilpivirine~94.9%[4]
Rilpivirine-d6 (IS)~99.9%[4]
Matrix Effect
IS-normalized matrix factor0.98 - 1.02[4]

Experimental Protocols

Preparation of Stock and Working Solutions

Objective: To prepare accurate stock and working solutions of Rilpivirine and this compound.

Materials:

  • Rilpivirine reference standard

  • This compound internal standard

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Calibrated pipettes

Protocol:

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 10 mg of Rilpivirine and this compound into separate volumetric flasks.

    • Dissolve the compounds in methanol to the flask's nominal volume.

    • Sonicate for 10 minutes to ensure complete dissolution.

    • Store stock solutions at -20°C in amber vials to protect from light.

  • Working Solution Preparation:

    • Prepare serial dilutions of the Rilpivirine stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples.

    • Prepare a working solution of this compound at a concentration that provides a sufficient response in the mass spectrometer (e.g., 100 ng/mL). The optimal concentration should be determined experimentally to be well above the limit of detection but not so high as to cause detector saturation or significant isotopic interference with the analyte.[6]

Sample Preparation: Protein Precipitation (PPT)

Objective: To extract Rilpivirine and this compound from plasma samples.

Materials:

  • Plasma samples (blank, calibration standards, QCs, and unknown samples)

  • This compound working solution

  • Acetonitrile (containing 0.1% formic acid, pre-chilled to 4°C)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 25 µL of the this compound working solution to each tube (except for blank samples, to which 25 µL of the dilution solvent is added).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile (with 0.1% formic acid).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

Objective: To quantify Rilpivirine in the extracted samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., Gemini C18, 150 x 4.6 mm, 5 µm)[4]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Gradient: Start with 35% B, increase to 95% B over 2 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1.5 minutes.

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Rilpivirine: m/z 367.1 → 128.0[4]

    • This compound: m/z 371.2 → 132.1 (predicted, requires experimental confirmation)

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum signal intensity.

Determining the Optimal Concentration of this compound

The optimal concentration of the internal standard is critical for assay performance. It should be high enough to provide a robust and reproducible signal but low enough to avoid potential issues such as:

  • Isotopic Contribution: Naturally occurring isotopes of the analyte can contribute to the signal of the deuterated internal standard, especially at high analyte concentrations and low internal standard concentrations.[6]

  • Detector Saturation: An excessively high concentration can lead to non-linear detector response.

  • Ion Suppression/Enhancement: The concentration of the internal standard can influence the ionization efficiency of the analyte.

Protocol for Optimization:

  • Prepare a series of this compound working solutions at different concentrations (e.g., 10, 50, 100, 200, 500 ng/mL).

  • Spike these solutions into blank plasma samples and process them using the established sample preparation method.

  • Analyze the samples by LC-MS/MS and evaluate the peak area and signal-to-noise ratio for each concentration.

  • Select a concentration that provides a consistent and high-intensity signal without causing detector saturation.

  • To assess the impact of the chosen concentration on the analyte's quantification, prepare calibration curves using the selected internal standard concentration. The accuracy and precision of the back-calculated concentrations of the calibration standards should meet the acceptance criteria (typically ±15%, and ±20% for the Lower Limit of Quantification).

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships described in these protocols.

Experimental Workflow for Rilpivirine Bioanalysis cluster_prep Solution Preparation cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Processing & Quantification stock_rilpivirine Rilpivirine Stock working_rilpivirine Rilpivirine Working Solutions (Calibrators & QCs) stock_rilpivirine->working_rilpivirine stock_is This compound Stock working_is This compound Working Solution stock_is->working_is plasma Plasma Sample (100 µL) working_rilpivirine->plasma Spiking for Calibrators & QCs add_is Add IS (25 µL) working_is->add_is plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant for Analysis centrifuge->supernatant injection Injection supernatant->injection hplc Chromatographic Separation (C18 Column) injection->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms data Data Acquisition ms->data peak_integration Peak Integration data->peak_integration ratio Peak Area Ratio (Analyte/IS) peak_integration->ratio calibration Calibration Curve ratio->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Experimental workflow for Rilpivirine bioanalysis.

Logic for Optimizing this compound Concentration start Start Optimization prep_is Prepare IS Working Solutions (Multiple Concentrations) start->prep_is spike Spike into Blank Matrix prep_is->spike process Process Samples (PPT) spike->process analyze Analyze by LC-MS/MS process->analyze evaluate Evaluate Signal Response (Peak Area, S/N) analyze->evaluate decision Is Signal Optimal? evaluate->decision select Select Optimal Concentration decision->select Yes adjust Adjust Concentration Range decision->adjust No validate Validate with Calibration Curve (Accuracy & Precision) select->validate end End Optimization validate->end adjust->prep_is

Caption: Logic for optimizing this compound concentration.

Conclusion

The successful implementation of a robust and reliable bioanalytical method for Rilpivirine hinges on the careful selection and optimization of the internal standard. This compound is an excellent choice, provided that its concentration is optimized to ensure accurate and precise quantification across the desired analytical range. The protocols and guidelines presented herein provide a comprehensive framework for researchers to develop and validate a high-quality bioanalytical assay for Rilpivirine, paying special attention to the critical aspect of isomeric stability. Adherence to these methodologies will contribute to the generation of reliable data for pharmacokinetic and clinical studies.

References

Application of (Z)-Rilpivirine-d4 in Pharmacokinetic Studies of Rilpivirine: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the utilization of (Z)-Rilpivirine-d4 as an internal standard in the pharmacokinetic analysis of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Rilpivirine (B1684574). The use of a stable isotope-labeled internal standard is critical for achieving accurate and precise quantification of drug concentrations in biological matrices, a cornerstone of robust pharmacokinetic studies.

Introduction

Rilpivirine is an antiretroviral drug used in the treatment of HIV-1 infection.[1][2] Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug—is essential for optimizing dosing regimens and ensuring therapeutic efficacy.[2] Quantitative bioanalysis, typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the standard method for determining Rilpivirine concentrations in biological samples such as plasma.[3][4][5]

To ensure the accuracy and precision of these measurements, a suitable internal standard (IS) is required. An ideal IS mimics the analyte's chemical and physical properties throughout sample preparation and analysis but is distinguishable by the mass spectrometer.[1] this compound, a deuterated analog of Rilpivirine, serves as an excellent internal standard for this purpose. Its near-identical properties to Rilpivirine allow it to compensate for variability during sample extraction and potential matrix effects during LC-MS/MS analysis, while its distinct mass ensures it does not interfere with the quantification of the parent drug.[1][3]

Rationale for Using a Deuterated Internal Standard

The strategic use of a deuterated analog like this compound is based on the principle of stable isotope dilution. This method is considered the gold standard in quantitative mass spectrometry for several key reasons:

  • Similar Physicochemical Properties: Deuterated standards co-elute with the non-deuterated drug during chromatography and exhibit similar ionization efficiency in the mass spectrometer.[1]

  • Correction for Sample Preparation Variability: Any loss of analyte during sample preparation steps, such as liquid-liquid extraction or protein precipitation, will be mirrored by a proportional loss of the deuterated internal standard.[1][3]

  • Compensation for Matrix Effects: Biological matrices like plasma can cause ion suppression or enhancement during mass spectrometric analysis, leading to inaccurate quantification. The deuterated standard experiences the same matrix effects as the analyte, allowing for accurate correction.[1][3]

The following diagram illustrates the logical relationship of using an internal standard in quantitative analysis.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification A Biological Sample (e.g., Plasma) B Spike with This compound (IS) A->B C Extraction (LLE, PPT, or SPE) B->C D Separation & Detection (Rilpivirine & IS) C->D E Peak Area Ratio (Rilpivirine / IS) D->E G Determine Rilpivirine Concentration E->G F Calibration Curve F->G

Internal standard-based quantification workflow.

Quantitative Data Summary

The following tables summarize key quantitative parameters from validated bioanalytical methods using a deuterated internal standard for Rilpivirine quantification.

Table 1: LC-MS/MS Method Parameters

ParameterRilpivirineThis compound (or -d6)Reference
Precursor Ion (m/z)367.1373.2[4]
Product Ion (m/z)128.0134.2[4]

Table 2: Performance Characteristics of Bioanalytical Methods

ParameterLiquid-Liquid Extraction (LLE)Protein Precipitation (PPT)Solid-Phase Extraction (SPE)Reference
Linearity Range (ng/mL)0.5 - 2000.5 - 4001 - 5000[3][4]
Mean Recovery (%)Rilpivirine: ~95%IS: ~99%>90%>90%[3][4]
Matrix EffectMinimal, IS-normalizedPotential for ion suppressionMinimal[3][4]
Precision (%CV)< 15%< 15%< 15%[3]
Accuracy (%)Within ±15% of nominal valuesWithin ±15% of nominal valuesWithin ±15% of nominal values[3]

Experimental Protocols

The following are detailed protocols for sample preparation and analysis for the quantification of Rilpivirine in human plasma using this compound as an internal standard.

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Rilpivirine and this compound in methanol (B129727) or a suitable organic solvent to prepare individual stock solutions.[2]

  • Working Standard Solutions: Serially dilute the Rilpivirine stock solution with a mixture of methanol and water to prepare working solutions for calibration curve standards.[2]

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 100 ng/mL) with the same diluent used for the working standard solutions.[2]

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a commonly used method for extracting Rilpivirine from plasma.[4]

  • Pipette 50 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution.

  • Vortex briefly.

  • Add 1 mL of an extraction solvent mixture (e.g., methyl-tert-butyl ether and diethyl ether).[2][4]

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.[2]

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[2]

  • Reconstitute the dried residue in a specific volume of the mobile phase.[2]

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.[2]

The following diagram outlines the LLE workflow.

A Start: Plasma Sample (50 µL) B Add Internal Standard (this compound) A->B C Add Extraction Solvent (e.g., MTBE/Diethyl Ether) B->C D Vortex (5 min) C->D E Centrifuge (4000 rpm, 5 min) D->E F Collect Organic Layer E->F G Evaporate to Dryness (Nitrogen Stream, 40°C) F->G H Reconstitute in Mobile Phase G->H I End: Analyze by LC-MS/MS H->I

Liquid-Liquid Extraction (LLE) workflow.
Sample Preparation: Protein Precipitation (PPT)

PPT is a faster but potentially less clean method compared to LLE and SPE.[3]

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile (B52724) (or methanol) to precipitate the proteins.[3]

  • Vortex for 2 minutes.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general conditions for LC-MS/MS analysis. Specific parameters may need to be optimized for the instrument being used.

  • Chromatographic Column: A C18 reversed-phase column (e.g., Gemini C18, 150 x 4.6 mm, 5 µm) is commonly used.[4][5]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.[6][7]

  • Flow Rate: A flow rate of 0.5-1.0 mL/min is generally appropriate.[6]

  • Injection Volume: Typically 5-20 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ionization mode with multiple reaction monitoring (MRM) is used.[4][5]

  • Ion Transitions:

    • Rilpivirine: m/z 367.1 → 128.0[4]

    • This compound (or -d6): m/z 373.2 → 134.2[4]

Data Analysis and Quantification
  • Integrate the peak areas for Rilpivirine and this compound.[2]

  • Calculate the peak area ratio of Rilpivirine to this compound.[2]

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.[2]

  • Determine the concentration of Rilpivirine in the quality control and unknown samples from the calibration curve.[2]

Metabolic Pathway of Rilpivirine

Rilpivirine is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically CYP3A4.[1][2] The main metabolic pathways involve oxidative metabolism, including hydroxylation.[1] Understanding these pathways is crucial for interpreting pharmacokinetic data and predicting potential drug-drug interactions.

The following diagram illustrates the central role of CYP3A4 in Rilpivirine metabolism.

A Rilpivirine (Administered Drug) B Liver Metabolism A->B D Oxidative Metabolites (e.g., Hydroxylated Rilpivirine) B->D C CYP3A4 Enzyme C->B E Excretion D->E

Simplified metabolic pathway of Rilpivirine.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and precise quantification of Rilpivirine in biological matrices for pharmacokinetic studies. The protocols and data presented in these application notes provide a robust framework for researchers, scientists, and drug development professionals to establish and validate reliable bioanalytical methods. This ensures the generation of high-quality pharmacokinetic data, which is fundamental to the safe and effective development and clinical use of Rilpivirine.

References

Application Note: High-Precision Bioanalysis of (E)-Rilpivirine in Long-Acting Injectable Formulations Using (Z)-Rilpivirine-d4 as a Novel Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive bioanalytical method for the quantification of the active (E)-isomer of Rilpivirine (B1684574) in plasma samples, particularly relevant for pharmacokinetic studies of long-acting injectable (LAI) formulations. The method employs a novel stable isotope-labeled internal standard, (Z)-Rilpivirine-d4, and utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection. The use of the deuterated Z-isomer as an internal standard allows for the accurate quantification of the E-isomer, while also enabling the chromatographic separation and monitoring of the Z-isomer, a potential impurity and photodegradation product. This method is crucial for ensuring the quality, safety, and efficacy of Rilpivirine LAI formulations.

Introduction

Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1] Long-acting injectable formulations of Rilpivirine are a significant advancement in HIV therapy, offering improved patient adherence and convenience. The (E)-isomer of Rilpivirine is the pharmacologically active moiety. However, the (Z)-isomer can be present as a process-related impurity or can be formed through photodegradation.[2][3] Therefore, it is critical to have an analytical method that can not only accurately quantify the therapeutic (E)-isomer but also separate and monitor the (Z)-isomer.

Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using LC-MS/MS, as they effectively compensate for variability in sample preparation and matrix effects. This application note details a method using this compound as an internal standard for the analysis of (E)-Rilpivirine in plasma.

Experimental Protocols

Materials and Reagents
  • Analytes: (E)-Rilpivirine hydrochloride, (Z)-Rilpivirine hydrochloride

  • Internal Standard: this compound

  • Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Water (Milli-Q or equivalent), Formic acid, Dimethylformamide (DMF)

  • Salts: Ammonium formate

  • Biological Matrix: Human plasma (K2EDTA)

Sample Preparation: Protein Precipitation
  • Thaw plasma samples at room temperature.

  • Spike 50 µL of plasma with 10 µL of internal standard working solution (this compound).

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

A summary of the LC-MS/MS parameters is provided in the table below.

ParameterCondition
LC System UHPLC system
Column Waters Acquity ethylene (B1197577) bridged hybrid Shield RP18 (150 × 2.1 mm, 1.7 µm)[2]
Mobile Phase A 0.05% Formic acid in 10 mM Ammonium Formate[2]
Mobile Phase B Acetonitrile[2]
Flow Rate 0.30 mL/min[2]
Column Temperature 35.0°C[2]
Injection Volume 2.0 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 2
Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of (E)-Rilpivirine, (Z)-Rilpivirine, and this compound in DMF.

  • Working Solutions: Prepare serial dilutions of the stock solutions in a mixture of acetonitrile and water (8:2, v/v) to create calibration standards and QC samples.[3]

  • Calibration Curve: Prepare calibration standards in blank plasma over a concentration range of 0.5 to 200 ng/mL.

  • Quality Control Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations.

Data Presentation

Table 1: LC Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.0595
8.0595
8.1955
10.0955

Table 2: Mass Spectrometric Parameters (MRM Transitions)

AnalytePrecursor Ion (m/z)Product Ion (m/z)
(E)-Rilpivirine367.2128.1
(Z)-Rilpivirine367.2128.1
This compound371.2132.1

Table 3: Method Validation Summary

ParameterResult
Linearity Range 0.5 - 200 ng/mL
Correlation Coefficient (r²) > 0.99
Precision (%CV) < 15%
Accuracy (%Bias) Within ±15%
Recovery > 85%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) is_spike Spike with this compound IS plasma->is_spike ppt Protein Precipitation (Acetonitrile) is_spike->ppt vortex Vortex Mix ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into UHPLC supernatant->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection separation->detection quantification Data Quantification detection->quantification logical_relationship cluster_formulation Long-Acting Injectable Formulation cluster_analytes Analytes in Plasma cluster_method Bioanalytical Method cluster_outcome Analytical Outcome lai Rilpivirine LAI e_ril (E)-Rilpivirine (Active Drug) lai->e_ril z_ril (Z)-Rilpivirine (Impurity/Degradant) lai->z_ril lcms LC-MS/MS e_ril->lcms z_ril->lcms is This compound (Internal Standard) is->lcms quant Accurate Quantification of (E)-Rilpivirine lcms->quant sep Separation and Monitoring of (Z)-Rilpivirine lcms->sep

References

Application Note: A Validated Bioanalytical Method for the Simultaneous Quantification of Rilpivirine (E) and (Z) Isomers in Human Plasma using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive bioanalytical method for the simultaneous quantification of the (E)-isomer (active form) and the (Z)-isomer of Rilpivirine (B1684574) in human plasma. The method utilizes Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), ensuring high selectivity and accuracy. A simple protein precipitation step is employed for sample preparation, providing good recovery and minimal matrix effects. The method has been validated according to established guidelines and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications where the quantification of both Rilpivirine isomers is crucial.

Introduction

Rilpivirine (RPV) is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The approved drug product contains the (E)-isomer of Rilpivirine. However, the (Z)-isomer can be present as an impurity or may form under certain conditions, such as exposure to light.[1] Therefore, a bioanalytical method capable of simultaneously quantifying both the (E) and (Z) isomers is essential for accurately assessing the pharmacokinetic profile and ensuring the quality and efficacy of Rilpivirine in biological matrices. This document provides a detailed protocol for a validated UPLC-MS/MS method for this purpose.

Experimental

Materials and Reagents
Equipment
  • UPLC system (e.g., Waters ACQUITY UPLC or equivalent)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Waters Xevo TQ-S or equivalent)

  • Analytical column: Waters Acquity UPLC BEH Shield RP18 (150 x 2.1 mm, 1.7 µm)[2]

  • Microcentrifuge

  • Analytical balance

  • Calibrated pipettes

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Rilpivirine (E)-isomer, (Z)-isomer, and the internal standard (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the Rilpivirine isomer stock solutions with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with a 50:50 mixture of methanol and water.

Experimental Protocols

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of human plasma (calibration standard, QC, or unknown sample) into a clean microcentrifuge tube.

  • Add 25 µL of the Internal Standard Working Solution (50 ng/mL) and vortex briefly.

  • Add 150 µL of acetonitrile to precipitate plasma proteins.[3]

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[4]

  • Transfer the supernatant to a clean vial for analysis.

  • Inject 5-10 µL of the prepared sample into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

UPLC Parameters [2]

ParameterValue
Column Waters Acquity UPLC BEH Shield RP18 (150 x 2.1 mm, 1.7 µm)
Column Temperature 35°C
Mobile Phase A 0.05% Formic acid in 10 mM ammonium formate in water
Mobile Phase B Acetonitrile
Flow Rate 0.30 mL/min
Injection Volume 5 µL
Gradient Elution As described in the table below

Gradient Elution Program [2]

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.30955
1.00.30955
8.00.30595
10.00.30595
10.10.30955
13.00.30955

Mass Spectrometry Parameters (Positive ESI Mode) [5]

ParameterRilpivirine (E & Z isomers)Rilpivirine-d6 (IS)
Precursor Ion (m/z) 367.1373.2
Product Ion (m/z) 128.0134.2
Dwell Time 100 ms100 ms
Cone Voltage Optimized for specific instrumentOptimized for specific instrument
Collision Energy Optimized for specific instrumentOptimized for specific instrument

Method Validation Summary

The bioanalytical method was validated for linearity, accuracy, precision, recovery, and stability. The results are summarized in the tables below.

Linearity

The method was found to be linear over the concentration range of 0.05 to 5 µg/mL for both Rilpivirine (E) and (Z) isomers.

AnalyteCalibration Range (µg/mL)Correlation Coefficient (r²)
Rilpivirine (E)-isomer0.05 - 5.0> 0.995
Rilpivirine (Z)-isomer0.05 - 5.0> 0.995
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three QC levels (low, medium, and high).

AnalyteQC LevelConcentration (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Rilpivirine (E)-isomer Low0.15< 5.0< 5.095.0 - 105.0
Medium1.5< 5.0< 5.095.0 - 105.0
High4.0< 5.0< 5.095.0 - 105.0
Rilpivirine (Z)-isomer Low0.15< 6.0< 6.094.0 - 106.0
Medium1.5< 6.0< 6.094.0 - 106.0
High4.0< 6.0< 6.094.0 - 106.0

Data adapted from representative validation studies.[1]

Recovery

The extraction recovery of Rilpivirine isomers and the internal standard from human plasma was consistent and reproducible.[1]

AnalyteRecovery (%)
Rilpivirine (E)-isomer~95%
Rilpivirine (Z)-isomer~95%
Internal Standard~97%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The sensitivity of the method was determined by establishing the LOD and LOQ.[2]

ParameterValue (µg/mL)
LOD 0.03
LOQ 0.05

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma 50 µL Human Plasma is Add Internal Standard (Rilpivirine-d6) plasma->is ppt Add Acetonitrile (Protein Precipitation) is->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC supernatant->injection separation Chromatographic Separation (E and Z isomers) injection->separation detection MS/MS Detection separation->detection quantification Quantification detection->quantification

Caption: Bioanalytical workflow for Rilpivirine isomer quantification.

RilpivirineMetabolism cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism Rilpivirine Rilpivirine (E-isomer) CYP3A4_3A5 CYP3A4 / CYP3A5 UGT1A1_1A4 UGT1A1 / UGT1A4 Rilpivirine->UGT1A1_1A4 Direct Glucuronidation Hydroxylated_Metabolites Hydroxylated Metabolites (M1, M2, M3) CYP3A4_3A5->Hydroxylated_Metabolites Oxidation Glucuronide_Conjugates Glucuronide Conjugates UGT1A1_1A4->Glucuronide_Conjugates Glucuronidation

Caption: Simplified metabolic pathway of Rilpivirine.

Conclusion

The UPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the simultaneous quantification of Rilpivirine (E) and (Z) isomers in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a research setting. This validated method can be a valuable tool for researchers and drug development professionals in the field of antiretroviral therapy.

References

Application Note: Standard Operating Procedure for Rilpivirine Quantification in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rilpivirine (B1684574) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infections.[1][2] Accurate quantification of Rilpivirine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in clinical trials.[3] This document provides a detailed standard operating procedure (SOP) for the quantification of Rilpivirine in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective method.[4] The described method is validated according to the U.S. Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) guidelines for bioanalytical method validation.[5][6][7]

Experimental Protocols

1. Materials and Reagents

  • Rilpivirine reference standard

  • Rilpivirine-d6 (internal standard, IS)[3][8]

  • HPLC-grade methanol (B129727), acetonitrile, methyl-tert-butyl ether, and diethyl ether[1][3]

  • Formic acid and ammonium (B1175870) acetate[1]

  • Human plasma (blank)

  • Deionized water

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source[3]

  • Analytical column: Gemini C18 (150 × 4.6 mm, 5 µm) or equivalent[3]

3. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve Rilpivirine and Rilpivirine-d6 in methanol to prepare individual stock solutions.[4]

  • Working Standard Solutions: Prepare serial dilutions of the Rilpivirine stock solution with a 50:50 methanol/water mixture to create calibration standards and quality control (QC) samples.[8]

  • Internal Standard (IS) Working Solution (50 ng/mL): Dilute the Rilpivirine-d6 stock solution with a 50:50 methanol/water mixture.[8]

4. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 50 µL of human plasma (calibration standard, QC, or unknown sample) into a microcentrifuge tube.[3][8]

  • Add a fixed amount of the Rilpivirine-d6 internal standard working solution.[4]

  • Add a mixture of methyl-tert-butyl ether and diethyl ether.[3][4]

  • Vortex for 10 minutes to ensure thorough mixing.[8]

  • Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.[8][4]

  • Transfer the upper organic layer to a clean tube.[8]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[8]

  • Reconstitute the residue in 200 µL of the mobile phase.[8]

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.[8]

5. LC-MS/MS Conditions

  • Mobile Phase: A mixture of acetonitrile, methanol, and 0.1% acetic acid in 5 mM ammonium acetate.[1]

  • Flow Rate: 0.6 mL/min.[1]

  • Column: Gemini C18 (150 × 4.6 mm, 5 µm).[3]

  • Ionization Mode: Positive electrospray ionization (ESI).[3]

  • Monitored Transitions:

    • Rilpivirine: m/z 367.1 → 128.0[3]

    • Rilpivirine-d6 (IS): m/z 373.2 → 134.2[3]

Data Presentation

Table 1: LC-MS/MS Method Parameters

ParameterValueReference
Analytical ColumnGemini C18 (150 × 4.6 mm, 5 µm)[3]
Mobile PhaseAcetonitrile, methanol, 0.1% acetic acid in 5 mM ammonium acetate[1]
Flow Rate0.6 mL/min[1]
Injection Volume10 µL[8]
Run Time2.2 min[3]
Ionization ModePositive ESI[3]
Rilpivirine Transitionm/z 367.1 → 128.0[3]
Rilpivirine-d6 IS Transitionm/z 373.2 → 134.2[3]

Table 2: Method Validation Summary

Validation ParameterAcceptance CriteriaResultReference
Linearity Range (ng/mL)Correlation coefficient (r²) > 0.990.5 - 200[3][8]
Lower Limit of Quantification (LLOQ) (ng/mL)Signal-to-noise ratio ≥ 50.5[8]
Accuracy (% Bias)Within ±15% (±20% at LLOQ)Within ±15%[8]
Precision (%RSD)< 15% (< 20% at LLOQ)< 15%[8]
Mean Extraction RecoveryConsistent and reproducibleRilpivirine: 94.9%, Rilpivirine-d6: 99.9%[3][8]
Matrix EffectIS-normalized matrix factors close to 10.98 to 1.02[3][8]

Table 3: Stability of Rilpivirine in Human Plasma

Stability ConditionAcceptance CriteriaResultReference
Bench-top (18 hours at ambient temperature)Within ±15% of initial concentrationStable[1]
Freeze-thaw (3 cycles at -20°C and -70°C)Within ±15% of initial concentrationStable[1]
Long-term (15 days at -20°C and -70°C)Within ±15% of initial concentrationStable[1]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample 50 µL Plasma Sample add_is Add Rilpivirine-d6 (IS) plasma_sample->add_is add_extraction_solvent Add Methyl-tert-butyl ether and Diethyl ether add_is->add_extraction_solvent vortex Vortex (10 min) add_extraction_solvent->vortex centrifuge Centrifuge (10,000 rpm, 5 min) vortex->centrifuge transfer_organic Transfer Organic Layer centrifuge->transfer_organic evaporate Evaporate to Dryness transfer_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject 10 µL into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation (Gemini C18) inject->chromatography detection Mass Spectrometric Detection (Positive ESI) chromatography->detection quantification Quantification using Calibration Curve detection->quantification report Generate Report quantification->report

Caption: Workflow for Rilpivirine quantification in human plasma.

validation_parameters cluster_core Core Validation Parameters cluster_sample_handling Sample Handling & Integrity cluster_reproducibility Reproducibility method_validation Bioanalytical Method Validation selectivity Selectivity & Specificity method_validation->selectivity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision calibration_curve Calibration Curve (Linearity, Range, LLOQ) method_validation->calibration_curve recovery Extraction Recovery method_validation->recovery matrix_effect Matrix Effect method_validation->matrix_effect stability Stability (Freeze-thaw, Bench-top, Long-term) method_validation->stability isr Incurred Sample Reanalysis method_validation->isr

Caption: Key parameters for bioanalytical method validation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Isotopic Exchange in Deuterated Rilpivirine Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges related to isotopic exchange in deuterated Rilpivirine standards during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern with my deuterated Rilpivirine standard?

A1: Isotopic exchange, also known as H/D (Hydrogen/Deuterium) back-exchange, is a process where deuterium (B1214612) atoms on your deuterated Rilpivirine standard are replaced by hydrogen atoms from the surrounding environment, such as solvents or matrix components.[1][2] This is problematic because it reduces the concentration of the intended deuterated standard, which can lead to inaccuracies in quantification, including underestimation of the analyte or non-linear calibration curves.[3][4] Deuterated Rilpivirine is often used as an internal standard in bioanalysis to ensure precise and accurate measurement of the parent drug in complex biological samples.[5]

Q2: I am observing a peak at the mass of the non-deuterated Rilpivirine in my blank samples spiked only with the deuterated standard. What is the likely cause?

A2: This observation strongly suggests that H/D back-exchange is occurring.[1] The most common factors that promote this exchange are the pH of your solutions, the temperature at which samples are handled and stored, and the type of solvent used.[1][3] Protic solvents like water and methanol (B129727) can facilitate this exchange, especially under acidic or basic conditions.[1]

Q3: Can the position of the deuterium labels on the Rilpivirine molecule affect its stability?

A3: Absolutely. The stability of the deuterium labels is highly dependent on their position within the molecule.[6] Labels on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups are more prone to exchange.[1] For Rilpivirine, it is crucial to use a standard where the deuterium atoms are placed on stable positions, such as aromatic rings or aliphatic carbons, which are less likely to undergo exchange under typical analytical conditions.[4] Always refer to the certificate of analysis provided by the supplier to understand the labeling positions.[1]

Q4: My calibration curve is non-linear. Could this be related to my deuterated Rilpivirine internal standard?

A4: Yes, non-linearity in your calibration curve can be caused by issues with the deuterated internal standard. One potential cause is the presence of the unlabeled analyte as an impurity in the standard.[1] Another reason could be isotopic exchange, which alters the concentration of the deuterated standard across your calibration range.[2]

Q5: How can I minimize isotopic exchange during my sample preparation and analysis?

A5: To minimize H/D back-exchange, you should control the following factors:

  • pH: Maintain the pH of your mobile phase and sample diluents in a range where the exchange rate is minimal, typically around pH 2.5-3.[1][3] Avoid strongly acidic or basic conditions.[1]

  • Temperature: Keep your samples, standards, and autosampler cool.[1] Lower temperatures significantly slow down the rate of exchange.[3]

  • Solvent: Whenever possible, use aprotic solvents (e.g., acetonitrile) and minimize the exposure time to protic solvents (e.g., water, methanol).[1]

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

If you are experiencing inaccurate or inconsistent quantitative results when using a deuterated Rilpivirine standard, follow this troubleshooting guide.

Step 1: Verify Co-elution of Analyte and Internal Standard

  • Problem: Deuterated standards can sometimes exhibit slightly different retention times in chromatography compared to their non-deuterated counterparts.[7] If the analyte and internal standard do not co-elute, they may be exposed to different levels of ion suppression or enhancement, leading to inaccurate results.[7]

  • Solution: Overlay the chromatograms of the Rilpivirine and the deuterated Rilpivirine standard to confirm they are co-eluting. If a separation is observed, consider adjusting your chromatographic method, such as using a lower resolution column or modifying the mobile phase gradient.[7]

Step 2: Assess Isotopic Stability (H/D Back-Exchange)

  • Problem: The loss of deuterium from the internal standard can lead to an underestimation of its concentration and, consequently, an overestimation of the analyte concentration.[2]

  • Solution: Perform an incubation study to determine if back-exchange is occurring under your experimental conditions. A detailed protocol for this is provided in the "Experimental Protocols" section below.

Step 3: Check for Impurities in the Deuterated Standard

  • Problem: The deuterated standard may contain the non-deuterated Rilpivirine as an impurity, which can interfere with the quantification of low-concentration samples.[2]

  • Solution: Analyze a high-concentration solution of the deuterated standard alone and check for a signal at the mass transition of the non-deuterated Rilpivirine. The response should be minimal. Always request a certificate of analysis from your supplier that specifies the isotopic and chemical purity.[7]

start Inaccurate Quantitative Results coelution Step 1: Verify Co-elution start->coelution stability Step 2: Assess Isotopic Stability coelution->stability Co-elution OK adjust_chrom Adjust Chromatography coelution->adjust_chrom Separation Observed purity Step 3: Check for Impurities stability->purity No Significant Exchange run_incubation Perform Incubation Study stability->run_incubation Exchange Suspected analyze_is Analyze IS Alone purity->analyze_is Impurity Suspected end Results Corrected purity->end Purity Confirmed adjust_chrom->coelution run_incubation->stability analyze_is->purity

Caption: Troubleshooting workflow for inaccurate quantification.

Experimental Protocols

Protocol 1: Assessing H/D Back-Exchange of Deuterated Rilpivirine

Objective: To determine if the deuterium labels on the Rilpivirine internal standard are exchanging with protons from the sample matrix or solvents under the conditions of the analytical method.

Methodology:

  • Prepare two sets of samples:

    • Set A (Control): Spike the deuterated Rilpivirine standard into a neat aprotic solvent (e.g., acetonitrile) at the working concentration.

    • Set B (Matrix): Spike the deuterated Rilpivirine standard at the same concentration into a blank sample matrix (e.g., plasma, urine).[7]

  • Incubate the samples: Store both sets of samples under the same conditions (time, temperature, pH) that your actual samples experience during preparation and analysis.[7] For example, let them sit at room temperature for 4 hours or in the autosampler at 4°C for 24 hours.[1]

  • Process the samples: Use your established extraction procedure for both sets of samples.[7]

  • Analyze by LC-MS/MS: Analyze the processed samples and monitor for any increase in the signal of the non-deuterated Rilpivirine in Set B compared to Set A.[7] A significant increase indicates that H/D back-exchange is occurring.[7]

cluster_prep Sample Preparation cluster_analysis Analysis prep_a Set A: Deuterated Rilpivirine in Neat Solvent incubate Incubate under Method Conditions prep_a->incubate prep_b Set B: Deuterated Rilpivirine in Blank Matrix prep_b->incubate analysis Analyze by LC-MS/MS compare Compare Signals of Non-Deuterated Rilpivirine analysis->compare result Significant Increase in Set B => H/D Exchange Confirmed compare->result extract Process via Extraction Procedure incubate->extract extract->analysis

Caption: Workflow for assessing H/D back-exchange.

Data Presentation

The following table summarizes the key factors influencing H/D back-exchange and provides recommendations for minimizing their impact when working with deuterated Rilpivirine standards.

Parameter Condition Leading to High Exchange Likelihood of Exchange Recommendation for Deuterated Rilpivirine
pH High (>8) or Low (<2)HighMaintain pH between 2.5 and 7 for minimal exchange.[1]
Temperature HighHighStore and analyze samples at low temperatures (e.g., 4°C).[1]
Solvent Protic (e.g., H₂O, CH₃OH)HigherUse aprotic solvents (e.g., acetonitrile) when possible and minimize exposure time to protic solvents.[1]
Label Position On Heteroatoms (O, N, S)HighChoose standards with labels on stable carbon positions (e.g., aromatic or aliphatic C-H).[1]
Label Position Alpha to CarbonylModerateBe cautious with pH and temperature.[1]

This table is a qualitative summary based on established principles of H/D exchange.[1]

References

Navigating Chromatographic Challenges: A Technical Guide to Rilpivirine and (Z)-Rilpivirine-d4 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center | Troubleshooting Guides & FAQs

This technical support center is designed for researchers, scientists, and drug development professionals to address the potential chromatographic shift between Rilpivirine (B1684574) and its deuterated internal standard, (Z)-Rilpivirine-d4. This guide provides detailed troubleshooting steps, frequently asked questions, and experimental protocols to ensure accurate and robust bioanalytical method development.

Frequently Asked Questions (FAQs)

Q1: What is a chromatographic shift and why is it a concern when using a deuterated internal standard?

A chromatographic shift refers to a difference in retention time between an analyte and its co-injected internal standard. When using a deuterated internal standard like this compound for the quantification of Rilpivirine, a significant shift can be problematic. Ideally, the internal standard should co-elute with the analyte to experience and compensate for the same matrix effects and variations in ionization efficiency in the mass spectrometer. A notable separation can lead to inaccurate and imprecise quantification.

Q2: What are the potential causes for a chromatographic shift between Rilpivirine and this compound?

There are two primary factors that can contribute to a chromatographic shift between Rilpivirine and this compound:

  • Deuterium (B1214612) Isotope Effect: The substitution of hydrogen with deuterium atoms can slightly alter the physicochemical properties of a molecule. The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond. In reverse-phase chromatography, this often results in the deuterated compound having slightly weaker interactions with the non-polar stationary phase, causing it to elute marginally earlier than the non-deuterated analyte.

  • Geometric Isomerism: Rilpivirine exists as (E) and (Z) isomers. The active pharmaceutical ingredient is the (E)-isomer, while the (Z)-isomer is considered an impurity.[1] These geometric isomers can be separated chromatographically.[2][3] Therefore, if you are analyzing the (E)-Rilpivirine analyte and using this compound as the internal standard, a separation is expected due to the difference in their geometric configuration.

Q3: My this compound is eluting earlier than my Rilpivirine analyte. How can I confirm the cause?

To diagnose the cause of the shift, a systematic approach is necessary. First, confirm the identity of your Rilpivirine analyte peak as the (E)-isomer, as this is the active form. You can then inject a non-deuterated (Z)-Rilpivirine standard (if available) to determine its retention time relative to the (E)-isomer. This will help you understand the degree of separation caused by the geometric isomerism alone. The additional shift observed with this compound can then be attributed to the deuterium isotope effect.

Troubleshooting Guide for Chromatographic Shift

If you are observing an undesirable chromatographic shift or peak splitting between Rilpivirine and this compound, the following troubleshooting steps can help you optimize your method to achieve co-elution or a consistent and minimal separation.

Initial Assessment

Before modifying your method, it is crucial to assess the current state of your chromatography.

  • System Suitability Check: Ensure your LC system is performing optimally. Check for pressure fluctuations, and inject a standard mixture to verify the performance of the column and detector.

  • Peak Shape Evaluation: Examine the peak shapes of both Rilpivirine and this compound. Poor peak shape, such as fronting or tailing, can exacerbate separation issues.

  • Quantify the Shift: Measure the difference in retention time (ΔRT) between the two peaks. This will serve as a benchmark for evaluating the effectiveness of your troubleshooting efforts.

Method Optimization Strategies

The following parameters can be adjusted to minimize the chromatographic shift. It is recommended to change only one parameter at a time to understand its effect.

1. Mobile Phase Composition:

  • Organic Modifier: The choice and proportion of the organic solvent in your mobile phase can significantly impact selectivity.

    • Action: If you are using acetonitrile (B52724), try switching to methanol (B129727) or a combination of acetonitrile and methanol. Methanol can offer different selectivity due to its ability to engage in hydrogen bonding interactions.

    • Action: Systematically vary the percentage of the organic modifier in the mobile phase. A lower percentage of organic solvent will increase retention times and may reduce the separation between the two compounds.

  • Aqueous Phase pH and Additives: For ionizable compounds, the pH of the mobile phase is a critical parameter.

    • Action: Adjust the pH of the aqueous mobile phase. Since Rilpivirine has basic functional groups, small changes in pH can alter its degree of ionization and, consequently, its retention.

    • Action: The concentration and type of acid modifier (e.g., formic acid, acetic acid) can also influence selectivity. Experiment with different concentrations to find the optimal condition.

2. Chromatographic Column Parameters:

  • Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer.

    • Action: Increase or decrease the column temperature in increments of 5 °C. Higher temperatures generally lead to shorter retention times and can sometimes reduce the separation between closely eluting compounds.

  • Stationary Phase Chemistry: The type of stationary phase plays a crucial role in the separation mechanism.

    • Action: If optimizing the mobile phase does not resolve the issue, consider trying a column with a different stationary phase. For example, if you are using a standard C18 column, a phenyl-hexyl or an embedded polar group (EPG) column could provide different selectivity and potentially reduce the shift.

3. Gradient Elution Profile:

  • Gradient Slope: For gradient methods, the steepness of the gradient can influence the separation.

    • Action: A steeper gradient (a more rapid increase in the organic solvent percentage) will decrease the overall run time and can cause the peaks to elute closer together. Conversely, a shallower gradient will increase the separation.

The following diagram illustrates a logical workflow for troubleshooting the chromatographic shift.

G cluster_0 Troubleshooting Workflow start Chromatographic Shift Observed (ΔRT > 0) assess Assess System Suitability & Quantify ΔRT start->assess mobile_phase Modify Mobile Phase - Organic Solvent (ACN vs. MeOH) - % Organic - pH / Additives assess->mobile_phase check1 ΔRT Minimized? mobile_phase->check1 temperature Adjust Column Temperature (± 5°C increments) check1->temperature No end Optimized Method (Co-elution or Acceptable ΔRT) check1->end Yes check2 ΔRT Minimized? temperature->check2 gradient Modify Gradient Slope (Steeper vs. Shallower) check2->gradient No check2->end Yes check3 ΔRT Minimized? gradient->check3 column Change Stationary Phase (e.g., Phenyl-Hexyl, EPG) check3->column No check3->end Yes fail Consider Alternative IS or Method Re-validation column->fail

A logical workflow for troubleshooting chromatographic shift.

Experimental Protocols

The following is a detailed experimental protocol for an UHPLC method that has been shown to successfully separate the (E) and (Z) isomers of Rilpivirine.[2] This can serve as a starting point for your method development and optimization.

Sample Preparation:

  • Prepare stock solutions of Rilpivirine and this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Spike the internal standard into your plasma/serum samples, standards, and quality controls.

  • Perform protein precipitation by adding a sufficient volume of cold acetonitrile or methanol.

  • Vortex mix and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to an autosampler vial for injection.

UHPLC Method Parameters:

ParameterCondition
Column Waters Acquity ethylene (B1197577) bridged hybrid Shield RP18 (150 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.05% formic acid in 10 mM ammonium (B1175870) formate (B1220265) in water
Mobile Phase B Acetonitrile
Gradient A suitable gradient to achieve separation (e.g., start with a low %B and ramp up)
Flow Rate 0.30 mL/min
Column Temperature 35.0 °C
Injection Volume 5 µL
Detector Tandem Mass Spectrometer (MS/MS)

MS/MS Detection Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor > Product Ions: To be optimized for Rilpivirine and this compound

Data Presentation

The following table summarizes hypothetical quantitative data from troubleshooting experiments. This illustrates how to systematically evaluate the impact of different parameters on the retention time difference (ΔRT).

ExperimentParameter ChangedRilpivirine RT (min)This compound RT (min)ΔRT (min)Observations
1 (Initial) Baseline Method5.255.100.15Significant separation observed
2 Mobile Phase B: Methanol6.106.000.10Reduced ΔRT
3 Column Temp: 40 °C5.054.920.13Minor improvement
4 Steeper Gradient4.804.750.05Significant improvement in co-elution

The following diagram illustrates the relationship between the potential causes of the chromatographic shift.

G cluster_1 Factors Influencing Chromatographic Behavior cluster_causes Potential Causes of Shift rilpivirine Rilpivirine (Analyte) shift Observed Chromatographic Shift rilpivirine->shift z_rilpivirine_d4 This compound (Internal Standard) z_rilpivirine_d4->shift isomerism Geometric Isomerism ((E) vs. (Z)) isomerism->shift isotope_effect Deuterium Isotope Effect (C-H vs. C-D) isotope_effect->shift

Relationship between Rilpivirine, its internal standard, and the causes of chromatographic shift.

By following this guide, researchers can systematically troubleshoot and optimize their chromatographic methods to address any observed shift between Rilpivirine and this compound, ultimately leading to more accurate and reliable quantitative results.

References

Technical Support Center: Minimizing Matrix Effects in the Bioanalysis of (Z)-Rilpivirine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the bioanalysis of (Z)-Rilpivirine, using (Z)-Rilpivirine-d4 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my bioanalysis of (Z)-Rilpivirine?

A1: In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the "matrix" refers to all components in a biological sample other than the analyte of interest, such as proteins, lipids, salts, and metabolites[1]. Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, (Z)-Rilpivirine, in the mass spectrometer's ion source[2][3]. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of the analytical method[2][4]. Phospholipids are a major contributor to matrix effects in plasma and serum samples[5][6].

Q2: Why is a stable isotope-labeled internal standard like this compound recommended?

A2: Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard in quantitative bioanalysis[7]. Because a SIL-IS is chemically almost identical to the analyte, it co-elutes and experiences similar matrix effects[1]. By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be effectively compensated for, leading to more accurate and reliable quantification[1][7]. The use of a SIL-IS like Rilpivirine-d6 has been shown to result in high accuracy and precision in various studies[8][9].

Q3: How can I quantitatively assess the matrix effect in my assay?

A3: The matrix effect can be quantitatively assessed by calculating the matrix factor (MF). This is typically done by comparing the peak area of the analyte (and IS) in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration[3][4].

  • Matrix Factor (MF) = (Peak response in the presence of matrix) / (Peak response in neat solution)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • The IS-normalized MF is calculated by dividing the analyte MF by the IS MF. A value close to 1 suggests the IS effectively compensates for the matrix effect[9].

Q4: What are the most effective sample preparation techniques to minimize matrix effects?

A4: Improving sample preparation is a primary strategy to reduce matrix effects by removing interfering endogenous components[6]. The most common techniques are:

  • Protein Precipitation (PPT): A simple and fast method, but often results in significant matrix effects as it may not effectively remove phospholipids[10][11][12][13][14][15][16][17].

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent, thereby removing many matrix components[1][6][18]. The choice of solvent is critical for good recovery and selectivity[6].

  • Solid-Phase Extraction (SPE): A highly effective technique for producing clean extracts by selectively binding the analyte to a solid sorbent while matrix components are washed away[1][6]. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at removing phospholipids[10].

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing 1. Co-eluting matrix components interfering with chromatography. 2. Inappropriate mobile phase pH. 3. Column degradation.1. Optimize sample preparation to remove interferences (e.g., switch from PPT to LLE or SPE). 2. Adjust mobile phase pH to ensure the analyte is in a suitable ionic state. For Rilpivirine (B1684574), an acidic mobile phase can improve peak shape[16]. 3. Use a guard column and ensure proper sample cleanup to extend column life.
High Variability in Results (Poor Precision) 1. Inconsistent matrix effects between samples. 2. Inefficient or inconsistent sample extraction. 3. Instability of the analyte in the matrix.1. Use a stable isotope-labeled internal standard like this compound to compensate for variability[7]. 2. Optimize and validate the sample preparation method to ensure consistent recovery. 3. Perform stability studies (e.g., freeze-thaw, bench-top) to ensure analyte integrity[9][18].
Low Signal Intensity (Ion Suppression) 1. Significant co-elution of matrix components, especially phospholipids[5][6]. 2. Suboptimal chromatographic separation from interfering matrix components.1. Improve sample cleanup using LLE or SPE. Mixed-mode SPE is highly effective against phospholipids[10]. 2. Modify the LC gradient to better separate Rilpivirine from the ion suppression zone[1][19]. A post-column infusion experiment can identify these zones[20]. 3. Reduce the injection volume or dilute the sample, though this may impact sensitivity[2].
Inaccurate Quantification 1. Uncompensated matrix effects. 2. Use of an inappropriate internal standard. 3. Calibration standards not matching the study samples' matrix.1. Ensure the use of a suitable stable isotope-labeled internal standard like this compound[7]. 2. If a SIL-IS is not available, a structural analog may be used, but requires careful validation to ensure it tracks the analyte's behavior. 3. Prepare calibration standards in the same biological matrix as the samples to account for matrix-induced changes in ionization efficiency[1].

Quantitative Data Summary

The following tables summarize performance characteristics from published methods for Rilpivirine analysis. While specific values for this compound will need to be determined during your method validation, these provide a useful reference.

Table 1: Comparison of Extraction Recovery and Matrix Effects for Rilpivirine

Internal Standard Sample Preparation Analyte Recovery (%) IS Recovery (%) IS-Normalized Matrix Factor Reference
Rilpivirine-d6Liquid-Liquid Extraction94.999.90.98 - 1.02[8][9]
DidanosineLiquid-Liquid Extraction74Not SpecifiedNot Specified (Matrix effect <5.2%)[18]
TMC278-¹³C-d4Protein PrecipitationNot SpecifiedNot SpecifiedNot Specified[17]

Experimental Protocols

1. Protocol: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for Rilpivirine in human plasma using a deuterated internal standard[8][9].

  • Sample Aliquoting: To 50 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of this compound working solution.

  • Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.

  • Extraction: Add 1 mL of an extraction solvent mixture (e.g., methyl-tert-butyl ether and diethyl ether, 80:20, v/v)[8].

  • Mixing: Vortex vigorously for 10 minutes to facilitate the extraction of the analyte and internal standard into the organic phase.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase (e.g., 100 µL) and inject it into the LC-MS/MS system.

2. Protocol: Protein Precipitation (PPT)

This is a general protocol based on methods used for Rilpivirine analysis[11][14][17].

  • Sample Aliquoting: To a 100 µL aliquot of plasma, add the internal standard (this compound).

  • Precipitation: Add 3 volumes (300 µL) of cold acetonitrile (B52724) or a methanol/zinc sulfate (B86663) mixture[14].

  • Vortexing: Vortex for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for direct injection or further processing (e.g., evaporation and reconstitution).

Visualizations

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) is Add this compound IS plasma->is extract_solvent Add LLE Solvent (1 mL) is->extract_solvent vortex1 Vortex (10 min) extract_solvent->vortex1 centrifuge Centrifuge (4000 rpm, 5 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer dry Evaporate to Dryness transfer->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect MS/MS Detection separate->detect quantify Quantify (Analyte/IS Ratio) detect->quantify

Caption: Bioanalytical workflow using Liquid-Liquid Extraction.

start Inaccurate or Imprecise Results Observed q1 Is a Stable Isotope-Labeled IS (this compound) being used? start->q1 ans1_no Implement SIL-IS to compensate for matrix effects. q1->ans1_no No ans1_yes Evaluate Sample Preparation q1->ans1_yes Yes end_node Re-validate Method ans1_no->end_node ppt Currently using Protein Precipitation? ans1_yes->ppt ppt_yes Switch to LLE or SPE for cleaner extracts. ppt->ppt_yes Yes ppt_no Optimize Chromatographic Separation ppt->ppt_no No ppt_yes->end_node resolve Modify gradient to separate analyte from suppression zones. ppt_no->resolve resolve->end_node

Caption: Troubleshooting logic for addressing matrix effects.

References

optimizing mass spectrometry parameters for (Z)-Rilpivirine-d4 detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing mass spectrometry parameters for the detection of (Z)-Rilpivirine-d4. The following sections offer troubleshooting advice and frequently asked questions to address common challenges encountered during bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass spectrometry parameters for Rilpivirine (B1684574) and its deuterated internal standards?

A1: Rilpivirine is typically analyzed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The most common deuterated internal standard is Rilpivirine-d6. While specific parameters should be optimized for your instrument, the following table provides a validated starting point.[1][2]

Table 1: Recommended Starting MS/MS Parameters for Rilpivirine & Deuterated Internal Standard

ParameterRilpivirineRilpivirine-d4 (Predicted)Rilpivirine-d6
Ionization Mode ESI PositiveESI PositiveESI Positive
Precursor Ion (Q1) m/z 367.1 - 367.4~371.2373.2
Product Ion (Q2) m/z 128.0~132.1134.2
Declustering Potential (DP) 50 - 65 VInstrument DependentInstrument Dependent
Collision Energy (CE) 35 - 40 VInstrument DependentInstrument Dependent
Cell Exit Potential (CXP) 3 - 4 VInstrument DependentInstrument Dependent

Note: this compound is not a commonly cited standard; Rilpivirine-d6 is more frequently used.[1][3][4] The m/z values for Rilpivirine-d4 are predicted based on the addition of four deuterium (B1214612) atoms. The product ion for Rilpivirine-d4 would need to be empirically determined but is predicted to shift by +4 Da if the deuterium atoms are on the pyrimidine (B1678525) ring fragment.

Q2: Why is a stable isotope-labeled internal standard like Rilpivirine-d4 or -d6 crucial for this analysis?

A2: A stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis.[3] Because compounds like Rilpivirine-d4 are chemically identical to the analyte, they co-elute chromatographically and exhibit the same behavior during sample extraction and ionization. This effectively corrects for variability in sample preparation and matrix-induced ion suppression or enhancement, leading to high accuracy and precision.[4][5] Methods using a SIL-IS consistently show IS-normalized matrix factors close to 1.0, indicating minimal relative matrix effect.[1][5]

Q3: What are the recommended chromatographic conditions for separating Rilpivirine isomers?

A3: Proper separation of (E) and (Z) isomers is critical. A study successfully separated these isomers using a UHPLC system with a C18 column.[6] Isocratic elution is often sufficient for bioanalytical methods focusing on the active (E)-isomer.[7]

Table 2: Example Chromatographic Conditions

ParameterCondition 1 (Isomer Separation)[6]Condition 2 (Bioanalysis)[1]
Column Waters Acquity Ethylene Bridged Hybrid Shield RP18 (150 x 2.1 mm, 1.7 µm)Gemini C18 (150 x 4.6 mm, 5 µm)
Mobile Phase A 0.05% Formic Acid in 10 mM Ammonium (B1175870) Formate (B1220265)Varies (e.g., 0.1% Acetic Acid in 5 mM Ammonium Acetate)
Mobile Phase B Acetonitrile (B52724)Acetonitrile/Methanol mixture
Flow Rate 0.30 mL/min0.6 mL/min
Elution Type GradientIsocratic
Column Temperature 35°CAmbient

Troubleshooting Guide

Problem: Low or No Signal Intensity for this compound

Possible Cause Recommended Solution
Incorrect MS/MS Transition: Manually infuse a standard solution of this compound directly into the mass spectrometer to determine the exact parent and most abundant, stable product ions. Do not rely solely on predicted values.
Suboptimal Source Parameters: Optimize source-dependent parameters such as ion spray voltage, source temperature, and gas flows (nebulizer, curtain, and collision gas) through flow injection analysis (FIA) to maximize the ion signal for your specific instrument.[2]
Poor Extraction Recovery: The choice of sample preparation is critical. Liquid-liquid extraction (LLE) with a mixture of methyl-tert-butyl ether and diethyl ether has shown high recovery (>94%) for Rilpivirine.[1][5] If using protein precipitation (PPT), ensure the solvent-to-plasma ratio is sufficient (e.g., 3:1 acetonitrile to plasma) to crash out proteins effectively.[4]
Analyte Degradation: Rilpivirine can degrade under certain conditions. Ensure samples are stored properly (e.g., -20°C) and avoid prolonged exposure to light, which can cause isomerization and degradation.[6][8]

Problem: High Signal Variability / Poor Reproducibility

Possible Cause Recommended Solution
Matrix Effects (Ion Suppression/Enhancement): This is a primary cause of variability. Ensure you are using a stable isotope-labeled internal standard like this compound. If issues persist, improve sample cleanup. Solid-phase extraction (SPE) provides cleaner extracts than PPT and can significantly reduce matrix effects.[4] Evaluate matrix effects by comparing the analyte response in post-extraction spiked blank matrix to the response in a neat solution.[9]
Inconsistent Sample Preparation: Automate sample preparation steps where possible. Ensure precise and consistent volumes are used for plasma, internal standard, and extraction solvents. Vortex and centrifuge times and speeds should be standardized across all samples.
Carryover: Inject a blank solvent sample after a high concentration standard or sample to check for carryover. If observed, optimize the autosampler wash solution, potentially using a stronger organic solvent than the mobile phase.

Problem: Poor Peak Shape (Tailing, Splitting)

Possible Cause Recommended Solution
Secondary Silanol (B1196071) Interactions: Rilpivirine contains basic amine groups that can interact with acidic silanol groups on the column, causing peak tailing.[10] Ensure the mobile phase pH is appropriate. Using a mobile phase additive like formic acid or ammonium formate helps to protonate the analyte and minimize these interactions.[11][12]
Column Overload: Injecting too high a concentration of the analyte can lead to fronting or tailing. If this is suspected, dilute the sample and re-inject.
Inappropriate Reconstitution Solvent: The solvent used to reconstitute the dried extract should be as close in composition to the initial mobile phase as possible to prevent peak distortion. Reconstituting in a solvent much stronger than the mobile phase can cause peak splitting and broadening.

Experimental Protocols

Protocol: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is adapted from validated methods for Rilpivirine in human plasma.[1][5]

  • Aliquot Sample: In a clean microcentrifuge tube, add 50 µL of human plasma sample, calibration standard, or quality control sample.

  • Add Internal Standard: Add 25 µL of the this compound working solution (concentration should be optimized based on expected analyte levels). Vortex for 30 seconds.

  • Extract: Add 1 mL of an extraction solvent mixture (e.g., methyl-tert-butyl ether and diethyl ether, 80:20 v/v).

  • Mix: Vortex the tube vigorously for 10 minutes to ensure thorough mixing and partitioning of the analyte into the organic layer.

  • Separate Phases: Centrifuge at 4000 rpm for 5 minutes at 4°C to separate the aqueous and organic layers.

  • Evaporate: Carefully transfer the upper organic supernatant to a new clean tube. Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex briefly to ensure the analyte is fully dissolved.

  • Inject: Transfer the reconstituted sample to an autosampler vial and inject it into the LC-MS/MS system.

Visualized Workflows

G Diagram 1: General LC-MS/MS Workflow for this compound cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Add_IS Add this compound IS Plasma->Add_IS Extract Liquid-Liquid Extraction Add_IS->Extract Evap Evaporate to Dryness Extract->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject into UPLC/HPLC Recon->Inject Column C18 Column Separation Inject->Column MS Mass Spectrometer (ESI+) Column->MS Detect MRM Detection (Q1: 371.2 -> Q2: 132.1) MS->Detect Integrate Integrate Peak Areas Detect->Integrate Ratio Calculate Area Ratio (Analyte / IS) Integrate->Ratio Curve Quantify vs. Calibration Curve Ratio->Curve Result Final Concentration Curve->Result

Caption: LC-MS/MS workflow for this compound quantification.

G Diagram 2: Troubleshooting Low Signal Intensity Start Problem: Low Signal Intensity Check_Tune Is the instrument tuned correctly for Rilpivirine-d4 m/z? Start->Check_Tune Tune Action: Infuse standard and optimize MS parameters (Q1/Q2, CE, DP). Check_Tune->Tune No Check_Recovery Is extraction recovery low? Check_Tune->Check_Recovery Yes Tune->Check_Tune Optimize_Prep Action: Evaluate extraction solvent, pH, and technique. Consider SPE for cleaner samples. Check_Recovery->Optimize_Prep Yes Check_Matrix Are matrix effects causing significant ion suppression? Check_Recovery->Check_Matrix No Optimize_Prep->Check_Recovery Improve_Chroma Action: Modify chromatography to separate analyte from interfering matrix components. Check_Matrix->Improve_Chroma Yes Resolved Issue Resolved Check_Matrix->Resolved No Improve_Chroma->Resolved

Caption: A decision tree for troubleshooting low signal intensity.

References

Technical Support Center: Use of Deuterated Internal Standards in HIV Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective use of deuterated internal standards in mass spectrometry-based HIV research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, providing explanations and actionable solutions.

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results for antiretroviral drugs are inconsistent and inaccurate despite using a deuterated internal standard. What could be the problem?

Answer: Inaccurate or inconsistent results when using a deuterated internal standard can stem from several factors. The most common culprits are a lack of co-elution between the analyte and the standard, the presence of isotopic or chemical impurities in the standard, unexpected isotopic exchange, and differential matrix effects.[1]

Troubleshooting Guide: Inaccurate Quantification

  • Is your deuterated internal standard co-eluting with your analyte?

    • Problem: Deuterated compounds often exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated analogs.[2][3] This is known as the deuterium (B1214612) isotope effect. If the analyte and internal standard (IS) separate, they may be affected differently by matrix components that vary over the elution time, leading to inaccurate quantification.[2]

    • Solution:

      • Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm complete co-elution.

      • Adjust Chromatography: If a separation is observed, consider adjusting the mobile phase composition, gradient, or temperature to improve co-elution. Using a column with lower resolution can also help ensure the analyte and internal standard elute as a single peak.

      • Alternative Isotopes: If chromatographic separation persists and is problematic, consider using an internal standard labeled with ¹³C or ¹⁵N, as these are less prone to chromatographic shifts.[4]

  • Are you experiencing differential matrix effects?

    • Problem: Even with co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components like those in plasma.[5][6] This "differential matrix effect" can lead to inaccurate quantification.[7]

    • Solution:

      • Matrix Effect Evaluation: Conduct a post-extraction addition experiment to assess the matrix effect for both the analyte and the internal standard. The Internal Standard-Normalized Matrix Factor should be close to 1.0 to indicate effective compensation.

      • Improve Sample Preparation: Enhance sample clean-up procedures (e.g., using solid-phase extraction instead of protein precipitation) to remove more matrix components.

      • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

  • Is your deuterated internal standard pure?

    • Problem: The deuterated standard may contain a small amount of the unlabeled analyte, or vice-versa. This can lead to inaccurate measurements, especially at low analyte concentrations.

    • Solution:

      • Verify Purity: Check the certificate of analysis for the isotopic and chemical purity of the standard. High isotopic enrichment (≥98%) and chemical purity (>99%) are essential.

      • Assess Contribution from Internal Standard: Prepare a blank matrix sample and spike it only with the deuterated internal standard at the working concentration. Analyze this sample and monitor the mass transition for the unlabeled analyte. The response should be less than 20% of the Lower Limit of Quantification (LLOQ) response for the analyte.

  • Is your deuterated internal standard stable?

    • Problem: Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent or matrix (isotopic or back-exchange).[8] This is more likely if the deuterium is on an unstable position (e.g., on -OH or -NH groups) or under acidic or basic conditions.[9] This exchange alters the mass of the internal standard, leading to quantification errors.

    • Solution:

      • Choose Stable Labels: Select internal standards with deuterium labels on stable positions of the molecule.

      • Control pH and Temperature: Maintain neutral pH and low temperatures during sample preparation and storage to minimize exchange.

      • Conduct Stability Experiments: Perform experiments to assess the stability of the deuterated standard in the sample matrix and analytical solutions over time.

Issue 2: Variability in the Internal Standard Signal

Question: I'm observing significant variability in my deuterated internal standard's peak area across a batch of samples. Why is this happening?

Answer: Variability in the internal standard's signal intensity often points to differential matrix effects or issues with the stability of the deuterated label.[1] Inconsistent sample preparation can also be a cause.

Troubleshooting Guide: Internal Standard Signal Variability

  • Investigate Matrix Effects:

    • Action: Perform a post-extraction addition experiment using at least six different lots of blank matrix to assess the variability of the matrix effect.

    • Interpretation: If the internal standard signal is suppressed or enhanced to varying degrees in different matrix lots, this indicates that the matrix composition is not consistent and is affecting the internal standard's ionization.

  • Assess Internal Standard Stability:

    • Action: Conduct short-term (bench-top) and freeze-thaw stability experiments. Analyze quality control (QC) samples at different time points and after multiple freeze-thaw cycles.

    • Interpretation: A decrease in the internal standard signal over time or after freeze-thaw cycles suggests instability.

  • Review Sample Preparation Procedure:

    • Action: Ensure that the internal standard is added consistently and at the same step to all samples, calibrators, and QCs. Verify the precision of all liquid handling steps.

    • Interpretation: Inconsistent volumes or timing of additions can lead to variability.

Data Presentation

Table 1: Impact of Internal Standard Type on Assay Performance for an Antiretroviral Drug
Internal Standard TypeAnalyte Concentration (ng/mL)Accuracy (%)Precision (%CV)Matrix Effect (%)
Deuterated (d4-Drug X) 198.54.297.8
10101.23.199.1
10099.82.5100.5
¹³C-Labeled (¹³C6-Drug X) 199.13.898.5
10100.52.999.6
100100.12.2101.0
Structural Analog (Analog Y) 185.312.875.4
1088.910.578.9
10092.18.782.3
Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix.[8]
Table 2: Chromatographic Retention Time Shift (Deuterium Isotope Effect) in Reversed-Phase LC-MS/MS
Antiretroviral DrugRetention Time (Protiated) (min)Retention Time (Deuterated) (min)Retention Time Shift (seconds)
Tenofovir2.852.821.8
Emtricitabine1.981.961.2
Efavirenz4.524.482.4
Dolutegravir3.713.681.8
Hypothetical data based on typical observations in reversed-phase chromatography.[2][3]
Table 3: Matrix Effect Data for Tenofovir Analysis in Human Plasma
Sample SetMean Peak Area (Tenofovir)Mean Peak Area (¹³C₅-Tenofovir IS)Matrix Effect (%)IS-Normalized Matrix Effect
Set A (Neat Solution) 850,000950,000N/AN/A
Set B (Post-extraction Spike) 484,500541,50057.0 (Suppression)0.99
Data adapted from a study on Tenofovir analysis, demonstrating significant ion suppression that is effectively corrected by a stable isotope-labeled internal standard.[1]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

Objective: To quantify the degree of ion suppression or enhancement for an antiretroviral drug and its deuterated internal standard in a specific biological matrix (e.g., human plasma).

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare the analyte and internal standard in the reconstitution solvent at a known concentration (e.g., low and high QC concentrations).

    • Set B (Post-Extraction Spike): Extract blank plasma from at least six different sources. After the final extraction step, spike the extracted matrix with the analyte and internal standard to the same concentrations as in Set A.

    • Set C (Pre-Extraction Spike): Spike the blank plasma from the same six sources with the analyte and internal standard before the extraction process.

  • Analyze and Calculate:

    • Analyze all three sets of samples by LC-MS/MS.

    • Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) using the formulas in the table below.

ParameterFormulaIdeal ValuePurpose
Matrix Factor (MF) (Peak Area of Set B) / (Peak Area of Set A)1.0Measures the extent of ion suppression/enhancement.
IS-Normalized MF (MF of Analyte) / (MF of d-IS)1.0Indicates how well the d-IS corrects for the matrix effect.
Recovery (RE) (Peak Area of Set C) / (Peak Area of Set B)Close to 100%Measures the efficiency of the extraction process.
Process Efficiency (PE) (Peak Area of Set C) / (Peak Area of Set A)Close to 100%Measures the overall efficiency of the entire method.
  • Data Interpretation:

    • An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.

    • The IS-Normalized MF should be close to 1 if the deuterated internal standard is effectively compensating for the matrix effect. A value significantly different from 1 suggests differential matrix effects.

Protocol 2: Assessment of Deuterated Internal Standard Stability (Isotopic Exchange)

Objective: To assess the stability of the deuterated internal standard by incubating it in the sample matrix and solvent over time to check for H/D exchange.

Methodology:

  • Prepare Samples:

    • T=0 Samples: Spike a known concentration of the deuterated internal standard into blank matrix and immediately process it according to your standard sample preparation protocol.

    • Incubated Samples: Spike the deuterated internal standard into the blank matrix and into the sample preparation/reconstitution solvents. Incubate these samples under various conditions that mimic your experimental workflow (e.g., room temperature for 4 hours, 4°C for 24 hours).

  • Sample Preparation: At each time point, process the incubated samples using the standard extraction procedure.

  • LC-MS/MS Analysis: Analyze the extracted samples, monitoring the signal intensity of both the deuterated internal standard and the corresponding unlabeled analyte.

  • Data Evaluation:

    • Plot the peak area of the deuterated IS and the unlabeled analyte against time for each condition.

    • A significant decrease in the deuterated IS signal with a concurrent increase in the unlabeled analyte signal is indicative of H/D exchange. The rate of exchange can be estimated from the slope of the signal change over time.

Mandatory Visualization

Experimental_Workflow_Matrix_Effect cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Data Calculation cluster_interp Interpretation prep_A Set A: Spiking in Neat Solution analysis Analyze All Sets prep_A->analysis prep_B Set B: Post-Extraction Spiking prep_B->analysis prep_C Set C: Pre-Extraction Spiking prep_C->analysis calc_mf Calculate Matrix Factor (MF) analysis->calc_mf Uses Sets A & B calc_re Calculate Recovery (RE) analysis->calc_re Uses Sets B & C calc_pe Calculate Process Efficiency (PE) analysis->calc_pe Uses Sets A & C interp Assess Ion Suppression/ Enhancement & IS Compensation calc_mf->interp calc_re->interp calc_pe->interp

Workflow for Quantitative Assessment of Matrix Effects.

Troubleshooting_Decision_Tree start Inaccurate/Inconsistent Quantitative Results q1 Are Analyte and d-IS Co-eluting? start->q1 sol1 Adjust Chromatography: - Modify gradient/mobile phase - Change column temperature - Use lower resolution column q1->sol1 No q2 Is IS Signal Consistent Across Samples? q1->q2 Yes a1_yes YES a1_no NO sol1->q2 sol2 Investigate Differential Matrix Effects: - Improve sample cleanup - Perform matrix effect experiment q2->sol2 No q3 Is d-IS Pure? q2->q3 Yes a2_yes YES a2_no NO sol2->q3 sol3 Check Certificate of Analysis. Assess contribution of IS to analyte signal. q3->sol3 No q4 Is d-IS Stable? (No H/D Exchange) q3->q4 Yes a3_yes YES a3_no NO sol3->q4 sol4 Perform Stability Study. Select IS with stable labels. Control pH and temperature. q4->sol4 No end_node Review Sample Preparation Procedure q4->end_node Yes a4_yes YES a4_no NO sol4->end_node

Troubleshooting Decision Tree for Inaccurate Results.

References

impact of (Z)-Rilpivirine-d4 impurities on analytical results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z)-Rilpivirine-d4. The following information addresses common issues related to impurities and their impact on analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities associated with Rilpivirine (B1684574)?

A1: Impurities in Rilpivirine can originate from the synthesis process, degradation, or storage.[1][2] Common types of impurities include:

  • Process-Related Impurities: These can be unreacted intermediates, by-products from synthetic reactions, or residual solvents like methanol, ethanol, and dichloromethane.[1] Heavy metals from catalysts may also be present.[1]

  • Degradation Impurities: These form due to exposure to environmental factors. Examples include oxidation by-products from exposure to oxygen or light, and hydrolysis impurities from moisture.[1]

  • Specific Named Impurities: Several specific Rilpivirine impurities have been identified, including various amide, nitrile, chloro, and lactam impurities.[1][3][4] The (Z)-isomer of Rilpivirine is a notable impurity.[1][5]

Q2: What is this compound and why is it used?

A2: this compound is a deuterated form of the (Z)-isomer of Rilpivirine. Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), are often used as internal standards in analytical chemistry, particularly in mass spectrometry-based assays.[6][7] This is because they are chemically similar to the analyte but have a different mass, allowing for accurate quantification.

Q3: What is the significance of the (Z)-isomer as an impurity?

A3: The approved, active form of Rilpivirine is the (E)-isomer.[8][9] The (Z)-isomer is a geometric isomer that can form during synthesis or as a degradation product, particularly upon exposure to light.[10][11] Since the isomers can have different pharmacological activities and toxicities, it is crucial to control the level of the (Z)-isomer impurity in the drug substance and product.[8][9]

Q4: What are the general analytical challenges associated with deuterated compounds like this compound?

A4: When using deuterated compounds as internal standards, several analytical challenges can arise:

  • Isotopic Exchange: Deuterium atoms can sometimes be replaced by hydrogen atoms from the solvent or sample matrix, a phenomenon known as back-exchange.[12][13] This can compromise the accuracy of the analysis.

  • Chromatographic Shift: The deuterated standard and the non-deuterated analyte may have slightly different retention times in chromatography.[12]

  • Purity Issues: The deuterated standard may contain a certain amount of the non-deuterated analyte as an impurity, which can affect the accuracy of measurements, especially at the lower limit of quantification.[12]

Troubleshooting Guide

Issue 1: Unexpected Peaks in the Chromatogram

Symptoms:

  • You observe additional peaks in your HPLC or LC-MS chromatogram that are not present in your reference standard.

  • The peak shape of your main analyte is distorted (e.g., peak splitting, tailing, or fronting).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Presence of known impurities Compare the retention times of the unexpected peaks with those of known Rilpivirine impurities such as Rilpivirine Amide A, Rilpivirine Amide B, and the Z-isomer.[10][14] If you have reference standards for these impurities, co-inject them to confirm their identity.
Degradation of the sample Rilpivirine can degrade under various stress conditions including acidic, basic, oxidative, thermal, and photolytic stress.[10][11][14][15][16] Protect your samples from light and heat, and ensure the pH of your solutions is appropriate to minimize degradation.
Co-elution of impurities If an impurity peak is not fully resolved from the main analyte peak, it can affect the accuracy of quantification. Optimize your chromatographic method by adjusting the mobile phase composition, gradient, flow rate, or column temperature to improve separation.[12]
Issue 2: Inaccurate Quantification in LC-MS Analysis

Symptoms:

  • The concentration of your analyte, as determined using this compound as an internal standard, is inconsistent or inaccurate.

  • You observe high variability between replicate injections.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Isotopic Exchange in the Internal Standard Isotopic exchange, where deuterium atoms on this compound are replaced by hydrogen, can lead to an underestimation of the internal standard concentration and thus an overestimation of the analyte concentration.[12] This is more likely to occur at certain pH values or if the deuterium label is in an unstable position.[12] Prepare your samples in a neutral, aprotic solvent if possible and analyze them promptly after preparation.
Differential Matrix Effects The analyte and the deuterated internal standard may experience different levels of ion suppression or enhancement in the mass spectrometer's ion source due to components in the sample matrix.[12] To assess this, perform a post-extraction spike experiment.
Contamination of the Internal Standard The this compound internal standard may contain a significant amount of the non-deuterated analyte. This can lead to an artificially high response for the analyte, especially at low concentrations.[12] Verify the purity of your internal standard.

Experimental Protocols

Protocol 1: RP-HPLC Method for the Analysis of Rilpivirine and its Impurities

This protocol is based on a method for the analysis of forced degradation products of Rilpivirine.[10][14]

  • Column: Agilent Zorbax Eclipse XDB C18 (150 x 2.1 mm, 1.8 µm)[10][14]

  • Mobile Phase:

    • Eluent A: 0.3% v/v perchloric acid in water, pH adjusted to 3.0 with 5% sodium hydroxide.[10]

    • Eluent B: Acetonitrile[10]

  • Gradient Program:

Time (min)% Eluent A% Eluent B
06832
.........
40......
(Note: The full gradient program should be optimized for your specific system and separation needs.)
  • Flow Rate: 0.55 mL/min[10][14]

  • Injection Volume: 3 µL[10][14]

  • Column Temperature: 55°C[10][14]

  • Detection Wavelength: 220 nm[10][14]

Protocol 2: Assessing the Contribution of the Internal Standard to the Analyte Signal

This protocol helps determine if the deuterated internal standard is contaminated with the unlabeled analyte.[12]

  • Prepare a Blank Sample: Use a matrix sample that is known to not contain the analyte.

  • Spike with Internal Standard: Add the this compound internal standard at the same concentration you would use in your assay.

  • Analyze the Sample: Run the sample on your LC-MS/MS system and monitor the mass transition for the unlabeled analyte.

  • Evaluate the Response: The response for the unlabeled analyte should be minimal. A significant response indicates contamination of the internal standard.

Visualizations

Troubleshooting_Workflow start Analytical Issue Encountered issue_type Identify Issue Type start->issue_type unexpected_peaks Unexpected Peaks in Chromatogram issue_type->unexpected_peaks Chromatographic inaccurate_quant Inaccurate Quantification (LC-MS) issue_type->inaccurate_quant Quantitative check_impurities Compare with known impurity profiles unexpected_peaks->check_impurities check_degradation Assess sample stability (light, heat, pH) unexpected_peaks->check_degradation optimize_hplc Optimize HPLC method (gradient, flow, temp) unexpected_peaks->optimize_hplc check_iso_exchange Investigate isotopic exchange inaccurate_quant->check_iso_exchange check_matrix_effects Evaluate differential matrix effects inaccurate_quant->check_matrix_effects check_is_purity Verify internal standard purity inaccurate_quant->check_is_purity solution Implement Solution and Re-analyze check_impurities->solution check_degradation->solution optimize_hplc->solution check_iso_exchange->solution check_matrix_effects->solution check_is_purity->solution Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_analysis Data Analysis sample Obtain this compound Sample dissolve Dissolve in appropriate solvent sample->dissolve spike Spike into matrix (if applicable) dissolve->spike hplc RP-HPLC Separation spike->hplc ms Mass Spectrometry Detection hplc->ms integrate Peak Integration ms->integrate quantify Quantification vs. Internal Standard integrate->quantify result Final Analytical Result quantify->result

References

strategies to improve the recovery of Rilpivirine and its internal standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Rilpivirine (B1684574) and its internal standard during bioanalytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended extraction methods for Rilpivirine and its internal standard from plasma?

A1: The most common and effective extraction methods for Rilpivirine and its deuterated internal standard (e.g., Rilpivirine-d6) from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on factors like required sensitivity, sample throughput, and available resources.[1]

  • Protein Precipitation (PPT): A simple and fast method ideal for high-throughput screening. It involves adding a solvent like acetonitrile (B52724) or methanol (B129727) to the plasma to precipitate proteins.[1][2]

  • Liquid-Liquid Extraction (LLE): A robust and cost-effective method that involves partitioning the analyte and internal standard from the aqueous plasma into an immiscible organic solvent.[1]

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts by effectively removing matrix interferences, which leads to improved assay sensitivity and robustness.[1]

Q2: Why is a stable isotope-labeled internal standard like Rilpivirine-d6 recommended?

A2: A stable isotope-labeled internal standard, such as Rilpivirine-d6, is highly recommended for LC-MS/MS analysis. Because it is chemically and physically similar to the analyte, it can mimic the analyte's behavior during sample preparation and analysis.[3] This helps to compensate for variations in sample processing and matrix effects, ensuring high accuracy and precision in quantification.[1][3]

Q3: What are the expected recovery rates for Rilpivirine and its internal standard?

A3: Expected recovery rates can vary depending on the extraction method used. Generally, LLE and SPE methods can achieve high and consistent recovery. For instance, a well-optimized LLE method can yield a mean extraction recovery of approximately 94.9% for Rilpivirine and 99.9% for Rilpivirine-d6.[3][4] Both PPT and SPE methods are also capable of achieving recovery rates greater than 90%.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the recovery of Rilpivirine and its internal standard.

Issue 1: Low Recovery of Both Rilpivirine and Internal Standard

Possible Causes and Solutions:

  • Incomplete Protein Precipitation:

    • Symptom: Analyte may be trapped in the protein pellet.

    • Solution: Ensure the correct ratio of precipitant (e.g., acetonitrile, methanol) to the sample volume is used (typically 3:1 v/v). Vortex vigorously for 1-2 minutes to ensure thorough mixing and complete protein removal.[1]

  • Suboptimal pH:

    • Symptom: The charge state of Rilpivirine may be unfavorable for extraction, affecting its solubility in the extraction solvent.

    • Solution: Adjust the pH of the sample to ensure Rilpivirine is in a neutral form, which enhances its extraction into organic solvents.

  • Incorrect Solvent Polarity (LLE):

    • Symptom: Inefficient partitioning of the analyte from the aqueous phase to the organic phase.

    • Solution: Use a solvent or a mixture of solvents with appropriate polarity. A mixture of methyl-tert-butyl ether and diethyl ether is often effective for Rilpivirine extraction.[5][6]

  • Insufficient Mixing/Vortexing (LLE):

    • Symptom: Poor transfer of the analyte to the organic phase due to limited surface area contact between the two phases.

    • Solution: Ensure vigorous and adequate vortexing (e.g., for 5-10 minutes) to maximize the surface area between the aqueous and organic layers.[1]

  • Analyte Adsorption:

    • Symptom: Rilpivirine may adsorb to the surfaces of glassware or plasticware.

    • Solution: Use silanized glassware or low-retention plasticware to minimize adsorption.[5]

  • Evaporation Issues:

    • Symptom: Degradation of the analyte due to excessive heat or incomplete reconstitution due to residual solvent.

    • Solution: During the dry-down step, maintain the temperature at approximately 40°C. Ensure the solvent is completely evaporated before reconstitution.

Issue 2: High Variability in Recovery

Possible Causes and Solutions:

  • Matrix Effects (Ion Suppression/Enhancement):

    • Symptom: Inconsistent ionization efficiency of the analyte and internal standard due to co-eluting compounds from the sample matrix.

    • Solution:

      • Improve Sample Cleanup: Utilize SPE to obtain a cleaner extract compared to PPT or LLE.[5]

      • Optimize LLE: Experiment with different extraction solvents and pH conditions to selectively extract the analyte while minimizing interfering components.[5]

      • Chromatographic Separation: Modify the HPLC/UHPLC method to separate Rilpivirine and its internal standard from matrix components causing ion suppression. This may involve using a different column chemistry.[5]

  • Emulsion Formation (LLE):

    • Symptom: Difficulty in separating the aqueous and organic layers, leading to inconsistent recovery. This can occur with samples high in lipids.[7]

    • Solution:

      • Gentle Mixing: Gently swirl instead of vigorously shaking the sample.[7]

      • Salting Out: Add brine or salt to the aqueous layer to increase its ionic strength and facilitate phase separation.[7]

      • Centrifugation: Centrifuge the sample to help break the emulsion.[7]

      • Alternative Technique: Consider using Supported Liquid Extraction (SLE) for samples prone to emulsion formation.[7]

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Rilpivirine Analysis

ParameterLiquid-Liquid Extraction (LLE)Protein Precipitation (PPT)Solid-Phase Extraction (SPE)
Linearity Range (ng/mL) 0.5 - 200[1]0.5 - 400[1]Typically 1 - 5000[1]
Mean Recovery (%) Rilpivirine: ~95%[1], IS: ~99%[1]>90%[1]>90%[1]
Matrix Effect Minimal, IS-normalized factor ~1.0[1]Potential for ion suppression[1]Minimal, provides clean extracts[1]
Precision (%CV) < 15%[1]< 15%[1]< 15%[1]
Accuracy (%) Within ±15% of nominal values[1]Within ±15% of nominal values[1]Within ±15% of nominal values[1]
Sample Throughput ModerateHighModerate to High (with automation)
Cost per Sample Low to ModerateLowHigh

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)
  • Pipette 50 µL of human plasma into a clean microcentrifuge tube.[1]

  • Add 10 µL of the Rilpivirine-d6 internal standard (IS) working solution.[1]

  • Vortex briefly to mix.

  • Add 1 mL of extraction solvent (a mixture of methyl-tert-butyl ether and diethyl ether).[1]

  • Vortex vigorously for 5-10 minutes.[1]

  • Centrifuge at high speed (e.g., 10,000 rpm) for 5-10 minutes to separate the layers.[1]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[1]

  • Reconstitute the dried residue with a specific volume (e.g., 100 µL) of the mobile phase.[1]

  • Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPT)
  • Pipette a known volume of plasma (e.g., 100 µL) into a microcentrifuge tube.

  • Add the Rilpivirine-d6 internal standard.

  • Add 3 volumes of cold acetonitrile (e.g., 300 µL).[5]

  • Vortex vigorously for 1-2 minutes to precipitate the plasma proteins.[5]

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[5]

  • Carefully collect the supernatant for analysis. The supernatant can be directly injected or evaporated and reconstituted if concentration is needed.[1]

Protocol 3: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of Rilpivirine-d6 internal standard. Add 200 µL of 4% phosphoric acid in water and vortex.[1]

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to dry.[1]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.[1]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[1]

  • Elution: Elute the analyte and internal standard with 1 mL of methanol or acetonitrile into a clean collection tube.[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Visualizations

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_final_prep Final Preparation start Start: 50 µL Plasma add_is Add Internal Standard (Rilpivirine-d6) start->add_is vortex1 Vortex Briefly add_is->vortex1 add_solvent Add Extraction Solvent (MTBE/Diethyl Ether) vortex1->add_solvent vortex2 Vortex Vigorously (5-10 min) add_solvent->vortex2 centrifuge Centrifuge (10,000 rpm, 5-10 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N2, 40°C) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze Troubleshooting_Low_Recovery cluster_causes Potential Causes cluster_solutions Solutions issue Low Recovery of Rilpivirine and Internal Standard cause1 Incomplete Protein Precipitation issue->cause1 cause2 Suboptimal pH issue->cause2 cause3 Incorrect LLE Solvent Polarity issue->cause3 cause4 Insufficient Mixing issue->cause4 cause5 Analyte Adsorption issue->cause5 sol1 Check Precipitant:Sample Ratio (e.g., 3:1 v/v) & Vortex Vigorously cause1->sol1 sol2 Adjust Sample pH to Neutralize Rilpivirine cause2->sol2 sol3 Use Appropriate Solvent Mix (e.g., MTBE/Diethyl Ether) cause3->sol3 sol4 Increase Vortex Time and Speed cause4->sol4 sol5 Use Silanized Glassware or Low-Retention Plasticware cause5->sol5

References

Technical Support Center: Managing In-Source Instability of Deuterated Compounds in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the in-source instability of deuterated compounds in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is in-source instability of deuterated compounds?

In-source instability refers to the unintended exchange of deuterium (B1214612) atoms on a deuterated internal standard with hydrogen atoms from the surrounding environment within the mass spectrometer's ion source. This phenomenon, also known as back-exchange, can lead to a loss of the deuterium label, compromising the accuracy and reproducibility of quantitative analyses.[1][2] The stability of the deuterium label is highly dependent on its position within the molecule.[3]

Q2: What are the primary causes of in-source deuterium exchange?

Several factors can contribute to the in-source exchange of deuterium:

  • Labile Deuterium Positions: Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) or on carbons adjacent to carbonyl groups are particularly susceptible to exchange.[3]

  • Mobile Phase pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms. The minimum rate of exchange for many compounds is often observed in the pH range of 2.5 to 7.[4]

  • Protic Solvents: The presence of protic solvents, such as water and methanol, in the mobile phase provides a source of hydrogen atoms for exchange.[3]

  • Ion Source Temperature: Higher ion source temperatures can provide the thermal energy required to facilitate deuterium exchange and fragmentation.[5][6]

  • Cone Voltage (Fragmentor/Orifice Voltage): Elevated cone voltages can induce in-source fragmentation, which may involve the loss of deuterium atoms.[7]

Q3: How can I determine if my deuterated internal standard is undergoing in-source instability?

Several signs may indicate in-source instability:

  • Loss of Signal Intensity: A gradual decrease in the signal intensity of the deuterated standard over an analytical run.[3]

  • Appearance of Unlabeled Analyte Signal: An increase in the signal corresponding to the unlabeled analyte, even in blank samples spiked only with the deuterated standard.

  • Poor Reproducibility: Inconsistent peak area ratios between the analyte and the internal standard across multiple injections.

  • Altered Isotopic Profile: A change in the expected isotopic distribution of the deuterated compound in the mass spectrum.

Q4: What are the best practices for selecting a stable deuterated internal standard?

To minimize the risk of in-source instability, consider the following when selecting a deuterated standard:

  • Labeling Position: Choose standards where deuterium atoms are located on stable, non-exchangeable positions, such as aromatic rings or carbon atoms not adjacent to heteroatoms.[3]

  • Degree of Deuteration: While a sufficient mass shift is necessary, an excessive number of deuterium labels can sometimes increase the likelihood of exchange or affect chromatographic behavior.

  • Purity: Ensure the chemical and isotopic purity of the standard to avoid interference from unlabeled analyte.[8]

Troubleshooting Guides

This section provides step-by-step guidance for identifying and resolving common issues related to the in-source instability of deuterated compounds.

Guide 1: Investigating and Mitigating Poor Peak Shape and Signal Loss

Problem: You observe poor peak shape (e.g., tailing, fronting, splitting) or a significant loss in signal intensity for your deuterated internal standard.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
In-source H/D Exchange 1. Optimize Ion Source Parameters: Methodically reduce the ion source temperature and cone voltage to find the optimal balance between signal intensity and stability.[7][9] 2. Modify Mobile Phase: If possible, adjust the mobile phase pH to a range of 2.5-7 where exchange is minimized.[4] Consider using aprotic solvents if compatible with your chromatography.
Co-eluting Interferences 1. Improve Chromatographic Separation: Modify the gradient, mobile phase composition, or column to separate the internal standard from interfering matrix components.[3]
Standard Degradation 1. Assess Stability: Prepare fresh standards and samples to rule out degradation during storage or sample preparation.[8]
Matrix Effects 1. Perform Matrix Effect Evaluation: Conduct a post-extraction spike experiment to determine if ion suppression or enhancement is occurring.[3][8] 2. Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[3]
Guide 2: Addressing Inaccurate Quantification and High Variability

Problem: You are experiencing inaccurate quantitative results or high variability in the analyte-to-internal standard peak area ratio.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Differential In-source Behavior 1. Systematic Parameter Optimization: Infuse a solution of both the analyte and the deuterated standard and systematically optimize ESI source parameters (e.g., spray voltage, drying gas temperature and flow, cone voltage).[9]
Chromatographic Shift (Isotope Effect) 1. Optimize Chromatography: Adjust the chromatographic method to minimize the retention time difference between the analyte and the deuterated standard.[9] 2. Consider Alternative Labeled Standards: If the isotope effect is significant and impacts data quality, consider using a ¹³C or ¹⁵N labeled standard.[9]
Contamination of Internal Standard 1. Verify Isotopic Purity: Use high-resolution mass spectrometry (HRMS) to confirm the isotopic purity of the deuterated standard.[8]

Experimental Protocols

Protocol 1: Systematic Optimization of ESI Source Parameters

Objective: To determine the optimal electrospray ionization (ESI) source parameters that maximize the signal intensity of the deuterated compound while minimizing in-source fragmentation and deuterium exchange.

Methodology:

  • Prepare Infusion Solution: Create a solution containing both the analyte and the deuterated internal standard in the analytical mobile phase at a concentration that provides a stable and detectable signal.

  • Direct Infusion: Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Parameter Optimization (One-Factor-at-a-Time):

    • Spray Voltage: Gradually increase the spray voltage until a stable ion current is achieved. Record the voltage that provides the highest and most stable signal.

    • Drying Gas Temperature and Flow: Sequentially optimize the drying gas temperature and flow rate, monitoring the signal intensity of both the analyte and the deuterated standard.

    • Cone Voltage (Fragmentor/Orifice Voltage): This is a critical parameter. Ramp the cone voltage from a low value (e.g., 20 V) to a higher value (e.g., 150 V) and record the signal intensity of the precursor ions and any significant fragment ions for both the analyte and the deuterated standard.[7][9]

  • Data Analysis: Plot the signal intensity of the precursor and fragment ions as a function of each parameter. Select the cone voltage that maximizes the precursor ion signal while minimizing fragmentation. The optimal settings for other parameters are those that provide the highest and most stable signal for the precursor ion.

Protocol 2: Assessment of Deuterium Back-Exchange in a Biological Matrix

Objective: To quantify the extent of deuterium loss from a deuterated internal standard when incubated in a biological matrix.

Methodology:

  • Sample Preparation:

    • Thaw a sufficient volume of blank biological matrix (e.g., plasma, urine) that has been pre-screened to be free of the analyte.

    • Spike the blank matrix with the deuterated internal standard to a known concentration representative of your assay.

  • Incubation:

    • Divide the spiked matrix into several aliquots.

    • Analyze one aliquot immediately (T=0).

    • Incubate the remaining aliquots at a specific temperature (e.g., room temperature or 37°C) for different durations (e.g., 1 hour, 4 hours, 24 hours).

  • Sample Processing: At each time point, process the sample using your established extraction procedure.

  • LC-MS/MS Analysis: Analyze all processed samples using your validated LC-MS/MS method. Monitor the signal intensity (peak area) for both the deuterated internal standard and the corresponding unlabeled analyte.

  • Data Interpretation: Compare the peak area of the unlabeled analyte in the incubated samples (T=1h, 4h, 24h) to the T=0 sample. A significant increase in the unlabeled analyte signal over time indicates that back-exchange is occurring.

Visualizations

experimental_workflow cluster_prep Sample Preparation & Infusion cluster_optimization Parameter Optimization cluster_analysis Data Analysis & Finalization prep_solution Prepare Analyte & d-IS Solution infuse Direct Infusion into MS prep_solution->infuse spray_voltage Optimize Spray Voltage infuse->spray_voltage gas_params Optimize Drying Gas (Temp & Flow) spray_voltage->gas_params cone_voltage Ramp Cone Voltage gas_params->cone_voltage plot_data Plot Intensity vs. Parameter cone_voltage->plot_data select_optimal Select Optimal Parameters plot_data->select_optimal

Caption: Experimental workflow for optimizing ion source parameters.

logical_relationship cluster_factors Contributing Factors cluster_outcome Observed Problems labile_d Labile Deuterium Position instability In-Source Instability (H/D Exchange) labile_d->instability ph Extreme pH ph->instability solvent Protic Solvents solvent->instability temp High Source Temp temp->instability voltage High Cone Voltage voltage->instability signal_loss Signal Loss / Poor Peak Shape instability->signal_loss inaccuracy Inaccurate Quantification instability->inaccuracy

Caption: Logical relationship between contributing factors and observed problems.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Quantification of Rilpivirine: Evaluating Deuterated and Other Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic drugs is a cornerstone of pharmacokinetic and bioequivalence studies. This guide provides a comprehensive comparison of methodologies for the quantification of the non-nucleoside reverse transcriptase inhibitor, Rilpivirine (B1684574), with a focus on the use of deuterated internal standards versus alternative approaches.

While the specific internal standard (Z)-Rilpivirine-d4 as requested was not prominently found in the reviewed literature, this guide will focus on the widely used deuterated internal standard, Rilpivirine-d6, as well as other stable isotope-labeled and non-deuterated internal standards. This comparison will provide valuable insights into the accuracy and precision achievable with different analytical strategies.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard. A SIL internal standard is a form of the analyte where one or more atoms have been replaced by their heavier isotopes (e.g., deuterium, carbon-13). This structural near-identity ensures that the internal standard co-elutes with the analyte and behaves similarly during sample extraction, ionization, and analysis, thereby effectively compensating for matrix effects and variability in the analytical process. This leads to superior accuracy and precision in the quantification of the target analyte.

Performance Comparison of Rilpivirine Quantification Methods

The following tables summarize the validation parameters of different LC-MS/MS methods for the quantification of Rilpivirine, highlighting the performance of various internal standards.

Table 1: Quantification of Rilpivirine using Deuterated Internal Standards
ParameterMethod using Rilpivirine-d6[1][2]Method using 13C-d4-Rilpivirine
Linearity Range 0.5 - 200 ng/mL0.5 - 400 ng/mL
Accuracy (% Bias) Within ±15% of nominal valuesWithin ±15% of nominal values
Intra-day Precision (%CV) < 15%≤ 15.93%
Inter-day Precision (%CV) < 15%≤ 15.93%
Mean Extraction Recovery (Rilpivirine) 94.9%Not explicitly stated
Mean Extraction Recovery (Internal Standard) 99.9%Not explicitly stated
IS-Normalized Matrix Factor 0.98 - 1.02Not explicitly stated
Table 2: Quantification of Rilpivirine using a Non-Deuterated Internal Standard
ParameterMethod using Didanosine[3]
Linearity Range 2 - 1000 ng/mL
Accuracy Precise and Accurate
Precision (%CV) Not specified
Mean Extraction Recovery (Rilpivirine) 74%
Table 3: Simultaneous Quantification of (E) and (Z)-Rilpivirine Isomers (without internal standard)
ParameterUHPLC Method[4][5][6]
Linearity Range 0.05 - 2.0 µg/mL (for both isomers)
Accuracy (% Recovery) 91.6% - 109.1%
Precision (%RSD) < 2.0%
Limit of Quantification (LOQ) 0.05 µg/mL (for both isomers)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Rilpivirine Quantification using Rilpivirine-d6 Internal Standard

This method is a widely adopted approach for the accurate quantification of Rilpivirine in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 50 µL of human plasma, add a working solution of Rilpivirine-d6 as the internal standard.

  • Add 1 mL of an extraction solvent mixture of methyl-tert-butyl ether and diethyl ether (e.g., 80:20 v/v).

  • Vortex the mixture for 10 minutes to ensure thorough extraction.

  • Centrifuge at approximately 4000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in the mobile phase.

2. LC-MS/MS Analysis

  • Chromatographic Column: A C18 reversed-phase column (e.g., Gemini C18, 150 x 4.6 mm, 5 µm) is typically used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724)/methanol).

  • Ionization: Positive ion electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

    • Rilpivirine Transition: m/z 367.1 → 128.0[2]

    • Rilpivirine-d6 Transition: m/z 373.2 → 134.2[2]

Protocol 2: Rilpivirine Quantification using Didanosine Internal Standard

This method provides an alternative using a non-deuterated internal standard.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 50 µL of rat serum, add the internal standard solution (Didanosine).

  • Add an extraction solvent.

  • Vortex to mix and centrifuge to separate the layers.

  • Transfer the organic layer and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

2. LC-MS/MS Analysis

  • Chromatographic Column: A C18 column (e.g., Discovery C18, 50 x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of acetonitrile, methanol, and 0.1% acetic acid in 5 mM ammonium acetate.

  • Ionization: Positive ion electrospray ionization (ESI+).

  • Detection: Tandem mass spectrometry.

Protocol 3: Simultaneous Quantification of (E) and (Z)-Rilpivirine Isomers

This UHPLC method is designed for the separation and quantification of Rilpivirine and its Z-isomer.

1. Sample Preparation

  • Prepare standard and sample solutions in a suitable diluent (e.g., a mixture of acetonitrile and water).

2. UHPLC Analysis

  • Chromatographic Column: A high-resolution column suitable for isomer separation (e.g., Waters Acquity Ethylene Bridged Hybrid Shield RP18, 150 x 2.1 mm, 1.7 µm).[6]

  • Mobile Phase: A gradient elution using acetonitrile and an aqueous buffer (e.g., 0.05% formic acid in 10 mM ammonium formate).[6]

  • Detection: UV or mass spectrometry.

Visualizing the Workflow and Comparison

To better illustrate the experimental processes and the logical relationship between the choice of internal standard and the resulting data quality, the following diagrams are provided.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard (Rilpivirine-d6) Plasma->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC MS MS/MS Detection (MRM) LC->MS Data_Analysis Data Analysis (Peak Area Ratio vs. Concentration) MS->Data_Analysis

LC-MS/MS workflow for Rilpivirine quantification.

cluster_SIL Stable Isotope-Labeled IS (e.g., Rilpivirine-d6) cluster_NonSIL Non-Deuterated IS (e.g., Didanosine) High_Accuracy High Accuracy High_Precision High Precision Compensates_Matrix Compensates for Matrix Effects Lower_Recovery Potentially Lower Recovery Variable_Matrix Variable Matrix Effect Compensation Less_Precise May be Less Precise Choice Choice of Internal Standard Choice->High_Accuracy Leads to Choice->Lower_Recovery May lead to

References

cross-validation of an LC-MS/MS assay for Rilpivirine with a deuterated standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for the quantification of Rilpivirine (B1684574) in human plasma, utilizing a deuterated internal standard, against an alternative LC-MS method. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on bioanalytical method selection and implementation.

Introduction

Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) integral to the treatment of HIV-1 infection.[1] Accurate and reliable quantification of Rilpivirine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. LC-MS/MS has emerged as the preferred method for this purpose due to its high sensitivity and selectivity.[1] The use of a stable isotope-labeled internal standard, such as Rilpivirine-d6, is the gold standard for correcting matrix effects and variability during sample processing and analysis.[1]

This guide details a robust LC-MS/MS method employing Rilpivirine-d6 and compares its performance characteristics with a conventional LC-MS method. The principles of cross-validation, as outlined by regulatory bodies like the FDA and EMA, are applied to assess the interchangeability of these methods.[2][3]

Experimental Protocols

Reference Method: LC-MS/MS with Deuterated Internal Standard

This method is adapted from a validated assay for the quantification of Rilpivirine in human plasma.[4][5]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 50 µL of human plasma, add the deuterated internal standard (Rilpivirine-d6).

  • Perform liquid-liquid extraction using a mixture of methyl-tert-butyl ether and diethyl ether.[4]

  • Vortex the mixture and centrifuge to separate the organic and aqueous layers.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic Conditions:

  • Column: Gemini C18 (150 x 4.6 mm, 5 µm)[4]

  • Mobile Phase: Isocratic elution with a suitable mixture of organic solvent (e.g., acetonitrile/methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) with acetic acid).[6]

  • Flow Rate: 0.6 mL/min[6]

  • Run Time: Approximately 2.2 minutes[4]

3. Mass Spectrometric Conditions:

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)[4]

  • Monitored Transitions:

    • Rilpivirine: m/z 367.1 → 128.0[4][5]

    • Rilpivirine-d6 (IS): m/z 373.2 → 134.2[4][5]

Alternative Method: LC-MS

This method provides a more conventional approach for Rilpivirine quantification.[7]

1. Sample Preparation (Liquid-Liquid Extraction):

  • Similar to the reference method, perform a liquid-liquid extraction from plasma. An alternative internal standard would be used if a deuterated one is not available.[7]

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 column[7]

  • Mobile Phase: Gradient elution with a mixture of 0.1 mM EDTA in 0.1% acetic acid, acetonitrile, and methanol.[7]

3. Mass Spectrometric Conditions:

  • Instrument: Single quadrupole mass spectrometer

  • Ionization Mode: ESI+

  • Monitored Ions:

    • Rilpivirine: m/z 367[7]

    • Internal Standard (example): m/z 313[7]

Data Presentation: Performance Comparison

The following tables summarize the validation parameters for the reference LC-MS/MS method and the alternative LC-MS method.

Table 1: Method Validation Parameters

ParameterReference LC-MS/MS Method (with Rilpivirine-d6)Alternative LC-MS Method
Linearity Range0.5 - 200 ng/mL[4][5]18 - 715 ng/mL[7]
Lower Limit of Quantification (LLOQ)0.5 ng/mL[4]18 ng/mL[7]
Mean Extraction Recovery (Rilpivirine)94.9%[4][5]> 82.0%[7]
Mean Extraction Recovery (Internal Standard)99.9% (Rilpivirine-d6)[4][5]Not specified
Precision (%CV)< 15%[4]< 3.3% (Intra- and Inter-day)[7]
Accuracy (%Bias)Within ±15%[4]100.0% to 100.6% (Average)[7]
Matrix EffectIS-normalized matrix factors: 0.98 - 1.02[4][5]Not specified

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (50 µL) add_is Add Rilpivirine-d6 (IS) plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon injection Inject into LC-MS/MS recon->injection chroma Chromatographic Separation (C18 Column) injection->chroma ms_detect Mass Spectrometric Detection (ESI+) chroma->ms_detect quant Quantification (Peak Area Ratio) ms_detect->quant report Generate Concentration Data quant->report

Caption: Experimental workflow for the LC-MS/MS assay of Rilpivirine.

cross_validation_logic cluster_samples Sample Sets ref_method Reference Validated Method (e.g., LC-MS/MS with IS) analysis Analyze Samples by Both Methods ref_method->analysis alt_method Alternative Method (e.g., LC-MS) alt_method->analysis qcs Quality Control Samples (Low, Mid, High) qcs->analysis incurred Incurred Study Samples incurred->analysis comparison Compare Concentration Results analysis->comparison acceptance Acceptance Criteria Met? (e.g., %Difference within limits) comparison->acceptance conclusion Methods are Interchangeable acceptance->conclusion Yes investigate Investigate Discrepancy acceptance->investigate No

Caption: Logical flow of a cross-validation study.

Discussion and Conclusion

The presented LC-MS/MS method using a deuterated internal standard demonstrates high sensitivity, with an LLOQ of 0.5 ng/mL, making it suitable for pharmacokinetic studies where low concentrations of Rilpivirine are expected.[4] The excellent recovery and minimal matrix effects, as indicated by the IS-normalized matrix factors, highlight the robustness and reliability of this assay.[4][5] The use of a stable isotope-labeled internal standard is a key advantage as it effectively compensates for variations in extraction efficiency and instrument response.[1]

The alternative LC-MS method, while also demonstrating acceptable precision and accuracy within its validated range, has a significantly higher LLOQ of 18 ng/mL.[7] This may limit its applicability in studies requiring the quantification of lower Rilpivirine concentrations. While the recovery is good, the absence of a deuterated internal standard might make it more susceptible to matrix effects, which could impact accuracy in diverse patient populations.

A formal cross-validation would involve analyzing the same set of quality control and incurred study samples using both methods.[2] The results would then be statistically compared to ensure that the alternative method provides comparable data to the reference method. As per regulatory guidelines, the difference between the values obtained from the two methods should be within a predefined acceptance criterion (e.g., ±20%) for a significant portion of the samples (e.g., at least 67%).[3]

References

A Comparative Guide to the Linearity and Limit of Detection of Rilpivirine Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of Rilpivirine (B1684574), a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1. The focus is on two critical performance characteristics: linearity and the limit of detection (LOD). The data presented is compiled from peer-reviewed studies and is intended to assist researchers in selecting the most appropriate assay for their specific needs, whether for pharmacokinetic studies, therapeutic drug monitoring, or quality control of pharmaceutical formulations.

Comparative Performance of Rilpivirine Assays

The quantification of Rilpivirine in biological matrices and pharmaceutical dosage forms is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Tandem Mass Spectrometry (MS/MS) detection. LC-MS/MS methods generally offer higher sensitivity and selectivity, making them ideal for bioanalytical applications where low concentrations are expected. HPLC-UV methods, while typically less sensitive, are robust, cost-effective, and well-suited for the analysis of bulk drug and pharmaceutical formulations.

The following table summarizes the linearity and detection limits of several published methods for Rilpivirine quantification.

Analytical TechniqueMatrix/Sample TypeLinearity Range (ng/mL)Correlation Coefficient (r²)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Reference
LC-MS/MSHuman Plasma0.5 - 200> 0.99Not Reported0.5[1]
LC-MS/MSRat Serum2 - 1000≥ 0.99Not Reported2[2]
LC-MS/MSDried Blood Spots2 - 2500Not ReportedNot Reported2[3]
LC-MS/MSRabbit PlasmaNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
LC-MS/MSActive Pharmaceutical Ingredient0.03 - 0.14 µg/mL (30 - 140 ng/mL)0.9997Not Reported10.7836 pg/mL (0.01078 ng/mL)[5]
RP-HPLCBulk and Pharmaceutical Dosage Form10 - 50 µg/mL (10,000 - 50,000 ng/mL)> 0.9992.98 µg/mL (2980 ng/mL)9.98 µg/mL (9980 ng/mL)[6]
RP-HPLCPharmaceutical Dosage Form40 - 60 µg/mL (40,000 - 60,000 ng/mL)0.9992.35 µg/mL (2350 ng/mL)7.13 µg/mL (7130 ng/mL)
RP-HPLCBulk Drug and Tablet10 - 50 µg/mL (10,000 - 50,000 ng/mL)Not Reported0.005 µg/mL (5 ng/mL)0.17 µg/mL (170 ng/mL)[7]
RP-HPLCPharmaceutical Formulation12.50 - 37.50 ppm (12,500 - 37,500 ng/mL)0.9990.2 µg/mL (200 ng/mL)0.6 µg/mL (600 ng/mL)[8]
RP-HPLCActive Pharmaceutical Ingredient30 - 450 µg/mL (30,000 - 450,000 ng/mL)0.9990.375 µg/mL (375 ng/mL)1.238 µg/mL (1238 ng/mL)[9]
RP-HPLCBulk and Tablet18 - 42 µg/mL (18,000 - 42,000 ng/mL)0.9990.8 µg/mL (800 ng/mL)2.4 µg/mL (2400 ng/mL)[10]

Experimental Protocols

Below are detailed methodologies for some of the key experiments cited in the comparison table.

LC-MS/MS Method for Rilpivirine in Human Plasma[1]
  • Sample Preparation: Liquid-liquid extraction was performed on 50 μL of human plasma using a mixture of methyl-tert-butyl ether and diethyl ether. Rilpivirine-d6 was used as an internal standard.

  • Chromatographic Conditions:

    • Column: Gemini C18 (150 × 4.6 mm, 5 µm)

    • Mobile Phase: Not specified in the abstract.

    • Flow Rate: Not specified in the abstract.

    • Run Time: 2.2 minutes

  • Mass Spectrometry Conditions:

    • Instrument: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive ionization

    • Monitored Transitions: Precursor to product ion transitions of m/z 367.1 → 128.0 for Rilpivirine and m/z 373.2 → 134.2 for the internal standard.

RP-HPLC Method for Rilpivirine in Bulk and Pharmaceutical Dosage Form[6]
  • Sample Preparation: Standard and sample solutions were prepared to a concentration of 30 µg/mL.

  • Chromatographic Conditions:

    • Column: XTerra RP 8 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: A mixture of Phosphate buffer and Acetonitrile (40:60 v/v).

    • Flow Rate: 1.0 mL/min

    • Detection: UV detector at 282 nm.

    • Injection Volume: 20 µL

RP-HPLC Method for Rilpivirine in Pharmaceutical Dosage Form[7]
  • Sample Preparation: A stock solution of Rilpivirine (500 µg/mL) was prepared by dissolving 5 mg of the drug in 10 mL of diluent with sonication. This was further diluted to 50 µg/mL.

  • Chromatographic Conditions:

    • Column: Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µ)

    • Mobile Phase: Buffer: Acetonitrile (20:80 v/v).

    • Flow Rate: 1 mL/min

    • Detection: UV at 304 nm.

Workflow for Assessing Linearity and Limit of Detection

The following diagram illustrates the general workflow for establishing the linearity and limit of detection of a bioanalytical or pharmaceutical assay for Rilpivirine. This process is a critical component of method validation and ensures the reliability of the obtained quantitative data.

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_result Results stock_sol Prepare Rilpivirine Stock Solution working_std Prepare Serial Dilutions (Working Standards) stock_sol->working_std cal_qc Spike Blank Matrix to Create Calibration Standards & QCs working_std->cal_qc sample_prep Sample Preparation (e.g., Extraction) cal_qc->sample_prep instrument_analysis Instrumental Analysis (HPLC/LC-MS) sample_prep->instrument_analysis data_acquisition Data Acquisition (Peak Area/Height) instrument_analysis->data_acquisition linearity Linearity Assessment data_acquisition->linearity lod_loq LOD & LOQ Determination data_acquisition->lod_loq linearity_plot Plot Concentration vs. Response linearity->linearity_plot sn_ratio Calculate Signal-to-Noise Ratio lod_loq->sn_ratio regression Perform Linear Regression (Calculate r²) linearity_plot->regression report_range Define Linear Range regression->report_range report_lod_loq Report LOD & LOQ sn_ratio->report_lod_loq

Workflow for Linearity and LOD/LOQ Assessment.

This guide highlights the versatility of analytical methodologies available for Rilpivirine analysis. The choice of method should be guided by the specific requirements of the study, including the expected concentration range of the analyte, the nature of the sample matrix, and the available instrumentation. For trace-level quantification in biological fluids, LC-MS/MS is the method of choice, while for routine quality control of pharmaceutical products, HPLC-UV provides a reliable and economical alternative.

References

comparative analysis of different internal standards for Rilpivirine quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Internal Standards for Rilpivirine (B1684574) Quantification

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of the non-nucleoside reverse transcriptase inhibitor Rilpivirine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment in the treatment of HIV-1 infection.[1][2] The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[3] This guide provides a comparative analysis of different internal standards used for Rilpivirine quantification, supported by experimental data and detailed methodologies.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards are widely considered the gold standard in quantitative mass spectrometry.[4] These compounds are chemically identical to the analyte, with the only difference being the presence of heavy isotopes. This near-identical physicochemical behavior ensures they co-elute and experience similar ionization effects, effectively compensating for variations during sample preparation, matrix effects, and instrument response fluctuations.[3][4] For Rilpivirine, the deuterated analogue Rilpivirine-d6 is the most commonly used and preferred SIL IS.[1][2][3][5]

Comparative Analysis of Internal Standards

While Rilpivirine-d6 is the preferred internal standard, other compounds, such as structural analogues, have also been employed. This section compares the performance of Rilpivirine-d6 with other reported internal standards.

Table 1: Performance Comparison of Internal Standards for Rilpivirine Quantification

Internal StandardTypeLinearity Range (ng/mL)Mean Extraction Recovery (%)MatrixKey AdvantagesKey Disadvantages
Rilpivirine-d6 Stable Isotope-Labeled0.5 - 200[2][5]Rilpivirine: 94.9, IS: 99.9[2][5]Human Plasma[1][2][5]High accuracy and precision, compensates for matrix effects and variability.[1][3][4]Higher cost compared to structural analogues.
Didanosine Structural Analogue2 - 1000[6]Rilpivirine: ~74[4][6]Rat Serum[4][6]Lower cost, commercially available.Different physicochemical properties may lead to inadequate compensation for matrix effects.[7]
Nevirapine Structural Analogue0.51 - 200[2]>69.5[2]Human Plasma[2]Lower cost.Potential for different extraction recovery and ionization efficiency compared to Rilpivirine.[7]
Verapamil Structural Analogue100 - 1000[8]Not specifiedRabbit Plasma[8]Lower cost.Significant structural difference may not adequately mimic Rilpivirine's behavior.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. The following are representative experimental protocols for Rilpivirine quantification using different internal standards.

Protocol 1: Rilpivirine Quantification using Rilpivirine-d6 as Internal Standard [3][5]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 50 µL of human plasma, add 25 µL of Rilpivirine-d6 working solution.

    • Add a mixture of methyl-tert-butyl ether and diethyl ether.

    • Vortex and centrifuge.

    • Evaporate the organic layer and reconstitute the residue.

  • Chromatographic Conditions:

    • Column: Gemini C18 (150 x 4.6 mm, 5 µm)[5]

    • Mobile Phase: Isocratic elution with a suitable organic and aqueous phase.

    • Flow Rate: As optimized for the system.

    • Run Time: Approximately 2.2 minutes[5]

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Ionization[5]

    • Monitored Transitions:

      • Rilpivirine: m/z 367.1 → 128.0[5]

      • Rilpivirine-d6: m/z 373.2 → 134.2[5]

Protocol 2: Rilpivirine Quantification using Didanosine as Internal Standard [4][6]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 50 µL of rat serum, add the Didanosine internal standard solution.

    • Perform liquid-liquid extraction.

    • Evaporate the organic layer.

    • Reconstitute the residue.

  • Chromatographic Conditions:

    • Column: Discovery C18 (50 x 4.6 mm, 5 µm)[6]

    • Mobile Phase: Acetonitrile, methanol, and 0.1% acetic acid in 5 mM ammonium (B1175870) acetate[6]

    • Flow Rate: 0.6 mL/min[6]

  • Mass Spectrometric Detection:

    • Parameters to be optimized for Rilpivirine and Didanosine.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the quantification of Rilpivirine in a biological matrix using an internal standard.

Rilpivirine Quantification Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (LLE or PPT) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General workflow for Rilpivirine quantification using LC-MS/MS.

Conclusion

The selection of an appropriate internal standard is paramount for the accurate and precise quantification of Rilpivirine. The experimental evidence strongly supports the use of the stable isotope-labeled internal standard, Rilpivirine-d6, as the gold standard.[3] Its ability to closely mimic the behavior of Rilpivirine throughout the analytical process leads to more reliable data, which is essential for clinical and bioequivalence studies.[3][5] While structural analogues like Didanosine and Nevirapine offer a lower-cost alternative, they may introduce variability that can compromise data quality.[7] Therefore, for the most robust and accurate results in Rilpivirine bioanalysis, Rilpivirine-d6 is the recommended internal standard.

References

Stability Under Stress: A Comparative Analysis of (Z)-Rilpivirine Under Forced Degradation Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Stability Data

The stability of Rilpivirine has been evaluated under several stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. The following table summarizes the percentage of degradation observed under acidic, basic, oxidative, thermal, and photolytic stress.

Stress ConditionReagent/ParametersExposure TimeTemperatureDegradation (%)Major Degradation Products
Acid Hydrolysis 0.1 M HCl8 hours80°C~5.96RLP Amide A, RLP Amide B
Base Hydrolysis 0.1 M NaOH8 hours80°C~4.79RLP Amide A, RLP Amide B
Oxidative 3% H₂O₂24 hoursAmbient~4.35Not specified
Thermal Dry Heat6 hours105°C~3.27Minor degradation product at RRT 1.33
Photolytic Xenon Arc Lamp7 daysAmbient~2.36Z-RLP
Neutral Hydrolysis Water6 hours60°C~0.99Not specified

Note: The degradation percentages are derived from studies on Rilpivirine and are presented here as a proxy for the expected stability of (Z)-Rilpivirine-d4. RLP refers to Rilpivirine. RRT is the Relative Retention Time in chromatographic analysis.

Experimental Protocols

The following are detailed methodologies for the key forced degradation experiments performed on Rilpivirine.

Acidic, Basic, and Neutral Hydrolysis
  • Preparation of Stock Solution: A stock solution of Rilpivirine HCl is prepared in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Acid Hydrolysis: The stock solution is treated with 0.1 M hydrochloric acid and refluxed at 80°C for 8 hours.

  • Base Hydrolysis: The stock solution is treated with 0.1 M sodium hydroxide (B78521) and refluxed at 80°C for 8 hours.

  • Neutral Hydrolysis: The stock solution is refluxed in water at 60°C for 6 hours.[1]

  • Sample Analysis: After the specified exposure time, the solutions are cooled, neutralized (in the case of acid and base hydrolysis), and diluted to a suitable concentration for analysis by a stability-indicating HPLC method.[2][3]

Oxidative Degradation
  • Procedure: The Rilpivirine HCl stock solution is treated with 3% hydrogen peroxide and kept at room temperature for 24 hours.

  • Sample Analysis: The resulting solution is diluted to an appropriate concentration and analyzed by HPLC.[1]

Thermal Degradation
  • Procedure: Rilpivirine HCl powder is subjected to dry heat in an oven at 105°C for 6 hours.[1]

  • Sample Analysis: After exposure, the powder is dissolved in a suitable solvent, diluted, and analyzed by HPLC.

Photolytic Degradation
  • Procedure: A solution of Rilpivirine HCl is exposed to light from a xenon arc lamp for 7 days. A control sample is kept in the dark under the same conditions.

  • Sample Analysis: The exposed and control samples are diluted and analyzed by HPLC to determine the extent of photodegradation.[3]

Analytical Method for Degradation Products

A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is typically employed for the analysis of Rilpivirine and its degradation products.[2][4]

  • Column: Agilent Zorbax Eclipse XDB C18 (150x2.1mm, 1.8µm) or similar.[3][5][6]

  • Mobile Phase: A gradient mixture of a buffer (e.g., 0.3% v/v perchloric acid in water, pH 3.0) and an organic solvent like acetonitrile.[3]

  • Flow Rate: 0.55 mL/min.[3]

  • Detection Wavelength: 220 nm.[3][6]

  • Column Temperature: 55°C.[3]

Experimental Workflow

The following diagram illustrates the general workflow for the forced degradation studies of (Z)-Rilpivirine.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation Conditions cluster_analysis Analysis start Prepare this compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 80°C, 8h) start->acid base Base Hydrolysis (0.1M NaOH, 80°C, 8h) start->base oxidative Oxidative Stress (3% H2O2, RT, 24h) start->oxidative thermal Thermal Stress (Dry Heat, 105°C, 6h) start->thermal photolytic Photolytic Stress (Xenon Lamp, 7 days) start->photolytic hplc RP-HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photolytic->hplc data Data Interpretation (Quantify Degradation, Identify Products) hplc->data

Caption: Forced degradation workflow for this compound.

References

Evaluating the Robustness of Analytical Methods for Rilpivirine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reliability and consistency of analytical methods is paramount. This guide provides a comparative overview of the robustness of analytical methods for the quantitative analysis of Rilpivirine, with a focus on the principles applicable to its deuterated internal standard, (Z)-Rilpivirine-d4. Robustness, a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, is a critical component of method validation, ensuring its performance during routine use.

Comparison of Analytical Methods

The primary analytical methods employed for the quantification of Rilpivirine in pharmaceutical formulations and biological matrices are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often with UV detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific robustness data for an analytical method using this compound as an internal standard is not detailed in publicly available literature, the robustness of methods for the parent compound, Rilpivirine, provides a strong indication of the expected performance. The deuterated standard is primarily used in LC-MS/MS methods to improve precision and accuracy.

The robustness of these methods is typically evaluated by intentionally varying critical parameters and observing the effect on the analytical results, such as peak area, retention time, and calculated concentration.

Parameter VariedRP-HPLC MethodLC-MS/MS Method
Mobile Phase Composition Small changes in the ratio of organic solvent to buffer (e.g., ± 2-5%) are introduced.Variations in the mobile phase composition are tested to ensure consistent ionization and chromatographic separation.
pH of Mobile Phase Buffer The pH is typically varied by ± 0.1 to 0.2 units.Crucial for ensuring consistent analyte ionization and retention time.
Flow Rate The flow rate is altered by a small margin, for instance, ± 0.1 mL/min.Variations can affect retention time and peak shape.
Column Temperature The temperature is adjusted by ± 2-5 °C.Can influence peak shape and retention time.
Wavelength of Detection For UV detectors, the wavelength is varied by ± 2-5 nm.Not directly applicable for MS detection, but source parameters may be varied.

Forced degradation studies are also a key aspect of evaluating method robustness, as they demonstrate the method's ability to separate the analyte from its degradation products, thus proving its stability-indicating nature. Studies on Rilpivirine have shown that it degrades under acidic, basic, oxidative, and photolytic conditions.[1][2][3][4] A robust analytical method will be able to resolve Rilpivirine from its various degradation products, including the Z-isomer.[2][5]

Experimental Protocols

Below are generalized experimental protocols for evaluating the robustness of an analytical method for Rilpivirine.

1. Robustness Testing for an RP-HPLC Method

  • Objective: To assess the reliability of the HPLC method with respect to small variations in its parameters.

  • Procedure:

    • Prepare a standard solution of Rilpivirine and a sample solution from a pharmaceutical dosage form.

    • Establish the nominal chromatographic conditions (e.g., mobile phase composition, flow rate, column temperature, and detection wavelength).

    • Systematically vary one parameter at a time while keeping others constant. For example:

      • Flow Rate: Analyze the sample at flow rates of 0.9, 1.0, and 1.1 mL/min.

      • Mobile Phase Composition: Vary the percentage of the organic solvent by ±2%.

      • pH of the Buffer: Adjust the pH of the aqueous component of the mobile phase by ±0.2 units.

      • Column Temperature: Set the column oven temperature to 28°C, 30°C, and 32°C.

    • Inject the standard and sample solutions for each condition in replicate.

    • Record the retention time, peak area, tailing factor, and theoretical plates.

    • Calculate the assay results and compare them to the results obtained under nominal conditions. The method is considered robust if the results remain within acceptable limits (e.g., %RSD < 2%).[6]

2. Forced Degradation Studies

  • Objective: To demonstrate the stability-indicating capability of the analytical method.

  • Procedure:

    • Expose Rilpivirine bulk drug or a solution to various stress conditions as per ICH guidelines:

      • Acid Hydrolysis: Treat with 0.1N HCl at 60°C for a specified duration.

      • Base Hydrolysis: Treat with 0.1N NaOH at 60°C.

      • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.

      • Thermal Degradation: Heat the solid drug at 105°C for several hours.[3]

      • Photolytic Degradation: Expose the drug solution to UV light.

    • Analyze the stressed samples using the analytical method.

    • Evaluate the chromatograms for the appearance of degradation peaks and the resolution between the main Rilpivirine peak and any degradant peaks. The peak purity of the Rilpivirine peak should also be assessed.[2]

Visualizing the Workflow

The following diagram illustrates a typical workflow for evaluating the robustness of an analytical method.

Robustness_Evaluation_Workflow cluster_0 Method Development & Validation cluster_1 Robustness Study cluster_2 Parameter Variation cluster_3 Data Analysis & Conclusion MD Analytical Method Development MV Method Validation (ICH) MD->MV Prep Prepare Standard & Sample Solutions Nominal Analysis under Nominal Conditions Prep->Nominal Vary Vary Method Parameters Nominal->Vary Flow Flow Rate (±0.1 mL/min) Vary->Flow MP Mobile Phase (±2%) Vary->MP pH pH (±0.2) Vary->pH Temp Temperature (±5°C) Vary->Temp Analyze Analyze Data (Retention Time, Peak Area, Assay) Flow->Analyze MP->Analyze pH->Analyze Temp->Analyze Report Report Findings & Conclude Robustness Analyze->Report

References

The Gold Standard: A Comparative Guide to (Z)-Rilpivirine-d4 versus Non-Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of precise and reliable quantification of (Z)-Rilpivirine in biological matrices, the choice of an appropriate internal standard (IS) is a critical determinant of assay performance. This guide provides an objective, data-driven comparison between the deuterated internal standard, (Z)-Rilpivirine-d4, and commonly used non-deuterated internal standards. The evidence presented underscores the superiority of stable isotope-labeled standards in mitigating analytical variability and ensuring the integrity of pharmacokinetic and bioequivalence studies.

Executive Summary: The Deuteration Advantage

Internal standards are indispensable in liquid chromatography-mass spectrometry (LC-MS) assays to correct for variations arising from sample preparation, injection volume inconsistencies, and matrix effects.[1] The ideal IS should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[2] Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are widely considered the gold standard in bioanalysis.[3] This is because they are structurally identical to the analyte, with the only difference being the substitution of hydrogen atoms with deuterium.[4] This subtle modification in mass allows for differentiation by the mass spectrometer while preserving nearly identical extraction recovery, chromatographic retention time, and ionization efficiency.[5]

In contrast, non-deuterated internal standards, typically structural analogs, possess different chemical structures. These structural dissimilarities can lead to variations in their analytical behavior compared to the analyte, potentially compromising the accuracy and precision of the assay.[4]

Quantitative Performance Comparison

The superiority of a deuterated internal standard is most evident in its ability to compensate for matrix effects and improve data quality. The following table summarizes key performance parameters from bioanalytical methods for Rilpivirine (B1684574), comparing the use of a deuterated internal standard with a non-deuterated structural analog.

Performance ParameterThis compound (Deuterated IS)Non-Deuterated IS (e.g., Didanosine)
Linearity Range (ng/mL) 0.5 - 200[6]2 - 1000
Accuracy (% Bias) Within ±15% of nominal values[6]Reported as "Precise and Accurate"
Precision (%CV) < 15%[6]Not specified
Mean Extraction Recovery (Analyte) ~95%[6]74%
Mean Extraction Recovery (IS) ~99%[6]Not specified
IS-Normalized Matrix Factor 0.98 - 1.02[6]Potential for significant ion suppression/enhancement

Experimental Protocols

To objectively assess the performance of this compound against a non-deuterated internal standard, a rigorous bioanalytical method validation should be conducted. Below are representative experimental protocols for the quantification of Rilpivirine in human plasma.

Method 1: Using this compound as Internal Standard

This protocol is based on a validated LC-MS/MS method for the quantification of Rilpivirine in human plasma.[6]

1. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of Rilpivirine and this compound in methanol (B129727) at a concentration of 1 mg/mL.

  • Prepare serial dilutions of the Rilpivirine stock solution to create calibration standards and quality control (QC) samples.

  • Prepare a working solution of this compound at a suitable concentration.

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 50 µL of human plasma, add 25 µL of the this compound working solution and vortex.

  • Add 1 mL of an extraction solvent mixture of methyl-tert-butyl ether and diethyl ether.[3]

  • Vortex for 10 minutes and then centrifuge at 4000 rpm for 5 minutes.

  • Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • Chromatographic Column: Gemini C18 (150 x 4.6 mm, 5 µm)[6]

  • Mobile Phase: A gradient of ammonium (B1175870) acetate (B1210297) buffer and an organic solvent like acetonitrile (B52724) or methanol.[3]

  • Flow Rate: 0.5 - 1.0 mL/min[7]

  • Ionization Mode: Positive electrospray ionization (ESI+)[6]

  • Monitored Transitions:

    • Rilpivirine: m/z 367.1 → 128.0[6]

    • Rilpivirine-d6 (representative of d4): m/z 373.2 → 134.2[6]

Method 2: Using a Non-Deuterated Internal Standard (Didanosine)

This protocol is based on a method developed for Rilpivirine quantification using Didanosine as the internal standard.

1. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of Rilpivirine and Didanosine in a suitable solvent.

  • Prepare serial dilutions of the Rilpivirine stock solution for calibration standards and QCs.

  • Prepare a working solution of Didanosine.

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 50 µL of rat serum, add the Didanosine internal standard solution.

  • Perform liquid-liquid extraction.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue for analysis.[8]

3. LC-MS/MS Conditions:

  • Chromatographic Column: Discovery C18 (50 x 4.6 mm, 5 µm)[8]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile, methanol, and 0.1% acetic acid in 5 mM ammonium acetate.

  • Flow Rate: 0.6 mL/min

Mandatory Visualizations

Rilpivirine's Mechanism of Action

Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). Its primary mechanism of action involves binding to the allosteric site of the HIV-1 reverse transcriptase enzyme, leading to a conformational change that inhibits its function and prevents viral replication.[2][9]

Rilpivirine_Mechanism Rilpivirine inhibits HIV-1 reverse transcriptase. cluster_virus HIV-1 Life Cycle Viral_RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase Viral_RNA->Reverse_Transcriptase Transcription Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Synthesis Rilpivirine (Z)-Rilpivirine Rilpivirine->Inhibition

Caption: Mechanism of action of (Z)-Rilpivirine.

Bioanalytical Workflow Comparison

The following diagram illustrates the key stages of a bioanalytical workflow and highlights how a deuterated internal standard provides more accurate compensation for analytical variability compared to a non-deuterated one.

Bioanalytical_Workflow cluster_workflow Bioanalytical Workflow cluster_deuterated With this compound cluster_non_deuterated With Non-Deuterated IS Sample Biological Sample (Analyte) Add_IS Add Internal Standard Sample->Add_IS Extraction Sample Preparation (e.g., LLE) Add_IS->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification Analysis->Quantification Accurate_Result High Accuracy & Precision Quantification->Accurate_Result Accurate Compensation Inaccurate_Result Potential for Inaccuracy Quantification->Inaccurate_Result Incomplete Compensation Deuterated_IS This compound Deuterated_IS->Add_IS NonDeuterated_IS Structural Analog NonDeuterated_IS->Add_IS

Caption: Bioanalytical workflow with different internal standards.

Conclusion

The selection of an appropriate internal standard is a cornerstone of robust bioanalytical method development. The near-identical physicochemical properties of this compound to the parent drug ensure that it effectively tracks the analyte through sample preparation and analysis, providing superior compensation for matrix effects and other sources of variability. The experimental data and established validation protocols strongly advocate for the use of this compound as the preferred internal standard for the accurate and precise quantification of (Z)-Rilpivirine in biological matrices, thereby ensuring the generation of high-quality, reliable data for pivotal drug development decisions.

References

Safety Operating Guide

Proper Disposal of (Z)-Rilpivirine-d4: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The toxicological properties of (Z)-Rilpivirine-d4 have not been fully investigated. Therefore, it must be handled as a hazardous substance.[1] The non-deuterated form, Rilpivirine, is classified as harmful and an environmental hazard.[1] This guide provides essential safety and logistical information for the proper disposal of this compound. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle this compound with appropriate Personal Protective Equipment (PPE). Standard laboratory PPE for handling potent compounds should be used, including but not limited to:

  • Eye Protection: Safety glasses or chemical safety goggles.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing to prevent skin exposure.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be worn.

Work should always be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2]

Hazard Profile of Rilpivirine (Parent Compound)

The following table summarizes the known hazards of the parent compound, Rilpivirine, which should be considered when handling its deuterated form.

Hazard ClassificationGHS Hazard StatementDescription
Acute Toxicity (Oral)H302Harmful if swallowed.[1][3]
Eye IrritationH319Causes serious eye irritation.[1][3]
Aquatic Hazard (Acute)H400Very toxic to aquatic life.[1][3]
Aquatic Hazard (Chronic)H410Very toxic to aquatic life with long-lasting effects.[1][3]

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through a licensed hazardous waste management company, typically involving incineration.[1] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [1][4]

1. Waste Identification and Segregation:

All materials that have come into contact with this compound must be treated as hazardous waste.[1] This includes:

  • Unused or expired solid this compound.

  • Solutions containing this compound.

  • Contaminated labware (e.g., vials, pipette tips, syringes).

  • Contaminated PPE (e.g., gloves, disposable lab coats).[1]

Segregate the waste into the following streams:

  • Solid Waste: Place pure this compound and other contaminated solids into a dedicated, sealable, and durable hazardous waste container.[1]

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous liquid waste container.[1] If the compound is dissolved in a flammable solvent, the container must be appropriate for flammable liquid waste.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container.[1]

2. Labeling and Storage:

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Environmental Hazard").[1]

  • Storage: Store sealed waste containers in a designated and secure secondary containment area.[1][5] This area should be clearly marked as a hazardous waste accumulation site and should be away from incompatible materials.[1][5]

3. Final Disposal:

  • Professional Disposal: Arrange for the collection of the hazardous waste by a certified environmental waste management service.[1] Do not attempt to treat the chemical waste on-site unless you are trained and certified to do so.[1]

  • Documentation: Maintain a detailed record of the generation, storage, and disposal of the hazardous waste as required by local and national regulations (e.g., Environmental Protection Agency - EPA).[1]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage Storage & Final Disposal Start Start: this compound Waste Generated PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregate Identify and Segregate Waste Streams PPE->Segregate Solid Solid Waste (Pure compound, contaminated gloves, etc.) Segregate->Solid Solid Liquid Liquid Waste (Solutions containing the compound) Segregate->Liquid Liquid Sharps Sharps Waste (Contaminated needles, syringes) Segregate->Sharps Sharps SolidContainer Place in Labeled Solid Hazardous Waste Container Solid->SolidContainer LiquidContainer Place in Labeled Liquid Hazardous Waste Container Liquid->LiquidContainer SharpsContainer Place in Labeled Sharps Container Sharps->SharpsContainer Store Store in Designated Secondary Containment Area SolidContainer->Store LiquidContainer->Store SharpsContainer->Store ContactEHS Contact Environmental Health & Safety (EHS) for Pickup Store->ContactEHS Disposal Disposal via Licensed Hazardous Waste Contractor ContactEHS->Disposal

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling (Z)-Rilpivirine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for (Z)-Rilpivirine-d4.

Personal Protective Equipment (PPE)

Consistent and proper use of PPE is the most critical line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Hand Protection Wear two layers of impervious disposable gloves (e.g., Nitrile).To prevent skin contact, as the compound is harmful upon dermal absorption.[4]
Eye/Face Protection Wear safety glasses with side shields or chemical safety goggles.To protect against splashes and airborne particles that can cause serious eye irritation.[2][3]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator.To prevent inhalation of the compound, which is classified as harmful if inhaled.[1][3]
Skin and Body Protection Wear a lab coat or impervious protective clothing. Consider disposable clothing for extensive handling.To minimize skin contact and contamination of personal clothing.[2][4]
Operational Handling Plan

Adherence to a strict operational plan minimizes the risk of exposure and environmental release.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a fume hood or under local exhaust ventilation.[2]

  • Ensure a safety shower and eyewash station are readily accessible.[3]

2. Handling Procedures:

  • Avoid generating dust.

  • Ground and bond all bulk transfer equipment to prevent static discharge.[4]

  • Wash hands thoroughly after handling and before leaving the laboratory.[2]

  • Remove contaminated clothing and wash it before reuse.[2]

3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][5]

  • Keep away from incompatible materials such as strong oxidizing agents.[2][5]

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is crucial.

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Call a poison control center or doctor immediately.[2][3]
Disposal Plan

Proper disposal is essential to prevent environmental contamination, especially given the high aquatic toxicity of Rilpivirine.

  • Waste Collection: Collect all waste materials, including empty containers, contaminated PPE, and spill cleanup materials, in a designated, labeled, and sealed container.

  • Deuterated Compound Consideration: Deuterated compounds are valuable.[6] Some suppliers and recycling companies may accept deuterated waste for recycling and refining.[6][7][8] Contact your supplier or a specialized waste disposal company to inquire about recycling programs for deuterated materials.

  • Disposal Method: If recycling is not an option, dispose of the chemical waste through a licensed hazardous waste disposal company. Do not allow the substance to enter drains or waterways.[3]

Visual Workflow for Handling and Disposal

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

Workflow for Handling and Disposal of this compound cluster_preparation Preparation cluster_handling Handling cluster_disposal Disposal prep Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) eng_controls Ensure Engineering Controls (Fume Hood, Eyewash Station) prep->eng_controls handle Handle Compound in Fume Hood eng_controls->handle storage Store in Tightly Closed Container handle->storage collect_waste Collect All Contaminated Waste storage->collect_waste check_recycle Check for Deuterated Waste Recycling Program collect_waste->check_recycle recycle Send to Recycling Facility check_recycle->recycle Yes dispose Dispose as Hazardous Waste check_recycle->dispose No

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.